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  • Product: 2-Chloro-6-fluoroquinoline-3-carbonitrile
  • CAS: 948291-71-2

Core Science & Biosynthesis

Foundational

2-Chloro-6-fluoroquinoline-3-carbonitrile CAS number 948291-71-2

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS 948291-71-2). This document is designed for application scientists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS 948291-71-2). This document is designed for application scientists and medicinal chemists, focusing on synthetic utility, reactivity profiles, and downstream applications in drug discovery.

CAS Number: 948291-71-2 Molecular Formula: C₁₀H₄ClFN₂ Molecular Weight: 206.60 g/mol Class: Functionalized Haloquinoline / Privileged Medicinal Scaffold

Executive Summary & Structural Logic

In the landscape of heterocycles, 2-Chloro-6-fluoroquinoline-3-carbonitrile represents a "linchpin" intermediate. It is not merely a building block but a bifunctional electrophile designed for rapid diversity-oriented synthesis (DOS).

The Pharmacophore Triad

The molecule’s value is derived from the synergistic placement of three functional groups:

  • C2-Chloro Position ( The "Warhead"): A highly activated leaving group adjacent to the ring nitrogen. The electron-withdrawing nature of the C3-cyano group activates this position for facile Nucleophilic Aromatic Substitution (SₙAr), even with weak nucleophiles.

  • C3-Cyano Group (The "Anchor"): An electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, enhancing C2 reactivity. It serves as a precursor for heterocycle formation (e.g., tetrazoles, amidines) or hydrolysis to amides/acids.

  • C6-Fluoro Substituent (The "Metabolic Shield"): Located at the para-position relative to the nitrogen, the fluorine atom blocks metabolic oxidation (a common clearance pathway for quinolines) and modulates lipophilicity (LogP) without introducing significant steric bulk.

High-Fidelity Synthesis Protocol

While various routes exist, the most robust and scalable method relies on the Meth-Cohn Vilsmeier-Haack Cyclization followed by functional group interconversion. This pathway is self-validating due to the distinct spectroscopic signatures of the intermediates.

Phase I: The Meth-Cohn Cyclization

Objective: Synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde.

  • Precursors: N-(4-fluorophenyl)acetamide (4-Fluoroacetanilide), POCl₃, DMF.

  • Mechanism: The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion). The acetanilide undergoes formylation at the ortho-position, followed by intramolecular cyclization and aromatization.

Phase II: Aldehyde-to-Nitrile Conversion

Objective: Conversion of the C3-formyl group to the C3-nitrile.

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Thionyl Chloride (SOCl₂) or dehydrating agents.

  • Mechanism: Formation of the oxime intermediate followed by dehydration.

Experimental Workflow (DOT Visualization)

The following diagram outlines the critical process flow and decision gates for the synthesis.

SynthesisWorkflow Start Start: 4-Fluoroaniline Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 Intermediate: 4-Fluoroacetanilide Step1->Inter1 Yield >90% Step2 Vilsmeier-Haack Cyclization (POCl3, DMF, 80-90°C) Inter1->Step2 In situ Vilsmeier reagent Inter2 2-Chloro-6-fluoroquinoline-3-carbaldehyde Step2->Inter2 Cyclization Step3 Oxime Formation (NH2OH·HCl, EtOH) Inter2->Step3 Inter3 Oxime Intermediate Step3->Inter3 Condensation Step4 Dehydration (SOCl2 or POCl3) Inter3->Step4 - H2O Final Target: 2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS 948291-71-2) Step4->Final Purification

Caption: Step-wise synthetic pathway from commodity aniline to the target nitrile scaffold.

Reactivity Profile & Functionalization

The chemical behavior of CAS 948291-71-2 is dominated by the competition between the C2 and C3 centers.

Nucleophilic Aromatic Substitution (SₙAr) at C2

The C2-Cl bond is exceptionally labile. The reaction follows an addition-elimination mechanism.

  • Amines: Reaction with primary/secondary amines yields 2-aminoquinolines (kinase inhibitor precursors).

  • Hydrazines: Reaction with hydrazine hydrate yields 2-hydrazinyl derivatives, which cyclize with the C3-CN group to form pyrazolo[3,4-b]quinolines (tricyclic systems).

  • Alkoxides: Generation of 2-alkoxy derivatives.

Nitrile Transformations at C3

The nitrile group is less reactive than the chloride but offers orthogonal chemistry.

  • Cycloaddition: Reaction with sodium azide (NaN₃) yields the tetrazole ring.

  • Hydrolysis: Acidic/Basic hydrolysis converts -CN to -CONH₂ or -COOH.

Reactivity Map (DOT Visualization)

ReactivityMap Center 2-Chloro-6-fluoro- quinoline-3-carbonitrile Node1 2-Amino-3-cyano (Kinase Inhibitors) Center->Node1 Primary Amines (SnAr) Node2 Pyrazolo[3,4-b]quinoline (Tricyclic Core) Center->Node2 Hydrazine (Cyclization) Node3 2-Alkoxy Derivatives Center->Node3 RO- / ROH Node4 Tetrazolo-quinoline Center->Node4 NaN3 / ZnBr2 Node5 Quinoline-3-carboxamide Center->Node5 H2SO4 / H2O

Caption: Divergent synthesis capabilities of the scaffold. Blue: C2 substitutions; Red: Cyclizations; Green: C3 modifications.

Applications in Drug Discovery[1]

Kinase Inhibition (EGFR/MEK)

The 3-cyanoquinoline scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib and Erlotinib.

  • Mechanism: The N1 nitrogen and the C2-substituent (often an aniline) form a bidentate hydrogen bonding motif with the hinge region of the kinase ATP-binding pocket.

  • Role of 6-Fluoro: Enhances metabolic stability against P450 oxidation at the solvent-exposed edge of the binding pocket.

Antibacterial Agents

Derivatives of this scaffold are precursors to novel DNA gyrase inhibitors. The 6-fluoro group is critical here, mimicking the C6-fluorine of fluoroquinolone antibiotics (e.g., Ciprofloxacin), facilitating penetration into bacterial cells.

Quantitative Data: Activity of Analogues

Table 1: Comparative Potency of 3-Cyanoquinoline Derivatives in EGFR Kinase Assays (Representative Data)

Compound Substituent (C2)C6 SubstituentIC₅₀ (EGFR)Metabolic T₁/₂ (Microsomes)
3-Chloro-4-fluoroanilineH 12 nM24 min
3-Chloro-4-fluoroanilineF (Target) 8 nM >60 min
3-EthynylanilineF15 nM45 min

Note: Data extrapolated from SAR trends in referenced quinoline kinase inhibitors [1, 2].

Safety & Handling

GHS Classification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood. The Vilsmeier-Haack step releases HCl and potentially CO; gas scrubbing is recommended.

  • PPE: Nitrile gloves (double gloving recommended for organohalides), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of nitrile is possible over long periods).

References

  • Meth-Cohn, O., et al. (1981).[2] A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Musiol, R. (2017). Structure-Activity Relationship Studies of Quinoline-Based Kinase Inhibitors. Current Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15059433, 2-Chloro-6-fluoroquinoline. Link

  • Echevarria, A., et al. (2010). Synthesis and Biological Evaluation of 2-Amino-3-cyanoquinoline Derivatives. European Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Monograph: 2-Chloro-6-fluoroquinoline-3-carbonitrile

Core Scaffold for Kinase Inhibitor & Anti-Infective Discovery [1][2] Executive Summary 2-Chloro-6-fluoroquinoline-3-carbonitrile is a high-value heterocyclic intermediate employed primarily in the synthesis of tyrosine k...

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold for Kinase Inhibitor & Anti-Infective Discovery [1][2]

Executive Summary

2-Chloro-6-fluoroquinoline-3-carbonitrile is a high-value heterocyclic intermediate employed primarily in the synthesis of tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR (Epidermal Growth Factor Receptor) and MEK pathways.[1][2] Its structural utility lies in its tri-functional nature :

  • C2-Chlorine: A highly electrophilic site for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), allowing the introduction of solubilizing amine tails or aniline pharmacophores.[1]
    
  • C3-Nitrile: A versatile "warhead" precursor that can be hydrolyzed to amides (common in covalent inhibitors like Pelitinib derivatives) or cyclized to tetrazoles.[1][2]

  • C6-Fluorine: A metabolic blocker that modulates lipophilicity and prevents oxidative metabolism at the para-position of the quinoline ring.[1][2]

Physicochemical Profile

The precise molecular weight and physical characteristics are critical for stoichiometry and solubility profiling during lead optimization.[1][2]

Table 1: Core Physical Data
PropertyValueNotes
Molecular Weight 206.61 g/mol Calculated (

)
Exact Mass 206.0047Monoisotopic mass for HRMS
Molecular Formula

Appearance Pale yellow to off-white solidTypical of halogenated quinolines
Predicted LogP 2.6 – 2.9Moderate lipophilicity; suitable for cell permeability
Topological Polar Surface Area (TPSA) ~36.7

Driven by the nitrile nitrogen and quinoline nitrogen
Melting Point 165 – 175 °C (Range)Dependent on crystal habit/purity
Graphviz Diagram 1: Structural Analysis

G Core Quinoline Core C2 C2-Cl (Electrophile) Core->C2 S_NAr Site C3 C3-CN (Warhead Precursor) Core->C3 Electronic w/g C6 C6-F (Metabolic Block) Core->C6 Lipophilicity MW MW: 206.61 g/mol Core->MW

Caption: Functional dissection of the 2-chloro-6-fluoroquinoline-3-carbonitrile scaffold showing reactive handles.

Synthetic Architecture

The most robust route to this scaffold is the Meth-Cohn Synthesis (Vilsmeier-Haack cyclization), followed by functional group interconversion.[1][2] This protocol avoids the use of unstable aniline intermediates.[1][2]

Phase A: Vilsmeier-Haack Cyclization

Reaction: N-(4-fluorophenyl)acetamide ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 2-Chloro-6-fluoroquinoline-3-carbaldehyde.[1]
  • Reagents: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Phosphorus oxychloride), DMF (Dimethylformamide).[1]
    
  • Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the acetanilide amide oxygen, followed by intramolecular electrophilic aromatic substitution at the ortho-position of the phenyl ring.[1][2]

  • Protocol:

    • Cool DMF (3.0 eq) to 0°C. Dropwise add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (7.0 eq).[1] Stir 30 min to form the Vilsmeier salt.
      
    • Add N-(4-fluorophenyl)acetamide (1.0 eq) solid.[1][2]

    • Heat to 85°C for 4–16 hours. (Monitor by TLC/LCMS for disappearance of starting material).

    • Quench: Pour onto crushed ice. The intermediate iminium salt hydrolyzes to the aldehyde.[1][2]

    • Yield: Typically 70–85% of the aldehyde intermediate.[1][2]

Phase B: Aldehyde to Nitrile Conversion

Reaction: 2-Chloro-6-fluoroquinoline-3-carbaldehyde ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 2-Chloro-6-fluoroquinoline-3-carbonitrile.[1]
  • Reagents: Hydroxylamine hydrochloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), Sodium Formate/Formic Acid or 
    
    
    
    .[1]
  • Preferred One-Pot Method:

    • Suspend the aldehyde in formic acid.[1][2]

    • Add

      
       (1.2 eq) and Sodium Formate (1.5 eq).
      
    • Reflux for 4 hours.[1][2][3] The formic acid acts as both solvent and dehydrating agent for the in-situ oxime.[1][2]

    • Workup: Dilute with water, filter the precipitate.[1][2]

    • Purification: Recrystallization from Ethanol/Acetonitrile.[1][2]

Graphviz Diagram 2: Synthetic Workflow

Synthesis Start 4-Fluoroaniline Step1 Acetylation (Ac2O / AcOH) Start->Step1 Inter1 N-(4-fluorophenyl)acetamide Step1->Inter1 Step2 Vilsmeier-Haack (POCl3 / DMF, 85°C) Inter1->Step2 Aldehyde 2-Cl-6-F-quinoline-3-CHO Step2->Aldehyde Step3 Oxime Formation & Dehydration (NH2OH.HCl / HCOOH) Aldehyde->Step3 Product 2-Chloro-6-fluoroquinoline-3-carbonitrile (Target) Step3->Product

Caption: Step-wise synthesis from commercially available 4-fluoroaniline via the Meth-Cohn route.

Reactivity & Medicinal Chemistry Applications

The utility of this molecule is defined by the orthogonality of the Chlorine and Nitrile groups.[1][2]

The "Gateway" Reaction (C2-Displacement)

The Chlorine at C2 is activated by the ring nitrogen and the electron-withdrawing nitrile group at C3.[1] This makes it highly susceptible to displacement by nucleophiles, particularly anilines and aliphatic amines.[1][2]

  • Standard Protocol:

    • Solvent: Isopropanol or Ethanol (Protic solvents assist the leaving group departure).[1][2]

    • Base: Catalytic HCl (activates the quinoline nitrogen) or no base if the amine is nucleophilic enough.[1][2]

    • Temperature: Reflux (80–100°C).[1][2]

  • Application: Reaction with 3-chloro-4-fluoroaniline yields the core scaffold for Pelitinib (EKB-569) analogs, irreversible EGFR inhibitors.[1][2]

Nitrile Transformations (C3-Functionalization)

Once the C2 position is substituted, the C3-nitrile can be modified:

  • Hydrolysis: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     / Heat 
    
    
    
    Primary Amide (
    
    
    ).[1] Essential for H-bonding in the ATP binding pocket of kinases.[1][2]
  • Tetrazole Formation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     / 
    
    
    
    
    
    Tetrazole.[1] Bioisostere for carboxylic acids, improving metabolic stability.[1][2]
Graphviz Diagram 3: Divergent Synthesis

Reactivity Core 2-Cl-6-F-quinoline-3-CN Aniline 3-Cl-4-F-aniline (iPrOH, Reflux) Core->Aniline S_NAr (C2) Aliphatic Piperazine/Morpholine (K2CO3, DMF) Core->Aliphatic S_NAr (C2) DrugCore1 EGFR Inhibitor Core (4-anilino-3-cyano) Aniline->DrugCore1 Soluble Solubilized Scaffold Aliphatic->Soluble Amide Hydrolysis (-CONH2) DrugCore1->Amide H2SO4

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive drug candidates.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, researchers must verify the following spectral signatures.

  • 1H NMR (DMSO-d6, 400 MHz):

    • H4 (Singlet): The proton at C4 is the most deshielded, typically appearing around ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       8.8 – 9.1 ppm .[1] Its singlet nature (or fine doublet due to long-range coupling) confirms the 3-substitution.[1][2]
      
    • Aromatic Region: Look for the specific splitting pattern of the 6-fluoro moiety (multiplets around 7.6–8.2 ppm).[1][2]

  • 13C NMR:

    • Nitrile Carbon: Distinct peak at ~115 ppm .[1][2]

    • C2-Cl: Carbon attached to Cl typically appears around ~150 ppm .[1][2]

  • Mass Spectrometry:

    • Observe the characteristic Chlorine isotope pattern (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ratio of 3:1).[1]
      
    • [M+H]+: 207.01 / 209.01.[1][2]

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520-1530.[1][2]

  • Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Topliss Approach for the Identification of Potent Inhibitors of Epidermal Growth Factor Receptor Kinase." Journal of Medicinal Chemistry, vol. 46, no.[1][2] 1, 2003, pp. 49-63.[1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169264006, 2-Chloro-6-fluoroquinoline-3-carboxamide (Related Structure)." PubChem, 2024.[1][2][4][5] [1][2][4][5]

  • World Intellectual Property Organization. "Process for the preparation of 4-amino-3-quinolinecarbonitriles."[1][2] WO2005028443A1.[1][2]

Sources

Foundational

2-Chloro-6-fluoroquinoline-3-carbonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile Executive Summary 2-Chloro-6-fluoroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Executive Summary

2-Chloro-6-fluoroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous biologically active molecules, while the chloro, fluoro, and nitrile substituents offer versatile handles for further synthetic elaboration. This guide provides a detailed, field-proven pathway for the synthesis of this key intermediate, starting from readily available commercial materials. The narrative emphasizes the causality behind experimental choices, providing researchers with not just a protocol, but a strategic understanding of the synthesis. The core of the strategy involves a Vilsmeier-Haack cyclization to construct the quinoline ring system, followed by a robust conversion of a formyl group to the target nitrile.

Introduction

The quinoline scaffold is a cornerstone in the architecture of many pharmaceuticals, renowned for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The targeted molecule, 2-chloro-6-fluoroquinoline-3-carbonitrile, is a valuable building block for creating complex molecular architectures. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, the nitrile group at C-3 can be hydrolyzed to a carboxylic acid or reduced to an amine, and the fluorine atom at C-6 often enhances metabolic stability and binding affinity in drug candidates.

This guide outlines an efficient and reliable multi-step synthesis, designed to be both scalable and reproducible in a standard laboratory setting. The chosen pathway leverages the power of the Vilsmeier-Haack reaction, a classic and highly effective method for the concurrent formylation and cyclization of activated aromatic systems.[3]

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward synthetic strategy. The nitrile group can be derived from an aldehyde, pointing to 2-chloro-6-fluoroquinoline-3-carbaldehyde as a key intermediate. This intermediate, with its characteristic 2-chloro and 3-formyl substitution pattern, is a hallmark product of the Vilsmeier-Haack cyclization of an N-arylacetamide. This leads us back to N-(4-fluorophenyl)acetamide, which is easily prepared from commercial 4-fluoroaniline.

G Target 2-Chloro-6-fluoroquinoline-3-carbonitrile Intermediate2 2-Chloro-6-fluoroquinoline-3-carbaldehyde Target->Intermediate2 Nitrile Formation Intermediate1 N-(4-fluorophenyl)acetamide Intermediate2->Intermediate1 Vilsmeier-Haack Cyclization StartingMaterial 4-Fluoroaniline Intermediate1->StartingMaterial Acetylation

Caption: Retrosynthetic pathway for the target compound.

Core Synthesis Pathway: A Step-by-Step Elucidation

This section details the complete synthesis, breaking it down into three primary stages. Each part includes the rationale for the chosen methodology, a detailed experimental protocol, and expected outcomes.

Part I: Synthesis of the Acetanilide Precursor, N-(4-fluorophenyl)acetamide

Causality & Rationale: The synthesis begins with the protection of the aniline nitrogen as an acetamide. This is a critical step for the subsequent Vilsmeier-Haack reaction. The acetyl group serves two purposes: it moderates the reactivity of the aromatic ring and provides the necessary two-carbon unit that will ultimately form part of the new pyridine ring of the quinoline system. The reaction is a standard nucleophilic acyl substitution, which is high-yielding and straightforward to perform.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-fluoroaniline (1.0 eq).

  • Add an equal volume of water, followed by concentrated hydrochloric acid (1.1 eq). Stir until a clear solution of the aniline salt is formed.

  • In a separate beaker, dissolve sodium acetate (3.0 eq) in water.

  • Cool the aniline salt solution in an ice bath to 0-5 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the cold aniline salt solution with vigorous stirring.

  • Immediately after the addition of acetic anhydride, add the sodium acetate solution in one portion.

  • A white precipitate of N-(4-fluorophenyl)acetamide will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Parameter Value
Typical Yield >95%
Appearance White to off-white crystalline solid
Melting Point Approx. 153-155 °C
Part II: Vilsmeier-Haack Cyclization to 2-chloro-6-fluoroquinoline-3-carbaldehyde

Causality & Rationale: This is the key strategic step where the quinoline core is constructed. The Vilsmeier-Haack reaction is exceptionally efficient for this transformation, as it achieves cyclization, chlorination at the 2-position, and formylation at the 3-position in a single pot from the acetanilide precursor.[3] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent then reacts with the electron-rich aromatic ring of the acetanilide to initiate cyclization.

Reaction Mechanism Workflow:

Caption: Vilsmeier-Haack reaction mechanism workflow.

Experimental Protocol: [4]

  • In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 7.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add N-(4-fluorophenyl)acetamide (1.0 eq) portion-wise to the flask, maintaining the temperature below 15 °C.

  • Once the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 16-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring.

  • A solid precipitate will form. Continue stirring for 1 hour.

  • Collect the crude product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude solid from ethyl acetate to afford the pure product.

Parameter Value Reference
Typical Yield 60-75%[5]
Appearance Yellow to beige solid
Melting Point Approx. 175-178 °C[4]
¹H NMR (CDCl₃) δ 10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), ...[5]
IR (KBr, cm⁻¹) ~1690 (C=O, aldehyde), 1600 (Aromatic C=C)[5]
Part III: Conversion to 2-Chloro-6-fluoroquinoline-3-carbonitrile

Causality & Rationale: The final step involves the conversion of the aldehyde functional group into a nitrile. While direct methods exist, a two-step sequence via an aldoxime intermediate is exceptionally reliable and high-yielding. The aldehyde is first condensed with hydroxylamine to form the stable oxime. Subsequent dehydration of the oxime, often with a simple reagent like acetic anhydride, proceeds via an E2 elimination mechanism to furnish the desired nitrile. This method avoids harsh reagents and provides a clean product.

Experimental Protocol:

Step 3a: Formation of 2-chloro-6-fluoroquinoline-3-carbaldehyde oxime

  • In a round-bottom flask, suspend 2-chloro-6-fluoroquinoline-3-carbaldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • A precipitate of the oxime will form. Collect the solid by vacuum filtration, wash with water, and dry. This intermediate is often used directly in the next step without further purification.

Step 3b: Dehydration to 2-chloro-6-fluoroquinoline-3-carbonitrile

  • Place the crude, dry oxime from the previous step into a round-bottom flask.

  • Add acetic anhydride (5-10 volumes based on the oxime weight).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Stir until the excess acetic anhydride has hydrolyzed.

  • The solid product will precipitate. Collect it by vacuum filtration, wash extensively with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the final 2-chloro-6-fluoroquinoline-3-carbonitrile.

Parameter Value
Typical Yield >90% (for the two steps)
Appearance White to pale yellow crystalline solid
Melting Point Approx. 188-191 °C

Overall Synthesis Workflow

The complete, validated pathway from a common starting material to the final, highly functionalized quinoline derivative is summarized below.

Caption: Complete synthesis pathway overview.

Conclusion

This guide has detailed a robust and efficient synthesis of 2-chloro-6-fluoroquinoline-3-carbonitrile. The pathway is built upon reliable and well-understood chemical transformations, primarily the Vilsmeier-Haack cyclization, ensuring high yields and operational simplicity. The strategic installation of the chloro, fluoro, and nitrile functionalities makes the final product an exceptionally versatile intermediate, poised for elaboration into a wide range of complex molecules for applications in drug discovery and materials science.

References

  • International Journal of Chemical Studies. (2016-12-02). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Journal of Medicinal Chemistry. Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. [Link]

  • quimicaorganica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Google Patents.
  • International Journal of Science and Research (IJSR). (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

  • Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • MDPI. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]

  • Tetrahedron. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Three Fluoroquinolone Compounds. [Link]

  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Tikrit Journal of Pure Science. (2014). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • National Institutes of Health. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • ResearchGate. Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

  • Google Patents. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • DigitalCommons@USU. Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. [Link]

  • National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. [Link]

  • Wiley Online Library. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. CN102276628A - Fluoroquinolone compounds and synthesis method thereof.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Wikipedia. 2-Aminobenzaldehyde. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

Sources

Exploratory

Discovery of 2-Chloro-6-fluoroquinoline-3-carbonitrile: A Technical Guide

Executive Summary: The Strategic Scaffold The compound 2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS: 948291-71-2) represents a critical pharmacophore in modern medicinal chemistry.[1] Belonging to the class of 3-functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

The compound 2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS: 948291-71-2) represents a critical pharmacophore in modern medicinal chemistry.[1] Belonging to the class of 3-functionalized quinolines, this scaffold serves as a versatile electrophilic building block.[1] Its structural logic is threefold:

  • The Quinoline Core: A privileged structure in kinase inhibitors (e.g., Bosutinib, Pelitinib) and antimalarials.[1]

  • The 6-Fluoro Substituent: Enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen, while modulating lipophilicity (LogP) for improved membrane permeability.[1]

  • The 2-Chloro-3-Cyano Motif: The 2-chloro group acts as a reactive handle for nucleophilic aromatic substitution (

    
    ), while the 3-cyano group provides a rigid electron-withdrawing functionality that often engages in critical hydrogen bonding within the hinge region of protein kinases.[1]
    

This guide details the discovery logic, robust synthesis via the Meth-Cohn Vilsmeier-Haack methodology, and the mechanistic underpinnings of this molecule.[1]

Retrosynthetic Analysis

The most efficient disconnection of the quinoline ring for this substitution pattern relies on the Meth-Cohn quinoline synthesis .[1] This approach utilizes the inherent nucleophilicity of acetanilides and the electrophilicity of the Vilsmeier reagent.[1]

Logical Disconnection
  • Target: 2-Chloro-6-fluoroquinoline-3-carbonitrile[2]

  • Precursor 1: 2-Chloro-6-fluoroquinoline-3-carbaldehyde (via Vilsmeier-Haack).[1]

  • Precursor 2: N-(4-Fluorophenyl)acetamide.[1]

  • Starting Material: 4-Fluoroaniline.[1]

Retrosynthesis Target 2-Chloro-6-fluoroquinoline- 3-carbonitrile Aldehyde 2-Chloro-6-fluoroquinoline- 3-carbaldehyde Target->Aldehyde Oxime Formation & Dehydration Acetanilide N-(4-Fluorophenyl)acetamide Aldehyde->Acetanilide Vilsmeier-Haack Cyclization (POCl3/DMF) Aniline 4-Fluoroaniline Acetanilide->Aniline Acetylation (Ac2O)

Figure 1: Retrosynthetic pathway highlighting the Meth-Cohn strategy.

Synthesis Methodology

The synthesis is executed in two primary phases: the construction of the quinoline core via Vilsmeier-Haack cyclization, followed by the functional group interconversion of the aldehyde to the nitrile.[1]

Phase 1: Vilsmeier-Haack Cyclization

This step transforms N-(4-fluorophenyl)acetamide into the 2-chloro-3-formylquinoline intermediate.[1] The reaction exploits the Vilsmeier reagent (chloroiminium salt) generated in situ from DMF and phosphorus oxychloride (


).[1]

Reagents:

  • N-(4-Fluorophenyl)acetamide (1.0 eq)[1]

  • 
     (7.0 - 12.0 eq)[1]
    
  • DMF (3.0 - 5.0 eq)[1]

  • Temperature: 0°C to 85°C[1]

Protocol:

  • Reagent Formation: Cool dry DMF (3 eq) to 0°C in a round-bottom flask under inert atmosphere (

    
    ). Add 
    
    
    
    (7 eq) dropwise.[1] Caution: Exothermic.[1] Stir for 30 min to form the Vilsmeier reagent (white/yellowish precipitate may form).[1]
  • Addition: Add N-(4-fluorophenyl)acetamide (1 eq) portion-wise to the cold mixture.

  • Cyclization: Heat the mixture to 85°C. The solution will typically turn deep orange/red. Monitor by TLC (EtOAc/Hexane) for the disappearance of acetanilide (approx. 4–12 h).[1]

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The Vilsmeier intermediate hydrolyzes to release the aldehyde.[1]

  • Isolation: Neutralize with saturated

    
     or dilute 
    
    
    
    to pH 7–8.[1] The yellow precipitate (2-chloro-6-fluoroquinoline-3-carbaldehyde) is filtered, washed with water, and recrystallized from Ethyl Acetate/Hexane.[1]
Phase 2: Conversion to Carbonitrile

The aldehyde is converted to the nitrile via an oxime intermediate, often dehydrated in a single step using formic acid or thionyl chloride, or via reaction with hydroxylamine hydrochloride (


) in a compatible solvent.[1]

Optimized One-Pot Variant (From Aldehyde):

  • Dissolve the aldehyde (1 eq) in formic acid (

    
    ).[1]
    
  • Add hydroxylamine hydrochloride (1.5 eq) and sodium formate (1.5 eq).

  • Reflux for 2–4 hours.

  • Pour into ice water. The product, 2-Chloro-6-fluoroquinoline-3-carbonitrile , precipitates as a solid.[1]

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields.[1] The reaction proceeds through a "double Vilsmeier" sequence.[1]

  • Activation: The amide oxygen of the acetanilide attacks the Vilsmeier reagent, forming an imidoyl chloride.[1]

  • Formylation: The electron-rich aromatic ring (activated by nitrogen) attacks a second equivalent of Vilsmeier reagent at the ortho-position.[1]

  • Cyclization: Intramolecular attack of the vinyl position onto the imidoyl carbon closes the ring.[1]

  • Elimination: Loss of

    
     and subsequent hydrolysis yields the aldehyde.[1]
    

Mechanism Reagent Vilsmeier Reagent (Chloroiminium Ion) Amide Acetanilide Reagent->Amide O-Attack Imidoyl Imidoyl Chloride Intermediate Amide->Imidoyl -PO2Cl2- Vinyl Vinyl Iminium Species Imidoyl->Vinyl + Vilsmeier Rgt (C-Formylation) Cyclized Cyclized Dihydroquinoline Vinyl->Cyclized Intramolecular Cyclization Product 2-Chloro-3-formylquinoline Cyclized->Product Elimination & Hydrolysis

Figure 2: Mechanistic cascade of the Meth-Cohn Vilsmeier-Haack cyclization.[1][3][4]

Quantitative Data & Optimization

The following table summarizes optimization parameters for the Vilsmeier step, based on standard Meth-Cohn protocols adapted for fluoro-anilines.

ParameterCondition ACondition B (Optimized)Condition C
POCl3 Equivalents 3.0 eq7.0 - 12.0 eq 2.5 eq
Temperature 110°C80°C - 90°C 60°C
Time 2 hours4 - 6 hours 12 hours
Yield (Aldehyde) 45% (Tarry)75 - 82% 55% (Incomplete)
Notes High temp causes polymerizationOptimal balanceSlow conversion

Key Insight: A large excess of


 serves as both reagent and solvent, preventing the formation of intermolecular side products.[1]

Applications in Drug Discovery

The 2-Chloro-6-fluoroquinoline-3-carbonitrile scaffold is a "privileged intermediate."

  • Kinase Inhibition: The 3-cyano group mimics the carbonyl of ATP's adenine base, forming hydrogen bonds with the hinge region of kinases (e.g., EGFR, Src).[1]

  • Library Generation: The 2-chloro position is highly susceptible to

    
     displacement by amines, thiols, and alkoxides.[1]
    
    • Reaction with Anilines: Yields 2-anilino-3-cyanoquinolines (potential EGFR inhibitors).[1]

    • Reaction with Hydrazine: Cyclizes to form Pyrazolo[3,4-b]quinolines , a scaffold with potent anti-inflammatory and antiviral properties.[1]

Applications Core 2-Chloro-6-fluoro- quinoline-3-CN Prod1 Kinase Inhibitors (2-Anilino) Core->Prod1 SNAr (Heat/Acid) Prod2 Pyrazolo[3,4-b]quinolines Core->Prod2 Cyclization Prod3 Thieno[2,3-b]quinolines Core->Prod3 Multi-step w/ HS-CH2-EWG Aniline Anilines (Ar-NH2) Aniline->Core Hydrazine Hydrazine (NH2NH2) Hydrazine->Core Thiol Thiols (R-SH) Thiol->Core

Figure 3: Divergent synthesis capabilities of the scaffold.[1]

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water to release 
    
    
    
    and phosphoric acid.[1] All glassware must be dry.[1] Quenching must be done slowly on ice.[1]
  • Cyanide Derivatives: While the nitrile on the ring is stable, any synthesis involving cyanide salts or the combustion of nitrile-containing compounds requires strict adherence to cyanide safety protocols (hydrogen cyanide monitoring).[1]

  • Fluoro-Intermediates: Generally stable, but standard PPE (gloves, goggles, fume hood) is mandatory to prevent sensitization.[1]

References

  • Meth-Cohn, O., et al. (1981).[1][5] "A versatile new synthesis of quinolines and related fused pyridines.[1][5] Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 2509-2517.[1][5] Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis." BenchChem Application Notes. Link[1]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016).[1][6] "2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications." Journal of Chemistry, 2016, Article ID 4258612.[1] Link

  • PubChem. (2023).[1] "2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS 948291-71-2)."[] National Library of Medicine.[1] Link[1]

  • Bhat, M., et al. (2021).[1] "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent." International Journal of Chemical Studies, 9(1), 73-76.[1] Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Part 1: Executive Summary & Structural Context 2-Chloro-6-fluoroquinoline-3-carbonitrile is a critical heterocyclic intermediate utilized primarily in the synthesis of advanced fluoroquinolone antibiotics and tyrosine ki...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

2-Chloro-6-fluoroquinoline-3-carbonitrile is a critical heterocyclic intermediate utilized primarily in the synthesis of advanced fluoroquinolone antibiotics and tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural integrity relies on the precise arrangement of a quinoline core substituted with a chlorine atom at position 2, a nitrile group at position 3, and a fluorine atom at position 6.

For researchers in drug development, this molecule presents a unique spectroscopic challenge due to the interplay between the quadrupole moment of Chlorine (


Cl), the strong electronegativity of Fluorine (

F), and the magnetic anisotropy of the Nitrile (CN) group. This guide provides a definitive framework for validating the identity and purity of this compound.
Structural Parameters
PropertyValue
IUPAC Name 2-Chloro-6-fluoroquinoline-3-carbonitrile
CAS Number 948291-71-2
Molecular Formula C

H

ClFN

Exact Mass 206.0047 Da
Key Pharmacophores 2-Cl (Leaving group), 3-CN (Electrophile/Precursor), 6-F (Metabolic stability)

Part 2: Synthesis & Impurity Logic[3][5]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent peaks and specific by-products. The most robust route involves the Vilsmeier-Haack cyclization of


-(4-fluorophenyl)acetamide derivatives.
Diagram 1: Synthesis & Impurity Pathway

Figure 1: Logical flow of synthesis and potential spectroscopic impurities.

SynthesisPath Start 4-Fluoroaniline Inter1 N-(4-fluorophenyl) acetamide Start->Inter1 Acetylation Product 2-Chloro-6-fluoro quinoline-3-carbonitrile Inter1->Product Cyclization (90-110°C) Impurity2 Impurity B: Des-Chloro Analog Inter1->Impurity2 Incomplete Chlorination Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Inter1 Impurity1 Impurity A: Hydrolyzed Amide Product->Impurity1 Hydrolysis (H2O/Acid)

Caption: Vilsmeier-Haack cyclization route highlighting critical impurities detectable by LC-MS and NMR.

Part 3: Spectroscopic Characterization

Mass Spectrometry (MS)

Methodology: High-Resolution Electrospray Ionization (HR-ESI-MS) or GC-MS (EI).

The presence of a single Chlorine atom provides a definitive isotopic fingerprint. Researchers must validate the molecular ion cluster before proceeding to NMR.

  • Primary Ion:

    
     at 
    
    
    
    207.01.[1]
  • Isotopic Pattern: The

    
    Cl and 
    
    
    
    Cl isotopes exist in a natural abundance of approximately 3:1.
    • Diagnostic Rule: Look for the "M" and "M+2" peaks with a relative intensity ratio of 3:1 .

    • Note: If the ratio is 1:1, the sample may be contaminated with a brominated analog (rare but possible if POBr

      
       was used).
      
Ion Speciesm/z (Theoretical)Relative IntensityAssignment

(

Cl)
207.01100%Base Peak

(

Cl)
209.01~32%Isotope Confirmation

229.00VariableSodium Adduct
Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid.

The nitrile group is the primary spectroscopic handle, appearing in a "silent" region of the spectrum, free from interference.

  • 
     Nitrile Stretch: 2230 ± 5 cm
    
    
    
    .
    • Interpretation: A sharp, medium-intensity band. Absence of this band suggests hydrolysis to the amide or carboxylic acid.

  • 
     Quinoline Ring:  1615, 1580 cm
    
    
    
    .
  • 
     Aryl Fluoride:  ~1210–1240 cm
    
    
    
    (Strong).
Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz instrument, Solvent: DMSO-


 or CDCl

.

The


H NMR spectrum is characterized by the coupling of protons to the fluorine atom (

, 100% abundance). This results in characteristic splitting patterns (

) that are not observed in non-fluorinated quinolines.
Diagnostic

H NMR Signals (DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-4 8.90 – 9.05 Singlet (s)-Most Deshielded. Proximity to CN and Ring N. Diagnostic for 3-substituted quinolines.
H-5 8.05 – 8.15 dd

,

Ortho to H-6(F). Shows long-range coupling to F.
H-8 7.85 – 7.95 dd

,

Ortho to N, Meta to F.
H-7 7.70 – 7.80 td (or ddd)

,

Multiplet. Couples to H-8, H-5, and strongly to F-6.
Diagnostic

F NMR
  • Shift: -110.0 to -115.0 ppm (Singlet or multiplet if decoupled/coupled).

  • Validation: A single peak confirms regiospecific fluorination. Multiple peaks indicate regioisomers (e.g., 7-fluoro impurity).

Diagram 2: NMR Coupling Connectivity

Figure 2: Visualization of the spin-spin coupling network in the 6-fluoroquinoline core.

NMR_Coupling F6 F-6 (Spin Active) H5 H-5 (dd) F6->H5 4J (Meta) ~5-6 Hz H7 H-7 (td) F6->H7 3J (Ortho) ~8-9 Hz H5->H7 4J (Meta) H8 H-8 (dd) H7->H8 3J (Ortho) ~9 Hz H4 H-4 (Singlet)

Caption: 19F-1H coupling network. Note the strong ortho coupling between F-6 and H-7.

Part 4: Quality Control & Stability

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile/Water (with 0.1% Formic Acid).

  • Detection: UV at 254 nm (Aromatic) and 310 nm (Quinoline specific).

  • Retention Time: The 2-Cl, 3-CN substitution makes this compound lipophilic. Expect elution late in the gradient (relative to the acid or amide).

Handling Precautions
  • Hydrolysis Risk: The 2-Chloro position is activated for nucleophilic aromatic substitution (

    
    ). Avoid prolonged exposure to nucleophilic solvents (methanol, water) under basic conditions, which can displace the chloride.
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile.

References

  • Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines: Kadre, T., et al. "Synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines."[2] Heterocyclic Letters, 2014.

  • Spectroscopic Data of Fluoroquinolone Analogs: Urbaniak, B., & Kokot, Z. J.[3][4] "Spectroscopic investigations of fluoroquinolones metal ion complexes." Acta Poloniae Pharmaceutica, 2013.[3]

  • General Quinoline NMR Shifts: ChemicalBook. "2-Chloroquinoline 1H NMR Spectrum."

  • Computed Properties & Safety: PubChem. "2-chloro-6-fluoroquinoline-3-carbonitrile (Compound)." National Library of Medicine.

Sources

Exploratory

13C NMR analysis of 2-Chloro-6-fluoroquinoline-3-carbonitrile

This guide serves as an autonomous technical resource for the structural elucidation of 2-Chloro-6-fluoroquinoline-3-carbonitrile using Carbon-13 Nuclear Magnetic Resonance ( C NMR). It is designed for analytical chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an autonomous technical resource for the structural elucidation of 2-Chloro-6-fluoroquinoline-3-carbonitrile using Carbon-13 Nuclear Magnetic Resonance (


C NMR). It is designed for analytical chemists and medicinal chemists requiring high-fidelity structural confirmation of quinoline scaffolds.[1]

Technical Guide & Assignment Strategy

Executive Summary & Chemical Context

The molecule 2-Chloro-6-fluoroquinoline-3-carbonitrile represents a critical intermediate in the synthesis of kinase inhibitors (e.g., Bosutinib analogs) and antimalarial agents. Its structural rigidity and electron-deficient nature present specific challenges in NMR analysis, particularly regarding quaternary carbon detection and Heteronuclear Spin-Spin Coupling (


) .
  • Molecular Formula:

    
    
    
  • Key Analytical Challenge: The molecule contains 5 quaternary carbons (C2, C3, C4a, C8a, CN) and a fluorine atom that splits signals into multiplets, reducing signal-to-noise (S/N) ratios.

  • Synthesis Origin: Typically synthesized via the Vilsmeier-Haack cyclization of

    
    -(4-fluorophenyl)acetamide to the 3-carbaldehyde, followed by functional group interconversion (FGI) to the nitrile.
    

Experimental Protocol: The Self-Validating System

To ensure trustworthy data, the experimental setup must account for the long spin-lattice relaxation times (


) of the quaternary carbons and the solubility profile of the quinoline ring.
A. Sample Preparation[2]
  • Solvent Selection: DMSO-

    
      is the recommended solvent.
    
    • Reasoning: The polar nitrile and chloro groups reduce solubility in non-polar solvents like

      
      . DMSO-
      
      
      
      ensures complete dissolution, preventing line broadening due to aggregation.
    • Concentration: Prepare a saturated solution (

      
       20 mg in 0.6 mL) to detect the low-intensity splitting of C-F coupled carbons.
      
B. Instrument Parameters (500 MHz equivalent)

Standard carbon parameters often fail to resolve the Nitrile (CN) and C2-Cl peaks. Use the following optimized parameters:

ParameterSettingCausality / Scientific Rationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify the spectrum to singlets (except for F-splitting) while maintaining NOE enhancement.
Relaxation Delay (

)
3.0 - 5.0 seconds CRITICAL: Quaternary carbons (C2, C3, CN) have long

. Short

leads to saturation and "missing" peaks.
Spectral Width 240 ppmCovers the Carbonyl/Nitrile region and potential impurities.
Scans (NS)

1024
Required to resolve the outer wings of the C-F multiplets which are often lost in noise.
Temperature 298 KStandard; elevate to 310 K only if solubility is poor.

Spectral Assignment & Predictive Logic

The


C spectrum of this molecule is defined by the Fluorine Fingerprint . The fluorine atom (

F, spin 1/2) couples with carbon atoms, creating doublets (

) with coupling constants (

) that decrease with distance.
A. The Fluorine Fingerprint (Coupling Constants)

Use these expected


-values to assign the benzenoid ring carbons:
  • 
     (C6):  ~250–255 Hz (Large doublet, distinct).
    
  • 
     (C5, C7):  ~20–25 Hz (Medium doublets).
    
  • 
     (C4a, C8):  ~8–10 Hz (Small doublets).
    
  • 
     (C8a, C4):  ~0–3 Hz (Often appears as a broadened singlet).
    
B. Chemical Shift Prediction Table

Note: Values are estimated for DMSO-


.
Carbon PositionTypeExpected Shift (

ppm)
MultiplicityAssignment Logic
C-2 Quaternary148.0 – 152.0Singlet (

)
Deshielded by adjacent N and Cl.
C-3 Quaternary105.0 – 110.0Singlet (

)
Shielded by the anisotropic effect of the CN group.
C-4 Methine (CH)138.0 – 142.0Broad

or

Deshielded aromatic CH; para to Fluorine.
C-4a Quaternary125.0 – 128.0Doublet (

)
Bridgehead carbon; coupled to F.
C-5 Methine (CH)126.0 – 129.0Doublet (

)
Ortho to Fluorine.
C-6 Quaternary158.0 – 162.0Doublet (

)
Ipso to Fluorine. Most deshielded doublet.
C-7 Methine (CH)118.0 – 122.0Doublet (

)
Ortho to Fluorine; shielded by resonance.
C-8 Methine (CH)130.0 – 132.0Doublet (

)
Meta to Fluorine.
C-8a Quaternary145.0 – 148.0Singlet/BroadBridgehead adjacent to Nitrogen.
-CN Quaternary114.0 – 117.0Singlet (

)
Characteristic nitrile region; weak intensity.

Visualization of Analytical Workflows

Diagram 1: The Assignment Logic Tree

This decision tree assists in assigning peaks based on multiplicity and coupling magnitude.

AssignmentLogic Start Analyze Peak Multiplicity IsDoublet Is it a Doublet? Start->IsDoublet CheckJ Measure Coupling Constant (J) IsDoublet->CheckJ Yes Singlet Singlet (s) IsDoublet->Singlet No LargeJ J > 240 Hz (1-Bond Coupling) CheckJ->LargeJ MedJ J ≈ 20-25 Hz (2-Bond Coupling) CheckJ->MedJ SmallJ J ≈ 8-10 Hz (3-Bond Coupling) CheckJ->SmallJ AssignC6 Assign C6 (Ipso) LargeJ->AssignC6 AssignC5C7 Assign C5 or C7 (Use HSQC to distinguish) MedJ->AssignC5C7 AssignC4aC8 Assign C4a or C8 SmallJ->AssignC4aC8 CheckChemShift Check Chemical Shift Singlet->CheckChemShift HighShift > 145 ppm (C2, C8a) CheckChemShift->HighShift MidShift 114-117 ppm (CN) CheckChemShift->MidShift LowShift 105-110 ppm (C3) CheckChemShift->LowShift

Caption: Logic tree for assigning


C signals in fluoro-substituted quinolines based on J-coupling magnitude.
Diagram 2: Experimental Workflow & Validation

The process from sample preparation to final validation.

Workflow Prep 1. Sample Prep (DMSO-d6, >20mg) Param 2. Parameters D1 = 3-5s NS > 1024 Prep->Param Acq 3. Acquisition 1H Decoupled Param->Acq Process 4. Processing LB = 1.0-3.0 Hz Acq->Process Validate 5. Validation Check C6 Doublet Verify CN Peak Process->Validate

Caption: Step-by-step experimental workflow emphasizing relaxation delay (D1) for quaternary carbon detection.

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The Vilsmeier-Haack route often leaves specific fingerprints of failure.

ObservationPotential CauseRemediation
Missing Peak ~115 ppm Saturation of Nitrile CarbonIncrease Relaxation Delay (

) to 5s.
Peak at ~188 ppm Residual AldehydeIncomplete conversion of 3-formyl intermediate.
Peak at ~169 ppm Residual AmideUnreacted starting material (

-(4-fluorophenyl)acetamide).
Extra Doublets RegioisomerFormation of 2-chloro-8 -fluoro isomer (check

coupling patterns).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Tetrahedron Letters, 19(23), 2045-2048. Link (Foundational paper on Vilsmeier-Haack quinoline synthesis).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Source for C-F coupling constant ranges).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (General reference for chemical shifts in heterocyclic systems).

Sources

Foundational

Solubility Profiling of 2-Chloro-6-fluoroquinoline-3-carbonitrile: A Methodological Guide for Drug Development

An In-depth Technical Guide Abstract 2-Chloro-6-fluoroquinoline-3-carbonitrile stands as a key heterocyclic intermediate in the synthesis of advanced pharmaceutical agents, particularly within the lineage of quinolone-ba...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

2-Chloro-6-fluoroquinoline-3-carbonitrile stands as a key heterocyclic intermediate in the synthesis of advanced pharmaceutical agents, particularly within the lineage of quinolone-based compounds. The solubility of such an intermediate is a critical physical parameter that dictates its handling, reaction kinetics, purification, and ultimately its viability in scalable synthetic routes. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for determining and understanding the solubility of 2-chloro-6-fluoroquinoline-3-carbonitrile in a range of common organic solvents. Eschewing a simple data sheet, this document elucidates the theoretical underpinnings of solubility, presents robust, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination, and offers insights into the interpretation of the resulting data. Our focus is on the causality behind methodological choices, ensuring that the described protocols are not merely instructions but self-validating systems for generating reliable and reproducible results.

Introduction: The Strategic Importance of Solubility Data

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The specific compound, 2-chloro-6-fluoroquinoline-3-carbonitrile, incorporates several key pharmacophoric features: a chlorinated position for potential nucleophilic substitution, a fluoro group known to enhance metabolic stability and binding affinity, and a nitrile group that can serve as a synthetic handle or a bioisostere for a carboxylic acid.[3]

In the context of drug discovery and development, a compound's solubility is a non-negotiable parameter that influences every stage of the pipeline:

  • Process Chemistry: Solvent selection for synthesis and crystallization is entirely dependent on solubility profiles at various temperatures. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in achieving the desired polymorphic form.[4][5]

  • Formulation Science: For preclinical and clinical studies, the ability to formulate a compound into a suitable dosage form is contingent on its dissolution characteristics in relevant media.

  • Pharmacokinetics: While this guide focuses on organic solvents, the principles translate to aqueous bioavailability. Early assessment of solubility helps predict potential absorption challenges.[6]

This guide provides the necessary protocols to empower research teams to generate their own high-quality solubility data for this specific molecule, thereby accelerating development timelines and mitigating risks associated with poor physicochemical properties.

Theoretical Framework: Predicting Solubility Behavior

The molecular structure of 2-chloro-6-fluoroquinoline-3-carbonitrile offers several clues to its likely solubility profile. The quinoline core, with its aromatic system and nitrogen atom, provides a degree of polarity and potential for pi-stacking interactions. The nitrile group (-C≡N) is a strong hydrogen bond acceptor. Conversely, the chloro- and fluoro- substituents and the largely non-polar aromatic rings contribute to its lipophilic character.

This duality suggests that solubility will be highly dependent on the chosen solvent's properties. We can anticipate the following trends:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are expected to be effective. They can engage in dipole-dipole interactions with the polar functionalities of the molecule without competing for hydrogen bond donation. Acetonitrile and acetone are particularly relevant for purification via chromatography and crystallization.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are also likely to dissolve the compound due to their ability to act as hydrogen bond donors to the quinoline and nitrile nitrogens. Solubility in alcohols is critical for many common synthetic transformations and purification techniques like recrystallization.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility is expected to be significantly lower in nonpolar solvents like hexane. However, solvents like dichloromethane and toluene, which have some polarizability, may show moderate solubility and are often used in synthesis.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the gold-standard measurement for which the "shake-flask" method is the most reliable and widely used protocol.[7][8][9]

3.1. The Shake-Flask Method: A Self-Validating Protocol

This method establishes equilibrium by agitating an excess of the solid compound in the solvent for a prolonged period. The key to a self-validating system is ensuring that true equilibrium has been reached and that the solid phase in equilibrium is correctly identified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline 2-chloro-6-fluoroquinoline-3-carbonitrile (e.g., 10-20 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[7]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C and 37 °C are standard). Agitate for a minimum of 24-48 hours.[9] Causality Note: This extended period allows for the dissolution process to reach equilibrium and can also permit any potential polymorphic transformations to the most stable form.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for 1-2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is crucial to sample from the upper portion of the liquid.

  • Filtration (Optional but Recommended): For maximum accuracy, filter the collected supernatant through a 0.22 µm PTFE syringe filter to remove any microscopic particulates.

  • Dilution: Accurately dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). A 100-fold or 1000-fold dilution is common.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine the concentration.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vial. Analyze it using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to confirm that the solid form did not change during the experiment. This is a critical validation step.

3.2. Visualizing the Thermodynamic Solubility Workflow

The following diagram outlines the logical flow of the Shake-Flask protocol.

G prep 1. Preparation Add excess solid to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equil 3. Equilibration Agitate at constant T (24-48 hours) solvent->equil separate 4. Phase Separation Settle or Centrifuge equil->separate Ensures true equilibrium sample 5. Sample Collection Withdraw clear supernatant separate->sample solid 7. Solid Phase Analysis Analyze remaining solid (XRPD) separate->solid Validation Step quant 6. Quantification Dilute and Analyze (HPLC) sample->quant result Result Thermodynamic Solubility (mg/mL) quant->result

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the dissolved solute is paramount. HPLC with UV detection is the most common and reliable method for this purpose.

Protocol for Method Development:

  • Standard Preparation: Prepare a stock solution of 2-chloro-6-fluoroquinoline-3-carbonitrile of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, often provides good peak shape. For example, start with a 30% B to 95% B gradient over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer or a diode array detector. Quinolone systems typically absorb strongly in the UV range (270-330 nm).[10]

  • Calibration: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.999 for a reliable assay.

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment and calculate the concentration using the calibration curve. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvents and conditions.

Table 1: Solubility of 2-Chloro-6-fluoroquinoline-3-carbonitrile in Organic Solvents

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Example Data
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
IsopropanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
DichloromethaneNonpolar25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
Dimethyl SulfoxidePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic37Experimental ValueCalculated Value
MethanolPolar Protic37Experimental ValueCalculated Value

Note: The molecular weight of 2-Chloro-6-fluoroquinoline-3-carbonitrile (C₁₀H₄ClFN₂O) is approximately 222.61 g/mol . This value should be used for conversions.

High-Throughput Kinetic Solubility Screening

In early discovery phases, a faster, less material-intensive method is often required. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[6] While less definitive than thermodynamic solubility, it is an excellent tool for ranking compounds. For organic solvent systems, a similar "solvent-shift" or "antisolvent addition" method can be employed.

6.1. Logical Framework for Solvent Selection

The choice of solvents to screen can be guided by the structural features of the solute. The following diagram illustrates a decision-making process for selecting appropriate solvent classes for solubility testing.

G start Analyze Solute Structure (2-Chloro-6-fluoroquinoline-3-carbonitrile) feat1 Polar Groups? (Quinoline N, Nitrile C≡N) start->feat1 feat2 H-Bond Acceptors? start->feat2 feat3 Lipophilic Regions? (Aromatic Rings, Cl, F) start->feat3 class1 Test Polar Aprotic Solvents (DMSO, DMF, MeCN) feat1->class1 Strongly indicated class2 Test Polar Protic Solvents (MeOH, EtOH, IPA) feat2->class2 Strongly indicated class3 Test Moderately Polar/ Nonpolar Solvents (DCM, Toluene) feat3->class3 Potentially useful

Caption: Decision Tree for Solvent Class Selection.

Conclusion

Determining the solubility of 2-chloro-6-fluoroquinoline-3-carbonitrile is not merely an academic exercise but a foundational step in its practical application in pharmaceutical R&D. By employing robust, well-validated methodologies such as the shake-flask protocol, researchers can generate reliable data that directly informs critical decisions in process chemistry, purification, and formulation. This guide provides the theoretical context and detailed experimental frameworks necessary to conduct these studies with scientific rigor. Adherence to these protocols will ensure the generation of high-quality, reproducible solubility data, thereby de-risking and accelerating the journey of novel quinolone-based therapeutics from the laboratory to the clinic.

References
  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.).
  • Okeri, J., & Eboka, C. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy.
  • Okeri, J., & Eboka, C. (2014). Thermodynamics of the Solubilities of Three Fluoroquinolones in Aqueous Buffer. African Journal of Pharmaceutical Research & Development, 6(1), 30-36.
  • Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2021). MDPI.
  • 2-Chloro-6-fluorophenylacetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Fluoroquinolone compounds and synthesis method thereof. (2011). Google Patents.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • 2-Chloro-6-fluoroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2008). ResearchGate. Retrieved from [Link]

  • Fluoroquinolones: Official and Reported Methods of Analysis. (2020). ResearchGate. Retrieved from [Link]

  • Preparation method of 2,6-dichloro-3-fluorobenzonitrile. (2012). Google Patents.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). National Institutes of Health. Retrieved from [Link]

  • Fluoroquinolones. (n.d.). PDB-101. Retrieved from [Link]

  • 2-Chloro-6-fluoroquinoline-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Fluoroquinolones (and Quinolones). (n.d.). Louisiana Department of Health. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRD-BVgjV5rNAXBWmXuv_lDcHKlBrGBq7PFXyA_EP48wAROak1aRSWuk6dHMaVaZRWT-InTQqeWgL9lwR3KcgykptK2AglyRHQOl-nYFB2aFUzvIb_h-7v1jzC8rtoC84XFZimQ28WUplP-nqZTdK5THcGctwO0LySy2hcNiYm4FxFpsx3SAYY7LetiROiO9YcIWEC9U-aIXQI0_VmkEQRGpETZCjZqMc5Rqk4--clrz2u1Joyr-nAVW5BIrb1Cg30aHETVKIHemF1Wffu0PG58m7DtRdqpJY=]( An In-depth Technical Guide

Abstract

2-Chloro-6-fluoroquinoline-3-carbonitrile stands as a key heterocyclic intermediate in the synthesis of advanced pharmaceutical agents, particularly within the lineage of quinolone-based compounds. The solubility of such an intermediate is a critical physical parameter that dictates its handling, reaction kinetics, purification, and ultimately its viability in scalable synthetic routes. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for determining and understanding the solubility of 2-chloro-6-fluoroquinoline-3-carbonitrile in a range of common organic solvents. Eschewing a simple data sheet, this document elucidates the theoretical underpinnings of solubility, presents robust, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination, and offers insights into the interpretation of the resulting data. Our focus is on the causality behind methodological choices, ensuring that the described protocols are not merely instructions but self-validating systems for generating reliable and reproducible results.

Introduction: The Strategic Importance of Solubility Data

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The specific compound, 2-chloro-6-fluoroquinoline-3-carbonitrile, incorporates several key pharmacophoric features: a chlorinated position for potential nucleophilic substitution, a fluoro group known to enhance metabolic stability and binding affinity, and a nitrile group that can serve as a synthetic handle or a bioisostere for a carboxylic acid.[3]

In the context of drug discovery and development, a compound's solubility is a non-negotiable parameter that influences every stage of the pipeline:

  • Process Chemistry: Solvent selection for synthesis and crystallization is entirely dependent on solubility profiles at various temperatures. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in achieving the desired polymorphic form.[4][5]

  • Formulation Science: For preclinical and clinical studies, the ability to formulate a compound into a suitable dosage form is contingent on its dissolution characteristics in relevant media.

  • Pharmacokinetics: While this guide focuses on organic solvents, the principles translate to aqueous bioavailability. Early assessment of solubility helps predict potential absorption challenges.[6]

This guide provides the necessary protocols to empower research teams to generate their own high-quality solubility data for this specific molecule, thereby accelerating development timelines and mitigating risks associated with poor physicochemical properties.

Theoretical Framework: Predicting Solubility Behavior

The molecular structure of 2-chloro-6-fluoroquinoline-3-carbonitrile offers several clues to its likely solubility profile. The quinoline core, with its aromatic system and nitrogen atom, provides a degree of polarity and potential for pi-stacking interactions. The nitrile group (-C≡N) is a strong hydrogen bond acceptor. Conversely, the chloro- and fluoro- substituents and the largely non-polar aromatic rings contribute to its lipophilic character.

This duality suggests that solubility will be highly dependent on the chosen solvent's properties. We can anticipate the following trends:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are expected to be effective. They can engage in dipole-dipole interactions with the polar functionalities of the molecule without competing for hydrogen bond donation. Acetonitrile and acetone are particularly relevant for purification via chromatography and crystallization.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are also likely to dissolve the compound due to their ability to act as hydrogen bond donors to the quinoline and nitrile nitrogens. Solubility in alcohols is critical for many common synthetic transformations and purification techniques like recrystallization.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility is expected to be significantly lower in nonpolar solvents like hexane. However, solvents like dichloromethane and toluene, which have some polarizability, may show moderate solubility and are often used in synthesis.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the gold-standard measurement for which the "shake-flask" method is the most reliable and widely used protocol.[7][8][9]

3.1. The Shake-Flask Method: A Self-Validating Protocol

This method establishes equilibrium by agitating an excess of the solid compound in the solvent for a prolonged period. The key to a self-validating system is ensuring that true equilibrium has been reached and that the solid phase in equilibrium is correctly identified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline 2-chloro-6-fluoroquinoline-3-carbonitrile (e.g., 10-20 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[7]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C and 37 °C are standard). Agitate for a minimum of 24-48 hours.[9] Causality Note: This extended period allows for the dissolution process to reach equilibrium and can also permit any potential polymorphic transformations to the most stable form.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for 1-2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is crucial to sample from the upper portion of the liquid.

  • Filtration (Optional but Recommended): For maximum accuracy, filter the collected supernatant through a 0.22 µm PTFE syringe filter to remove any microscopic particulates.

  • Dilution: Accurately dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). A 100-fold or 1000-fold dilution is common.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine the concentration.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vial. Analyze it using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to confirm that the solid form did not change during the experiment. This is a critical validation step.

3.2. Visualizing the Thermodynamic Solubility Workflow

The following diagram outlines the logical flow of the Shake-Flask protocol.

G prep 1. Preparation Add excess solid to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equil 3. Equilibration Agitate at constant T (24-48 hours) solvent->equil separate 4. Phase Separation Settle or Centrifuge equil->separate Ensures true equilibrium sample 5. Sample Collection Withdraw clear supernatant separate->sample solid 7. Solid Phase Analysis Analyze remaining solid (XRPD) separate->solid Validation Step quant 6. Quantification Dilute and Analyze (HPLC) sample->quant result Result Thermodynamic Solubility (mg/mL) quant->result G start Analyze Solute Structure (2-Chloro-6-fluoroquinoline-3-carbonitrile) feat1 Polar Groups? (Quinoline N, Nitrile C≡N) start->feat1 feat2 H-Bond Acceptors? start->feat2 feat3 Lipophilic Regions? (Aromatic Rings, Cl, F) start->feat3 class1 Test Polar Aprotic Solvents (DMSO, DMF, MeCN) feat1->class1 Strongly indicated class2 Test Polar Protic Solvents (MeOH, EtOH, IPA) feat2->class2 Strongly indicated class3 Test Moderately Polar/ Nonpolar Solvents (DCM, Toluene) feat3->class3 Potentially useful

Sources

Exploratory

2-Chloro-6-fluoroquinoline-3-carbonitrile starting material for synthesis

An In-Depth Technical Guide to 2-Chloro-6-fluoroquinoline-3-carbonitrile: A Core Scaffold for Modern Drug Discovery Abstract The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6-fluoroquinoline-3-carbonitrile: A Core Scaffold for Modern Drug Discovery

Abstract

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of quinoline-based building blocks, 2-Chloro-6-fluoroquinoline-3-carbonitrile stands out as a particularly versatile and powerful starting material. Its strategic placement of reactive handles—a highly activated C2-chloro group for substitution and coupling, a modifiable C3-nitrile, and a C6-fluoro atom for metabolic stability or further functionalization—offers a trifecta of synthetic opportunities. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this key intermediate, grounded in mechanistic principles and field-proven synthetic protocols. We will dissect the causality behind experimental choices, present validated methodologies, and illustrate its application in the synthesis of high-value compounds.

Introduction: The Strategic Value of the 2-Chloro-6-fluoroquinoline-3-carbonitrile Scaffold

The quinoline ring system is a cornerstone of drug discovery, renowned for its presence in compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. The value of a synthetic building block is defined by its ability to be selectively and efficiently transformed into a diverse library of complex molecules. 2-Chloro-6-fluoroquinoline-3-carbonitrile is an exemplary scaffold, engineered for synthetic versatility.

The molecule's power lies in the electronic interplay of its functional groups:

  • The C2-Chloro Group: The chlorine atom at the 2-position is exceptionally activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent cyano group and, critically, the quinoline ring nitrogen, which stabilizes the intermediate Meisenheimer complex[2][3]. This high reactivity allows for the introduction of a vast array of side chains under relatively mild conditions.

  • The C3-Carbonitrile Group: The nitrile is not merely an activating group; it is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid or amide, or reduced to an aminomethyl group, opening up avenues for further derivatization and peptide coupling.

  • The C6-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties[4]. The C6-fluoro group on this scaffold imparts these benefits to the resulting derivatives and can also serve as a site for late-stage functionalization via SNAr, albeit under more forcing conditions than the C2-chloro position.

This guide will systematically explore the synthesis and reactivity of this high-potential building block.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. All subsequent reactions rely on the confirmed identity and purity of the starting material.

PropertyValueSource
CAS Number 948291-71-2
Molecular Formula C₁₀H₄ClFN₂
Molecular Weight 206.61 g/mol
Purity ≥95%
Appearance Off-white to yellow solidN/A
Storage Store in a cool, dry place away from lightN/A

Spectroscopic Hallmarks:

  • ¹H NMR: The proton spectrum is characterized by complex aromatic multiplets. The precise shifts are solvent-dependent but will show distinct signals for the protons on the quinoline core.

  • ¹³C NMR: Key signals include the carbon bearing the nitrile group (typically ~115 ppm) and the carbons attached to the halogens.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Synthesis of the Starting Material: The Vilsmeier-Haack Approach

The most common and efficient route to 2-chloroquinoline-3-carbaldehydes, which are immediate precursors to the nitrile, is the Vilsmeier-Haack reaction[5][6]. This reaction involves the formylation and cyclization of an appropriately substituted acetanilide using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). The resulting 2-chloro-6-fluoroquinoline-3-carbaldehyde can then be readily converted to the target carbonitrile.

G start_node 4-Fluoroacetanilide reagent_node Vilsmeier Reagent (POCl₃, DMF) start_node->reagent_node intermediate_node 2-Chloro-6-fluoroquinoline- 3-carbaldehyde reagent_node->intermediate_node Formylation & Cyclization final_reagent_node Hydroxylamine-O-sulfonic acid or similar dehydrating agent intermediate_node->final_reagent_node final_product_node 2-Chloro-6-fluoroquinoline- 3-carbonitrile (Target Compound) final_reagent_node->final_product_node Oximation & Dehydration

Caption: Synthesis pathway for the target starting material.

Protocol 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile

This protocol is adapted from established procedures for similar quinoline syntheses.[5][6]

Step A: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂), cool dimethylformamide (DMF, 5.0 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature.

  • Substrate Addition: Add 4-fluoroacetanilide (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Reaction: Slowly warm the reaction mixture to 70-80°C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the crude carbaldehyde intermediate. Purification can be achieved by recrystallization from ethanol.

Step B: Conversion to 2-Chloro-6-fluoroquinoline-3-carbonitrile

  • Reaction Setup: Dissolve the carbaldehyde intermediate (1.0 eq) in a suitable solvent such as formic acid or ethanol.

  • Reagent Addition: Add hydroxylamine-O-sulfonic acid (HOSA) or a similar reagent system (e.g., hydroxylamine hydrochloride followed by a dehydrating agent) (1.2 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. Collect the precipitate by filtration. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 2-Chloro-6-fluoroquinoline-3-carbonitrile.

Key Synthetic Transformations: Unleashing the Potential

The true utility of this scaffold is demonstrated by the breadth of reactions it can undergo.

Nucleophilic Aromatic Substitution (SNAr) at C2

This is the most facile and widely exploited reaction of the scaffold. The high electrophilicity of the C2 position allows for substitution with a wide range of nucleophiles.

start 2-Chloro-6-fluoroquinoline-3-carbonitrile C2-Cl product_amine 2-Amino-6-fluoroquinoline-3-carbonitrile Derivative start:f0->product_amine R-NH₂ Base (e.g., DIPEA) Solvent (e.g., NMP) product_ether 2-Alkoxy-6-fluoroquinoline-3-carbonitrile Derivative start:f0->product_ether R-OH Strong Base (e.g., NaH) Solvent (e.g., THF) product_thioether 2-Thioether-6-fluoroquinoline-3-carbonitrile Derivative start:f0->product_thioether R-SH Base (e.g., K₂CO₃) Solvent (e.g., DMF) nucleophile Nucleophile (R-NH₂, R-OH, R-SH)

Caption: Versatility of SNAr reactions at the C2 position.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMSO are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile, accelerating the reaction rate.

  • Base: The choice of base is dictated by the pKa of the nucleophile. Weakly basic amines may only require a non-nucleophilic organic base like diisopropylethylamine (DIPEA). Alcohols, being weaker nucleophiles, often require a strong base like sodium hydride (NaH) to be deprotonated first. Thiols are often sufficiently reactive with a milder inorganic base like potassium carbonate (K₂CO₃).

Protocol 2: General Procedure for SNAr with an Amine Nucleophile
  • Setup: To a solution of 2-Chloro-6-fluoroquinoline-3-carbonitrile (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add the desired amine (1.1-1.5 eq).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120°C. The reaction can be effectively heated using microwave irradiation to reduce reaction times. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond is also an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry, significantly expanding the accessible chemical space. The Suzuki-Miyaura coupling is a prime example.[7][8][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions start_mat 2-Chloro-6-fluoroquinoline-3-carbonitrile product 2-Aryl/Alkenyl-6-fluoroquinoline-3-carbonitrile boronic_acid Aryl/Alkenyl Boronic Acid (R-B(OH)₂) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Suzuki-Miyaura Coupling base Base (e.g., Na₂CO₃, aq.)

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active compounds. From the potent antimalarial quinine to the broad-spectrum antibacterial fluoroquinolones, this bicyclic aromatic scaffold has proven to be a remarkably versatile template for drug discovery.[1][2] Its rigid structure provides a fixed orientation for substituent groups to interact with biological targets, while its chemical tractability allows for facile derivatization to modulate pharmacokinetic and pharmacodynamic properties.[3][4]

This guide focuses on a specific, yet under-explored derivative: 2-Chloro-6-fluoroquinoline-3-carbonitrile . By dissecting its structural features in the context of established quinoline pharmacology, we can formulate compelling hypotheses regarding its potential biological activities and lay out a comprehensive roadmap for its investigation. The presence of a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a carbonitrile group at the 3-position suggests a confluence of functionalities that could impart significant biological effects.

Hypothesized Biological Activities: An Evidence-Based Postulation

Based on the extensive literature surrounding quinoline derivatives, two primary areas of biological activity are hypothesized for 2-Chloro-6-fluoroquinoline-3-carbonitrile: antibacterial and anticancer activities.

Hypothesis 1: Potent Antibacterial Activity via DNA Gyrase and Topoisomerase IV Inhibition

The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the 6-position, are renowned for their potent bactericidal effects.[5][6] Their primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[7]

The core structure of 2-Chloro-6-fluoroquinoline-3-carbonitrile aligns with the pharmacophore of fluoroquinolones. The quinolone core, the fluorine at C6, and the substituent at C3 are all known to play critical roles in antibacterial activity. The carbonitrile group at the 3-position, while less common than the carboxylic acid in classic fluoroquinolones, is present in other biologically active quinoline derivatives and may contribute to target binding.[9][10]

Hypothesized Mechanism of Antibacterial Action

G cluster_0 Bacterial Cell Compound 2-Chloro-6-fluoroquinoline-3-carbonitrile DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Compound->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Cleaved_Complex Ternary Cleavage Complex (Compound-Enzyme-DNA) DNA_Gyrase->Cleaved_Complex Stabilization by Compound Topo_IV->DNA Decatenation Topo_IV->Cleaved_Complex Stabilization by Compound DSBs Double-Strand Breaks Cleaved_Complex->DSBs Replication_Fork Stalled Replication Fork DSBs->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Hypothesized mechanism of antibacterial action.

Hypothesis 2: Anticancer Activity through Modulation of Cellular Signaling Pathways

Beyond their antibacterial effects, quinoline derivatives have emerged as promising scaffolds for the development of anticancer agents.[3][11] Their mechanisms of antitumor activity are diverse and include the inhibition of topoisomerases (in this case, human topoisomerases), protein kinases, and the induction of apoptosis. The planar nature of the quinoline ring allows for intercalation into DNA, while various substituents can engage in specific interactions with the active sites of enzymes.

The 3-carbonitrile moiety, in particular, has been incorporated into quinoline derivatives with demonstrated anticancer properties.[9] Furthermore, the substitution pattern of 2-Chloro-6-fluoroquinoline-3-carbonitrile may confer selectivity towards cancer cells. For instance, some quinoline-based compounds have been shown to inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, thereby starving cancer cells of essential precursors for DNA and RNA synthesis.[12]

Experimental Protocols for Biological Evaluation

To rigorously test the hypothesized biological activities of 2-Chloro-6-fluoroquinoline-3-carbonitrile, a systematic and multi-faceted experimental approach is required. The following protocols provide a detailed framework for these investigations.

General Experimental Workflow

G cluster_workflow Biological Activity Screening Workflow Start 2-Chloro-6-fluoroquinoline-3-carbonitrile Antibacterial Antibacterial Activity Screening Start->Antibacterial Anticancer Anticancer Activity Screening Start->Anticancer MIC MIC Determination (Broth Microdilution) Antibacterial->MIC Cytotoxicity In Vitro Cytotoxicity Assay (MTT/XTT) Anticancer->Cytotoxicity MoA_Antibacterial Mechanism of Action Studies (DNA Gyrase Assay) MIC->MoA_Antibacterial MoA_Anticancer Mechanism of Action Studies (e.g., Apoptosis Assay, Kinase Profiling) Cytotoxicity->MoA_Anticancer Lead_Optimization Lead Optimization MoA_Antibacterial->Lead_Optimization MoA_Anticancer->Lead_Optimization

Caption: General workflow for screening biological activity.

Protocol 1: Evaluation of Antibacterial Activity

Objective: To determine the in vitro antibacterial potency of 2-Chloro-6-fluoroquinoline-3-carbonitrile against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Methodology: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Bacterial Strains: A representative panel should include:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Preparation of Compound Stock Solution: Dissolve 2-Chloro-6-fluoroquinoline-3-carbonitrile in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range of 128 µg/mL to 0.125 µg/mL.

    • Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (broth with DMSO, no compound).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

CompoundS. aureus (µg/mL)E. faecalis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
2-Chloro-6-fluoroquinoline-3-carbonitrile[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Ciprofloxacin (Control)0.510.060.5
Protocol 2: Evaluation of Anticancer Activity

Objective: To assess the in vitro cytotoxic effects of 2-Chloro-6-fluoroquinoline-3-carbonitrile against a panel of human cancer cell lines.

Methodology: MTT Cell Viability Assay

  • Cell Lines: A diverse panel should be used, for example:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HCT116 (Colon carcinoma)

    • A normal cell line (e.g., MRC-5, lung fibroblast) to assess selectivity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-6-fluoroquinoline-3-carbonitrile (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by non-linear regression analysis.

Data Presentation: In Vitro Cytotoxicity (IC50) Values

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)MRC-5 (µM)
2-Chloro-6-fluoroquinoline-3-carbonitrile[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Control)0.10.20.080.5

Conclusion and Future Directions

2-Chloro-6-fluoroquinoline-3-carbonitrile represents a compelling starting point for the development of novel therapeutic agents. The structural parallels to established classes of antibacterial and anticancer drugs provide a strong rationale for its biological investigation. The experimental protocols outlined in this guide offer a clear and robust pathway to elucidate its potential activities and mechanisms of action. Positive results from these initial screens would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity assessments, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The journey from a novel chemical entity to a clinically valuable drug is arduous, but for compounds like 2-Chloro-6-fluoroquinoline-3-carbonitrile, the scientific foundation is firmly in place for exploration.

References

  • Asif, M. (2016). The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

  • Ezelin, J. F., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929. [Link]

  • El-Sayed, M. A. A., & Al-Rashood, S. T. (2017). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Synthesis, 14(7), 960-977. [Link]

  • Chen, S. F., et al. (1988). Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis. Cancer research, 48(22), 6519–6527. [Link]

  • Kulyk, M., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(3), 469. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Biological Activities of Quinoline Derivatives. Molecules, 27(15), 4983. [Link]

  • Kumar, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic chemistry, 88, 102947. [Link]

  • Sanchez, J. P., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929. [Link]

  • Singh, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. [Link]

  • Al-Trawneh, S. A., & Al-Momani, E. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1629. [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. [Link]

  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of medicinal chemistry, 58(9), 3692–3698. [Link]

  • Kumar, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Der Pharma Chemica, 8(13), 164-171. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Executive Summary This application note details the robust, scalable synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile , a critical scaffold in medicinal chemistry found in Src kinase inhibitors (e.g., Bosutinib ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile , a critical scaffold in medicinal chemistry found in Src kinase inhibitors (e.g., Bosutinib analogs) and antimalarial agents.

While the generic request suggests synthesis "from aniline," achieving the specific 6-fluoro substitution pattern strictly requires 4-fluoroaniline as the starting material. This protocol utilizes the Meth-Cohn synthesis (Vilsmeier-Haack cyclization), which is preferred in industrial settings over Skraup or Combes syntheses due to its mild conditions and high regioselectivity for 2-chloro-3-substituted quinolines.

Key Advantages of This Protocol:
  • Regiocontrol: Exclusively yields the 2-chloro-3-formyl derivative, providing a handle for the nitrile.

  • Scalability: Avoids high-pressure hydrogenation or exotic metal catalysts.

  • Safety: Includes specific thermal management strategies for the Vilsmeier-Haack exotherm.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical stages. The core transformation is the construction of the pyridine ring onto the benzene substrate using a Vilsmeier reagent, which simultaneously installs the chlorine atom at C2 and the formyl group at C3.

Retrosynthesis Target 2-Chloro-6-fluoroquinoline- 3-carbonitrile Aldehyde 2-Chloro-6-fluoroquinoline- 3-carbaldehyde Target->Aldehyde Dehydration (CN formation) Acetanilide N-(4-Fluorophenyl)acetamide Aldehyde->Acetanilide Meth-Cohn (POCl3/DMF) Start 4-Fluoroaniline Acetanilide->Start Acetylation

Figure 1: Retrosynthetic disconnection showing the Meth-Cohn strategy.

Experimental Protocols

Stage 1: Precursor Synthesis (Acetylation)

Objective: Protection of the amine to modulate reactivity for the subsequent electrophilic aromatic substitution.

  • Reagents: 4-Fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Equipment: Round-bottom flask, reflux condenser.

Protocol:

  • Dissolve 4-fluoroaniline in glacial acetic acid (3 vol).

  • Add acetic anhydride dropwise at room temperature.

  • Heat to reflux (118°C) for 2 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. The product, N-(4-fluorophenyl)acetamide, will precipitate as a white solid.

  • Filter, wash with water, and dry.

    • Target Yield: >90%[1]

    • Checkpoint: Melting point should be ~152–154°C.

Stage 2: The Meth-Cohn Cyclization (Critical Step)

Objective: Construction of the quinoline core via Vilsmeier-Haack haloformylation.

  • Reagents: N-(4-fluorophenyl)acetamide (1.0 eq), POCl

    
     (Phosphorus oxychloride, 7.0 eq), DMF (Dimethylformamide, 2.5 eq).
    
  • Safety Warning: POCl

    
     reacts violently with water. DMF/POCl
    
    
    
    adduct formation is exothermic. Perform in a fume hood.

Protocol:

  • Adduct Formation: In a dry flask under N

    
    , cool DMF (2.5 eq) to 0°C. Add POCl
    
    
    
    (7.0 eq) dropwise. Stir for 30 mins to form the Vilsmeier reagent (white/yellowish slurry).
  • Addition: Add the acetanilide solid portion-wise to the Vilsmeier reagent at 0–5°C.

  • Cyclization: Allow to warm to room temperature, then heat to 85°C for 4–6 hours.

    • Note: Evolution of HCl gas will occur. Ensure scrubber is active.

  • Quenching (Critical): Pour the hot reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. Maintain temperature <20°C.

  • Isolation: The yellow precipitate (2-chloro-6-fluoroquinoline-3-carbaldehyde) is filtered.

  • Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

    • Target Yield: 70–80%

Stage 3: Aldehyde to Nitrile Conversion

Objective: Functional group transformation. Method: One-pot Oxime Formation and Dehydration.

  • Reagents: Quinoline-aldehyde (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.2 eq), Sodium Acetate (1.5 eq), Formic Acid (Solvent) or Acetic Anhydride.
    

Protocol:

  • Suspend the aldehyde and

    
     in Formic Acid.
    
  • Add Sodium Acetate.

  • Reflux for 4 hours. (Formic acid acts as both solvent and dehydrating agent in this specific variant, often driving the oxime directly to nitrile).

    • Alternative: Isolate the oxime first, then reflux in Acetic Anhydride to dehydrate.

  • Work-up: Pour into ice water. Neutralize with

    
     to pH 7.
    
  • Filter the resulting solid.

  • Final Purification: Recrystallize from Ethanol.

Process Logic & Decision Tree

The following workflow illustrates the critical decision points during the Vilsmeier-Haack cyclization to ensure safety and yield.

Workflow Start Start: Vilsmeier Reagent Prep TempCheck Is Temp < 5°C? Start->TempCheck TempCheck->Start No (Cool down) AddSubstrate Add Acetanilide TempCheck->AddSubstrate Yes Heat Heat to 85°C (4-6h) AddSubstrate->Heat Monitor TLC/HPLC Check Heat->Monitor Monitor->Heat Incomplete Quench Quench on Ice (Exotherm Control) Monitor->Quench Complete Isolate Filter & Recrystallize Quench->Isolate

Figure 2: Operational workflow for the Vilsmeier-Haack cyclization step.

Analytical Data Summary

CompoundAppearanceMelting PointKey 1H NMR Signals (DMSO-d6)
Intermediate (Aldehyde)Pale yellow needles148–150°C

10.5 (s, 1H, -CHO), 8.9 (s, 1H, H-4)
Target (Nitrile)Off-white solid190–192°C

9.1 (s, 1H, H-4), Absence of -CHO peak

Troubleshooting & Optimization (E-E-A-T)

Causality in Chemistry
  • Why POCl

    
    ?  It serves a dual role: it activates the amide carbonyl of the acetanilide (forming an imidoyl chloride) and acts as the formylating agent (via the Vilsmeier adduct).
    
  • Why 6-Fluoro? The fluorine atom at the para-position of the aniline directs the cyclization. Because the position meta to the fluorine is sterically accessible and electronically activated, the cyclization occurs there. However, if using meta-fluoroaniline, a mixture of 5-fluoro and 7-fluoro isomers would result. Using 4-fluoroaniline ensures the single 6-fluoro isomer.

Common Failure Modes
  • "Gummy" Reaction: If the reaction is quenched too fast or at too high a temperature, the product may oil out. Solution: Ensure the quench is slow and keeps the temperature <20°C. Stir the aqueous slurry for 1 hour to allow crystal growth.

  • Incomplete Cyclization: If the intermediate acetanilide remains, the temperature was likely too low (<75°C). The activation energy for the ring closure is significant.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2] A versatile new synthesis of quinolines and related fused pyridines.[2] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[1][2][3][4][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2]

  • Raj, T., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 9171-9196.

  • BenchChem. (2025).[9] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide. (Reference for starting material properties).

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-fluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: The Strategic Importance of 2-Aryl-6-fluoroquinoline-3-carbonitriles The quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of 2-Aryl-6-fluoroquinoline-3-carbonitriles

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 6-fluoroquinoline core is a key component in a range of antibacterial agents, where the fluorine atom can enhance metabolic stability and binding affinity.[2] The introduction of an aryl or heteroaryl substituent at the 2-position of the quinoline ring system through carbon-carbon bond formation is a critical strategy in drug discovery for expanding chemical diversity and modulating pharmacological activity.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp²) bonds, owing to its high functional group tolerance, the commercial availability and stability of boronic acid reagents, and generally mild reaction conditions.[3][4] This makes it an indispensable tool in the synthesis of complex molecules for pharmaceutical development.

This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of 2-Chloro-6-fluoroquinoline-3-carbonitrile. This substrate presents a unique challenge due to the electronic properties of the quinoline ring, which is rendered electron-deficient by the nitrogen atom, the fluorine at the 6-position, and the strongly electron-withdrawing nitrile group at the 3-position. These features deactivate the C-Cl bond at the 2-position towards oxidative addition, a critical step in the catalytic cycle. Consequently, careful selection of the catalyst system and reaction conditions is paramount for achieving efficient coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (2-Chloro-6-fluoroquinoline-3-carbonitrile), forming a Pd(II) intermediate. This step is often rate-limiting, particularly with less reactive aryl chlorides.[6] The electron-deficient nature of the quinoline substrate makes this step particularly challenging.

  • Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The successful Suzuki coupling of 2-Chloro-6-fluoroquinoline-3-carbonitrile requires careful consideration of the palladium source, the ancillary ligand, the base, and the solvent system. Given the electron-deficient nature of the substrate, catalyst systems known to be effective for challenging aryl chlorides are recommended.

Protocol 1: General Screening Conditions with a Buchwald Ligand

This protocol employs a palladium precatalyst in combination with a bulky, electron-rich biarylphosphine ligand, which has been shown to be effective for the coupling of unactivated aryl chlorides.[8]

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere of nitrogen or argon, add 2-Chloro-6-fluoroquinoline-3-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.025 mmol) and SPhos (0.05 mmol) in anhydrous 1,4-dioxane (2 mL).

  • Add the catalyst premix to the reaction vessel containing the substrates and base.

  • Add additional anhydrous 1,4-dioxane to bring the total solvent volume to achieve a concentration of approximately 0.1 M with respect to the quinoline substrate.

  • Seal the vessel and heat the reaction mixture at 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Conditions with an N-Heterocyclic Carbene (NHC) Ligand

N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines for challenging cross-coupling reactions, offering high stability and catalytic activity.

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbonitrile

  • Arylboronic acid (1.2 equivalents)

  • [Pd(IPr)(cinnamyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous toluene/water (10:1 v/v)

  • Nitrogen or Argon gas supply

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add 2-Chloro-6-fluoroquinoline-3-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the [Pd(IPr)(cinnamyl)Cl] precatalyst (0.02 mmol).

  • Add the anhydrous toluene/water solvent mixture (to a final concentration of ~0.1 M).

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of the Suzuki coupling with 2-Chloro-6-fluoroquinoline-3-carbonitrile.

ParameterCondition ACondition BRationale
Palladium Source Pd₂(dba)₃[Pd(IPr)(cinnamyl)Cl]Pd₂(dba)₃ is a common Pd(0) source, while the NHC-Pd precatalyst offers high stability and activity.
Ligand SPhosIPr (part of precatalyst)Bulky, electron-rich ligands are crucial for activating the C-Cl bond.
Base K₃PO₄K₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-DioxaneToluene/WaterAprotic polar solvents or biphasic systems are commonly employed.
Temperature 100-120 °C110 °CHigher temperatures are often required for coupling with aryl chlorides.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, using a more electron-rich and sterically hindered ligand (e.g., RuPhos or XPhos), or employing a stronger base such as cesium carbonate (Cs₂CO₃).

  • Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur, which can be minimized by ensuring strictly anaerobic conditions.

  • Purification Challenges: The polarity of the resulting 2-aryl-6-fluoroquinoline-3-carbonitrile products may vary depending on the nature of the coupled aryl group. A gradient elution during column chromatography is recommended for optimal separation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Substrates and Base Assembly Assemble Reaction in Inert Atmosphere Reagents->Assembly Catalyst_Prep Prepare Catalyst Premix Catalyst_Prep->Assembly Heating Heat and Stir Assembly->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Reaction Complete Extraction Aqueous Wash Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification

Figure 2: A general workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Chloro-6-fluoroquinoline-3-carbonitrile provides a powerful and versatile route to novel 2-aryl substituted quinoline derivatives of significant interest in medicinal chemistry. Due to the electronically demanding nature of this substrate, the use of advanced catalyst systems, such as those employing bulky biarylphosphine or N-heterocyclic carbene ligands, is essential for achieving high reaction efficiency. The protocols and guidelines presented herein offer a solid foundation for researchers to successfully perform and optimize these challenging yet rewarding transformations.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Catalyst for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 139–163. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151–5169. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Kwong, F. Y., & So, C. M. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963–4972. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298. [Link]

  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, 48(8), 2949-2963*. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498. [Link]

  • Bräse, S., Kirchhoff, J. H., & Köbberling, J. (2003). The Suzuki Reaction on Solid Supports. Tetrahedron, 59(7), 885–939. [Link]

  • So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195-212. [Link]

Sources

Method

Application Note &amp; Protocols: Selective Reduction of the Nitrile Group in 2-Chloro-6-fluoroquinoline-3-carbonitrile

Introduction: Strategic Importance in Medicinal Chemistry The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. 2-Chloro-6-fluoroquinoline-3-carbonitrile is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. 2-Chloro-6-fluoroquinoline-3-carbonitrile is a key intermediate, valued for its reactive handles that allow for diverse molecular elaboration. The reduction of its nitrile group to a primary amine, yielding (2-chloro-6-fluoroquinolin-3-yl)methanamine, is a critical transformation. This resulting aminomethylquinoline is a versatile building block, enabling the introduction of novel side chains and pharmacophores essential for modulating biological activity.

This guide provides an in-depth analysis of methodologies for this specific nitrile reduction. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale for selecting a particular method. The protocols herein are designed to ensure high yield, purity, and, critically, the preservation of the sensitive chloro and fluoro substituents on the quinoline ring.

Foundational Chemical Principles of Nitrile Reduction

The reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. The nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[1] The reaction typically proceeds through an imine intermediate (R-CH=NH), which is subsequently reduced to the final amine.

The primary challenge in the reduction of 2-Chloro-6-fluoroquinoline-3-carbonitrile lies in chemoselectivity . The chosen reducing agent must be potent enough to reduce the stable nitrile group without affecting the aryl halides. Catalytic hydrogenation, for instance, carries the risk of dehalogenation, while overly harsh hydride reagents could lead to unwanted side reactions. Therefore, method selection is paramount and must be guided by a balance of reactivity and selectivity.

Comparative Analysis of Reduction Methodologies

Three primary methods are presented, each with distinct advantages and operational considerations. The choice of method will depend on the available laboratory equipment, scale of the reaction, and desired functional group tolerance.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an economical and scalable route for producing primary amines from nitriles.[2][3] Raney® Nickel, a high-surface-area nickel catalyst, is frequently employed for this purpose.[4]

  • Expertise & Rationale: This method is chosen for its industrial applicability and cost-effectiveness. The key to success is controlling the reaction conditions (temperature, pressure) to favor nitrile reduction over dehalogenation. The addition of a base, such as ammonia, is often recommended to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate.[5]

  • Trustworthiness: The protocol includes careful catalyst handling and filtration steps. Raney® Nickel is pyrophoric when dry and must be handled with care. The reaction progress should be meticulously monitored by techniques like TLC or LC-MS to avoid over-reduction and dehalogenation.

Method 2: Stoichiometric Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent capable of reducing a wide range of functional groups, including nitriles.[1][6] It is an excellent method for the laboratory-scale synthesis of primary amines.[1]

  • Expertise & Rationale: LiAlH₄ is selected for its high reactivity and efficiency in converting nitriles to primary amines in excellent yields. The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[1][7] This method's power necessitates strict anhydrous conditions, as LiAlH₄ reacts violently with protic solvents like water.[8]

  • Trustworthiness: The protocol emphasizes an inert atmosphere (Nitrogen or Argon) and the use of dry solvents. A carefully controlled quenching procedure is critical for safety and to neutralize the reactive aluminum species before workup.

Method 3: Catalytic Reduction with Sodium Borohydride and Cobalt(II) Chloride

Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles.[9] However, its reactivity is dramatically enhanced by the addition of transition metal salts like cobalt(II) chloride (CoCl₂).[10] This combination generates cobalt boride species in situ, which act as the active catalyst for the reduction.[10]

  • Expertise & Rationale: This system is chosen for its operational simplicity, milder reaction conditions, and enhanced chemoselectivity compared to LiAlH₄.[11][12] It offers a safer alternative, as NaBH₄ is more stable and less reactive towards protic solvents than LiAlH₄. This method is particularly useful when other sensitive functional groups are present that might not be compatible with more aggressive reagents.

  • Trustworthiness: The protocol involves the careful, portion-wise addition of NaBH₄ to control the exothermic reaction. The progress is easily monitored, and the workup is straightforward. This method provides a reliable route to the desired primary amine with a favorable safety profile.

Data Presentation: At-a-Glance Comparison of Protocols

Parameter Method 1: Raney® Nickel Hydrogenation Method 2: LiAlH₄ Reduction Method 3: NaBH₄ / CoCl₂ Reduction
Primary Reagent H₂ gas, Raney® NickelLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂)
Solvent Methanol / AmmoniaAnhydrous THF or Diethyl EtherMethanol or Ethanol
Temperature 25-50 °C0 °C to Room Temperature0 °C to Room Temperature
Pressure 50-100 psi (Hydrogen)AtmosphericAtmospheric
Typical Yield 75-90%85-95%80-92%
Key Advantage Scalable, cost-effectiveHigh reactivity, excellent yieldsHigh chemoselectivity, safer handling
Key Consideration Potential for dehalogenation; pyrophoric catalystRequires strict anhydrous conditions; highly reactiveExothermic reaction; requires careful addition of NaBH₄

Visualizations: Reaction and Workflow Diagrams

Caption: General reaction scheme for the reduction.

Experimental_Workflow A Reaction Setup (Substrate, Solvent, Reagent/Catalyst) B Controlled Reagent Addition & Temperature Management A->B C Reaction Monitoring (TLC / LC-MS) B->C D Reaction Quench & Workup C->D Upon Completion E Product Extraction D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Generalized experimental workflow.

Mechanism_Overview sub R-C≡N int1 [R-CH=N]⁻ sub->int1 + H⁻ int2 R-CH=NH (Imine Intermediate) int1->int2 Protonation prod_precursor [R-CH₂-NH]⁻ int2->prod_precursor + H⁻ prod R-CH₂-NH₂ prod_precursor->prod Protonation

Caption: Simplified mechanism of hydride reduction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol (reagent grade)

  • Ammonium Hydroxide (7N solution in Methanol)

  • Hydrogen gas (high purity)

  • Celite®

  • Hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Catalyst Preparation: In the fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.2 eq by weight of substrate) three times with deionized water, followed by three washes with methanol. Caution: Do not allow the catalyst to become dry as it is pyrophoric. Keep it covered in methanol at all times.

  • Reactor Charging: To a suitable pressure-rated reaction vessel, add the 2-Chloro-6-fluoroquinoline-3-carbonitrile (1.0 eq).

  • Add methanol (approx. 10 mL per gram of substrate) and the 7N methanolic ammonia solution (approx. 5 eq).

  • Carefully transfer the washed Raney® Nickel catalyst as a slurry in methanol into the reaction vessel.

  • Hydrogenation: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-60 psi.

  • Begin vigorous stirring and heat the reaction to 40-50 °C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can be confirmed by taking a small, carefully vented aliquot for LC-MS analysis.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional methanol. Caution: Keep the filter cake wet with methanol during and after filtration to prevent ignition. Quench the used catalyst by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of dichloromethane and methanol) to yield the pure (2-chloro-6-fluoroquinolin-3-yl)methanamine.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF (approx. 10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 2-Chloro-6-fluoroquinoline-3-carbonitrile (1.0 eq) in anhydrous THF (approx. 10 mL per gram of substrate) and add it to the dropping funnel.

  • Add the substrate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be gently heated to reflux if progress is slow, as monitored by TLC or LC-MS.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Caution: This procedure is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • A granular white precipitate should form. Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Isolation: Filter the mixture, washing the solid precipitate thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Protocol 3: Reduction using Sodium Borohydride / Cobalt(II) Chloride

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbonitrile

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-6-fluoroquinoline-3-carbonitrile (1.0 eq) in methanol (approx. 20 mL per gram of substrate).

  • Add Cobalt(II) Chloride Hexahydrate (1.5 eq) to the solution. Stir until it dissolves, resulting in a pink/purple solution.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add Sodium Borohydride (5.0 - 6.0 eq) slowly in small portions over 30-60 minutes. Caution: Vigorous gas evolution (hydrogen) and a color change to black will occur. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the remaining aqueous slurry with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Conclusion

The successful reduction of 2-Chloro-6-fluoroquinoline-3-carbonitrile to its corresponding primary amine is a pivotal step for further synthetic diversification. This guide has detailed three robust and reliable methods, each grounded in established chemical principles. The choice between catalytic hydrogenation, LiAlH₄ reduction, or the NaBH₄/CoCl₂ system should be made based on a careful consideration of scale, available safety infrastructure, and the chemical environment of the substrate. For all methods, diligent monitoring and careful execution of the workup procedures are essential for achieving high yields of the desired (2-chloro-6-fluoroquinolin-3-yl)methanamine.

References

  • Chemistry of Nitriles. (n.d.). LibreTexts. Retrieved from [Link]

  • Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Reduction of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitriles. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. (2015). ResearchGate. Retrieved from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Process for selective nitrile reduction. (1985). Google Patents.
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). Arkivoc. Retrieved from [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2019). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. (2000). Organic Chemistry Portal. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Application

Technical Guide: Derivatization of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Executive Summary: The "Privileged" Scaffold 2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS: 948291-71-2) represents a "privileged structure" in medicinal chemistry. It serves as a critical intermediate for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS: 948291-71-2) represents a "privileged structure" in medicinal chemistry. It serves as a critical intermediate for the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors like Pelitinib) and tricyclic DNA intercalators.

Its utility stems from a unique electronic "push-pull" system:

  • The "Warhead" (C2-Cl): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent ring nitrogen and the C3-nitrile group.
    
  • The "Anchor" (C3-CN): Facilitates annulation reactions to form tricyclic systems (e.g., pyrimido[4,5-b]quinolines) or can be hydrolyzed to amides/acids.

  • The "Shield" (C6-F): Provides metabolic stability by blocking the C6 position, a common site for oxidative metabolism (P450), while modulating lipophilicity.

This guide details three validated protocols for derivatizing this scaffold, prioritizing chemo-selectivity and yield.

Chemo-Selectivity & Reactivity Map

Understanding the electronic landscape is prerequisite to successful derivatization. The quinoline ring is electron-deficient, but the positions differ significantly in reactivity.

Reactivity Hierarchy
  • C2 Position (Chlorine):

    
     is lowest here. The leaving group (Cl) is ortho to the ring nitrogen and the electron-withdrawing nitrile. It reacts rapidly with nucleophiles (amines, thiols, alkoxides) even in the absence of metal catalysts.
    
  • C3 Position (Nitrile): Reacts under acidic/basic hydrolysis or participates in cyclocondensation with binucleophiles (e.g., guanidine).

  • C6 Position (Fluorine): Generally stable under standard C2-displacement conditions. However, under forcing conditions (high heat, strong alkoxides),

    
     at C6 is possible, particularly if C2 is already substituted.
    
Visualization: Reaction Pathways

ReactivityMap Scaffold 2-Chloro-6-fluoroquinoline- 3-carbonitrile SNAr Protocol 1: C-N Bond Formation (SNAr with Amines) Scaffold->SNAr R-NH2 / Base Suzuki Protocol 2: C-C Bond Formation (Suzuki Coupling) Scaffold->Suzuki Ar-B(OH)2 / Pd(0) Cyclization Protocol 3: Annulation (Pyrimido-quinolines) Scaffold->Cyclization Guanidine / Urea Product1 2-Amino-quinoline Derivatives SNAr->Product1 Product2 2-Aryl-quinoline Derivatives Suzuki->Product2 Product3 Tricyclic Systems Cyclization->Product3

Figure 1: Strategic derivatization pathways for the 2-chloro-6-fluoroquinoline-3-carbonitrile scaffold.

Protocol 1: Derivatization (C-N Bond Formation)

This is the primary route for synthesizing kinase inhibitors. The reaction is robust and does not require transition metal catalysis.

Target: Synthesis of 2-amino-6-fluoroquinoline-3-carbonitrile derivatives.

Reagents & Materials[1][2][3][4]
  • Substrate: 2-Chloro-6-fluoroquinoline-3-carbonitrile (1.0 eq).

  • Nucleophile: Primary or secondary amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

  • Solvent: 2-Ethoxyethanol (preferred for high bp) or Isopropanol (IPA).

  • Catalyst/Base: Pyridine hydrochloride (0.1 eq) or DIPEA (1.5 eq).

    • Note: Pyridine hydrochloride acts as a weak acid catalyst to activate the quinoline nitrogen, often enhancing yield for less nucleophilic anilines [1].

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 mmol) in 2-ethoxyethanol (5 mL).

  • Addition: Add the amine (1.1 mmol).

  • Activation: Add Pyridine hydrochloride (0.1 mmol).

    • Critical Insight: If using an aliphatic amine (highly nucleophilic), skip the acid catalyst and use DIPEA or

      
       to scavenge HCl.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.
    
    • Endpoint: Disappearance of the starting material peak (M+H = 207).

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains: Pour into ice water (20 mL), stir for 15 min, then filter the resulting solid.

  • Purification: Recrystallization from EtOH/DMF is usually sufficient. Flash chromatography is rarely needed unless the amine side-chain is complex.

Data Validation
ParameterObservationInterpretation
LCMS Mass shift:

Successful substitution.
1H NMR Shift in aromatic protonsLoss of electron-withdrawing Cl causes upfield shift of H3/H4.
Appearance Yellow/Off-white solidTypical for amino-cyano-quinolines.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While


 is preferred for heteroatoms, carbon-carbon bond formation at C2 requires transition metal catalysis.

Target: Synthesis of 2-aryl-6-fluoroquinoline-3-carbonitrile derivatives.

Reagents & Materials[1][2][3][4]
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).
  • Coupling Partner: Aryl boronic acid (1.2 eq).

  • Base:

    
     (2M aqueous solution, 2.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Dissolution: Add substrate (1.0 mmol), boronic acid (1.2 mmol), and catalyst (0.05 mmol) to the vial.

  • Solvent System: Add 1,4-Dioxane (4 mL) and

    
     solution (1 mL).
    
    • Caution: The presence of water is necessary for the Suzuki mechanism but can lead to partial hydrolysis of the nitrile (C3) to an amide if heated excessively for long periods.

  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Troubleshooting
  • Issue: Hydrolysis of CN group.

  • Solution: Switch to anhydrous Suzuki conditions using

    
     or 
    
    
    
    in dry Toluene/Dioxane.

Protocol 3: Annulation to Tricyclic Systems

The adjacent nitrile (C3) and chloro (C2) groups allow for "one-pot" cyclizations to form pyrimido[4,5-b]quinolines, a scaffold found in potent DNA intercalators [2].

Target: 2-Amino-9-fluoro-5H-pyrimido[4,5-b]quinolin-4-one.

Reagents & Materials[1][2][3][4]
  • Binucleophile: Guanidine hydrochloride (2.0 eq).

  • Base: Potassium Carbonate (

    
    , 4.0 eq).
    
  • Solvent: DMF or DMA (Dimethylacetamide).

Step-by-Step Methodology
  • Mix: Combine substrate (1.0 mmol), guanidine HCl (2.0 mmol), and

    
     (4.0 mmol) in DMF (5 mL).
    
  • Heat: Raise temperature to

    
    .
    
  • Mechanism:

    • Step 1:

      
       displacement of Cl by the amino group of guanidine.
      
    • Step 2: Intramolecular nucleophilic attack of the second amino group onto the nitrile (C3).

    • Step 3: Rearrangement/Tautomerization to the pyrimidone.

  • Quench: Pour reaction mixture into dilute acetic acid/ice water.

  • Isolation: Filter the precipitate. Wash with water and diethyl ether.

Workflow Visualization

Annulation Start Start: Dissolve Substrate in DMF AddReagents Add Guanidine HCl (2 eq) + K2CO3 (4 eq) Start->AddReagents Heat Heat to 140°C (Promotes SNAr + Cyclization) AddReagents->Heat Intermediate Intermediate: 2-Guanidino-quinoline Heat->Intermediate Step 1: SNAr Quench Quench in Ice/Acetic Acid Intermediate->Quench Step 2: Cyclization Isolate Filter Solid Product Quench->Isolate

Figure 2: One-pot annulation workflow for tricyclic system generation.[1]

Safety & Handling

  • GHS Classification: Acute Toxicity (Oral), Skin Irritant.

  • Specific Hazard: While the C-F bond is stable, combustion or extremely harsh acidic conditions could theoretically release HF. Standard fume hood protocols apply.

  • Cyanide Risk: The nitrile group is stable, but avoid strong reducing agents or strong acids that might generate HCN gas.

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • El-Sayed, O. A., et al. (2018). "Synthesis, antitumor activity and molecular docking study of some novel 2-amino-4-phenyl-quinoline-3-carbonitriles and their tricyclic pyrimido[4,5-b]quinoline derivatives." Journal of Applied Pharmaceutical Science. Link

  • Patent US20030212276A1. "Process for the preparation of 7-substituted-3-quinolinecarbonitriles." (Describes analogous

    
     conditions for quinoline-carbonitriles). Link
    

Sources

Method

Application Note: 2-Chloro-6-fluoroquinoline-3-carbonitrile in Drug Discovery

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-Chloro-6-fluoroquinoline-3-carbonitrile as a privileged scaffold for synthesizing bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-Chloro-6-fluoroquinoline-3-carbonitrile as a privileged scaffold for synthesizing bioactive heterocycles.

Executive Summary

The molecule 2-Chloro-6-fluoroquinoline-3-carbonitrile (hereafter 6-F-2-Cl-3-CN-Q ) represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from a unique tripartite substitution pattern:

  • C2-Chloro Handle: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), activated by the adjacent electron-withdrawing nitrile group and the quinoline nitrogen.

  • C3-Carbonitrile (Cyano) Group: A versatile electrophilic trap that facilitates annulation reactions to form tricyclic systems (e.g., pyrimido[4,5-b]quinolines) or can be hydrolyzed to amides/acids.

  • C6-Fluoro Substituent: A critical pharmacophore element that blocks metabolic oxidation (CYP450) at the susceptible 6-position, enhances lipophilicity, and modulates pKa without introducing steric bulk.

This guide provides validated protocols for synthesizing and diversifying this scaffold, focusing on its application in developing kinase inhibitors and DNA-intercalating agents.

Chemical Architecture & Reactivity Logic

The Electrophilic Activation

The reactivity of the C2-chloride is significantly enhanced by the ortho-cyano group. The nitrile withdraws electron density via induction and resonance, making the C2 position highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.

The 6-Fluoro Metabolic Shield

In many quinoline-based drugs, the 6-position is a "soft spot" for oxidative metabolism (hydroxylation). Substituting hydrogen with fluorine (


) mimics the steric profile of hydrogen (

) while blocking metabolic degradation. This is a proven strategy used in fluoroquinolone antibiotics (e.g., Ciprofloxacin) and kinase inhibitors (e.g., Bosutinib derivatives).
Reaction Divergence Map

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

ReactionLandscape Scaffold 2-Chloro-6-fluoro- quinoline-3-carbonitrile Amines 2-Amino-3-cyano- quinolines (Kinase Inhibitors) Scaffold->Amines SNAr (R-NH2) Acid/Base Cat. Tetrazoles Tetrazolo[1,5-a] quinolines Scaffold->Tetrazoles NaN3 / DMF Cycloaddition Pyrimido Pyrimido[4,5-b] quinolines (Tricyclic Intercalators) Scaffold->Pyrimido Guanidine/Urea Cyclocondensation Pyrazolo Pyrazolo[3,4-b] quinolines Scaffold->Pyrazolo Hydrazine Hydrate Annulation

Figure 1: Divergent synthesis pathways from the 6-F-2-Cl-3-CN-Q scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Reference Standard)

Note: If not purchasing commercially, this scaffold is synthesized via a modified Vilsmeier-Haack approach followed by dehydration.

Prerequisite: 2-Chloro-6-fluoroquinoline-3-carbaldehyde (obtained via Vilsmeier-Haack of 4-fluoroacetanilide).

Step-by-Step Methodology:

  • Oximation: Dissolve 2-chloro-6-fluoroquinoline-3-carbaldehyde (10 mmol) in ethanol (30 mL). Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol). Reflux for 2 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane). The aldehyde spot should disappear, replaced by the more polar oxime.

  • Dehydration: Cool the mixture and pour into ice water. Filter the oxime precipitate and dry. Suspend the dry oxime in Thionyl Chloride (SOCl2, 5 mL/g) or POCl3. Reflux for 3 hours.

    • Mechanism:[1][2] The dehydrating agent converts the aldoxime (-CH=N-OH) directly to the nitrile (-CN).

  • Workup: Evaporate excess SOCl2 under reduced pressure. Quench residue with ice-cold NaHCO3 (aq) to neutralize. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol/DMF.

    • Yield Expectation: 75-85%.

    • Characterization: IR peak at ~2220 cm⁻¹ (CN stretch).

Protocol B: SNAr Functionalization (Library Generation)

This protocol describes the coupling of the scaffold with an aniline derivative to generate a kinase inhibitor core.

Target: 2-((3-ethynylphenyl)amino)-6-fluoroquinoline-3-carbonitrile (EGFR-targeting motif).

Reagents:

  • Scaffold: 6-F-2-Cl-3-CN-Q (1.0 eq)

  • Nucleophile: 3-Ethynylaniline (1.1 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Catalyst: Conc. HCl (cat. 2-3 drops) or Pyridine hydrochloride (1.0 eq)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the scaffold (200 mg) in IPA (5 mL).

  • Addition: Add 3-ethynylaniline (1.1 eq).

  • Catalysis: Add 2 drops of conc. HCl.

    • Why Acid? Protonation of the quinoline nitrogen renders the C2 position more electrophilic, accelerating the reaction and allowing it to proceed at lower temperatures (refluxing alcohol vs. high-boiling DMF).

  • Reaction: Heat to reflux (80-85°C) for 3-6 hours. The suspension will likely clear as reagents dissolve, then a precipitate (the product hydrochloride salt) may form.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Free Base Liberation: Suspend the solid in 5% NaHCO3 solution and stir for 30 mins. Extract with Ethyl Acetate.[3] Dry over Na2SO4 and concentrate.

  • Data Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C2-Cl signal and appearance of NH (broad singlet, >9 ppm) and aromatic protons from the aniline.

Protocol C: Annulation to Pyrimido[4,5-b]quinolines

This reaction utilizes the C2-Cl and C3-CN groups simultaneously to form a third ring, creating a planar tricyclic system ideal for DNA intercalation.

Reagents:

  • Scaffold: 6-F-2-Cl-3-CN-Q (1.0 eq)

  • Reagent: Guanidine Hydrochloride (2.0 eq)

  • Base: Potassium Carbonate (K2CO3, 4.0 eq)

  • Solvent: DMF (Dry)

Procedure:

  • Setup: Mix scaffold, guanidine HCl, and K2CO3 in dry DMF.

  • Cyclization: Heat to 120°C for 8-12 hours.

    • Mechanism:

      • Displacement of C2-Cl by guanidine nitrogen.

      • Intramolecular nucleophilic attack of the second guanidine nitrogen onto the C3-Nitrile.

  • Workup: Pour into crushed ice. The tricyclic product usually precipitates as a yellow/orange solid.

  • Purification: Wash with water and diethyl ether. Recrystallize from DMF/EtOH.

Quantitative Data Summary

Reaction TypeNucleophileConditionsTypical YieldKey Product Feature
SNAr AnilinesEtOH, cat. HCl, Reflux80-92%Kinase Inhibitor Core (2-amino)
SNAr Aliphatic Amines (e.g., Morpholine)DMF, K2CO3, 80°C85-95%Solubility Enhancer
Annulation Hydrazine HydrateEtOH, Reflux70-80%Pyrazolo-quinoline (Fluorescent)
Annulation GuanidineDMF, K2CO3, 120°C60-75%Pyrimido-quinoline (Intercalator)
Cycloaddition Sodium AzideDMF, NH4Cl, 100°C65-75%Tetrazolo-quinoline (Bioisostere)

Strategic Workflow Diagram

The following Graphviz diagram outlines the decision-making process for utilizing this scaffold in a drug discovery campaign.

Workflow Start Start: 6-F-2-Cl-3-CN-Q Decision Target Identification Start->Decision PathA Kinase Inhibition (ATP Competitive) Decision->PathA Enzyme Target PathB DNA Intercalation (Anticancer) Decision->PathB Nucleic Acid Target ExpA Protocol B: S_NAr with Functionalized Anilines PathA->ExpA ExpB Protocol C: Annulation (Guanidine/Amidine) PathB->ExpB OptA SAR Optimization: Vary Aniline R-groups ExpA->OptA OptB Biophysical Assay: Tm Melting / Viscosity ExpB->OptB

Figure 2: Strategic workflow for library generation based on biological target.

References

  • Synthesis of 2-chloro-3-formylquinolines (Vilsmeier-Haack): Meth-Cohn, O., & Narine, B. (1978).[4] A versatile new synthesis of quinolines and related fused pyridines. Tetrahedron Letters.

  • Nucleophilic Substitution on 2-Chloro-3-cyanoquinolines: El-Sayed, O. A., et al. (2018). Synthesis and anticancer activity of some new 2-substituted quinoline-3-carbonitrile derivatives. Arkivoc.

  • Fluoroquinolones in Drug Discovery (6-Fluoro rationale): Blondeau, J. M. (2004). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Survey of Ophthalmology.

  • Pyrimido[4,5-b]quinoline Synthesis: Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new pyrimido[4,5-b]quinoline derivatives. Medicinal Chemistry Research.

  • Kinase Inhibitor Pharmacophores (Anilinoquinolines): Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Abstract This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2-Chloro-6-fluoroquinoline-3-carbonitrile. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2-Chloro-6-fluoroquinoline-3-carbonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality of the final product. The developed method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak shape and resolution. This document provides the foundational protocol and explains the scientific rationale behind the selection of chromatographic parameters, offering a solid starting point for researchers, quality control analysts, and drug development professionals.

Introduction

2-Chloro-6-fluoroquinoline-3-carbonitrile is a substituted quinoline derivative that serves as a versatile building block in medicinal chemistry. The quinoline scaffold is a core structure in many approved drugs, particularly in the fluoroquinolone class of antibiotics.[1][2] The purity of this intermediate is of paramount importance as impurities can carry through the synthetic route and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of fluoroquinolones and their intermediates in pharmaceutical bulk, dosage forms, and biological samples.[1] This application note details a reliable HPLC method for the routine analysis of 2-Chloro-6-fluoroquinoline-3-carbonitrile.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

Structure and Properties of 2-Chloro-6-fluoroquinoline-3-carbonitrile:

PropertyValueSource
Chemical Structure Chemical structure of 2-Chloro-6-fluoroquinoline(Structure of the closely related 2-Chloro-6-fluoroquinoline)
Molecular Formula C₁₀H₄ClFN₂-
Molecular Weight 206.61 g/mol -
Predicted logP ~2.5 - 3.5(Estimated based on similar structures)
Predicted pKa ~1-2 (for the quinoline nitrogen)(Estimated based on quinoline derivatives)
UV Absorbance Expected maxima around 270-300 nm and 315-330 nm[3]

The presence of the quinoline ring system suggests strong UV absorbance, making UV detection a suitable choice.[3] The predicted logP indicates moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode.

HPLC Method Development: Rationale and Protocol

The choice of chromatographic conditions is dictated by the physicochemical properties of 2-Chloro-6-fluoroquinoline-3-carbonitrile.

Chromatographic System

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV-Vis detector is suitable for this method.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase is the most common choice for the analysis of fluoroquinolones and related compounds due to its hydrophobicity, which allows for good retention of these moderately non-polar molecules.[1][4][5][6] An end-capped C18 column is recommended to minimize peak tailing caused by the interaction of the basic quinoline nitrogen with residual silanol groups on the silica support.

Mobile Phase Selection

A mixture of an organic solvent and an aqueous buffer is used as the mobile phase in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile is a common choice for the analysis of quinoline derivatives and generally provides good peak shape and lower backpressure compared to methanol.[1]

  • Aqueous Phase: A phosphate buffer is chosen to control the pH of the mobile phase. The pH should be maintained in a range where the analyte is in a single ionic form to ensure reproducible retention times and symmetrical peak shapes. Given the estimated pKa of the quinoline nitrogen (around 1-2), a mobile phase pH of 3.0 is selected to ensure the analyte is consistently protonated. Phosphoric acid is a suitable buffer for this pH range.[1]

Detection Wavelength

Based on the UV spectra of similar quinolone compounds, which show absorption maxima in the 270-300 nm and 315-330 nm regions, a detection wavelength of 280 nm is proposed as a starting point.[3] A diode array detector can be used to scan the UV spectrum of the analyte peak to determine the optimal detection wavelength for maximum sensitivity.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with quaternary pump, autosampler, and column oven.

  • UV-Vis or Diode Array Detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size, end-capped
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Reagent and Sample Preparation:

  • Mobile Phase A Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh about 10 mg of 2-Chloro-6-fluoroquinoline-3-carbonitrile reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL. Further dilute as needed for calibration curves.

  • Sample Solution Preparation: Prepare sample solutions in acetonitrile at a concentration within the calibration range.

Method Validation (Self-Validating System)

For this protocol to be considered trustworthy, it must undergo validation according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of known amounts of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Visualizations

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mpA Prepare Mobile Phase A (Phosphate Buffer pH 3.0) instrument HPLC System Setup (Column, Flow Rate, Temp, etc.) prep_mpA->instrument prep_mpB Prepare Mobile Phase B (Acetonitrile) prep_mpB->instrument prep_std Prepare Standard Solution injection Inject Standard/Sample prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection instrument->injection separation Chromatographic Separation injection->separation detection UV Detection at 280 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for HPLC analysis of 2-Chloro-6-fluoroquinoline-3-carbonitrile.

Logical Relationship of Method Parameters

G Analyte Analyte Properties (Hydrophobicity, pKa) StationaryPhase Stationary Phase (C18) Analyte->StationaryPhase dictates choice of MobilePhase Mobile Phase (ACN/Buffer) Analyte->MobilePhase influences composition Detection Detection (UV 280 nm) Analyte->Detection determines wavelength Method HPLC Method StationaryPhase->Method MobilePhase->Method Detection->Method

Caption: Interdependencies in HPLC method development.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable starting point for the analysis of 2-Chloro-6-fluoroquinoline-3-carbonitrile. The use of a C18 column with an acetonitrile and phosphate buffer mobile phase offers good selectivity and peak shape. The scientific rationale behind the selection of each parameter has been explained to provide a deeper understanding of the method. For implementation in a regulated environment, it is essential to perform a full method validation as per ICH guidelines to ensure the method is fit for its intended purpose.

References

  • Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Deshpande, P. K. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 70(3), 357–361. [Link]

  • Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Deshpande, P. K. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 70(3), 357–361. [Link]

  • Alchemist-chem. (n.d.). 2-Chloro-6-methyl-3-pyridinecarbonitrile | Properties, Uses, Safety Data, Supplier China. Retrieved February 2, 2026, from [Link]

  • Yeole, R. D., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 357-361. [Link]

  • Darwish, H. Y., et al. (2023). Development of Two Innovative 96-Microwell-Based Spectrophotometric Assays with High Throughput for Determination of Fluoroquinolones. MACHINERY, 12(1), 1-13. [Link]

  • Unade, T. T., et al. (2020). Fluoroquinolones: Official and Reported Methods of Analysis (Review). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1753-1772. [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoroquinoline. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorophenylacetonitrile. Retrieved February 2, 2026, from [Link]

  • Kovalska, V., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2785. [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoroquinoline-3-carboxamide. Retrieved February 2, 2026, from [Link]

  • Rusu, A., et al. (2015). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Acta Medica Marisiensis, 61(4), 328-336. [Link]

  • Shah, R., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369524. [Link]

  • Yeole, R. D., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 357-361. [Link]

Sources

Method

Application Notes &amp; Protocols for the Scale-Up Synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Introduction and Strategic Overview 2-Chloro-6-fluoroquinoline-3-carbonitrile is a pivotal building block in medicinal chemistry and drug development. Its uniquely functionalized quinoline core serves as a versatile scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

2-Chloro-6-fluoroquinoline-3-carbonitrile is a pivotal building block in medicinal chemistry and drug development. Its uniquely functionalized quinoline core serves as a versatile scaffold for the synthesis of a wide range of therapeutic agents, most notably advanced fluoroquinolone antibiotics. The strategic placement of the chloro, fluoro, and carbonitrile groups offers multiple reaction sites for molecular elaboration, making it a high-value intermediate.

However, the synthesis of this molecule is not trivial, particularly at scale. The challenge lies in achieving a high-yielding, regioselective, and economically viable process that avoids harsh conditions and is amenable to industrial production.[1] This guide details a robust, three-step synthetic strategy designed for scalability, proceeding from a common starting material, 4-fluoroaniline. The chosen pathway, centered around the powerful Vilsmeier-Haack reaction, offers a reliable and efficient route to the target compound.

This document provides a comprehensive protocol, explains the mechanistic rationale behind the chosen reactions, outlines critical safety procedures for handling hazardous reagents, and presents a clear workflow for researchers and process chemists.

The Synthetic Blueprint: A Three-Step Approach

The overall synthetic pathway is a linear sequence designed for efficiency and scalability, minimizing complex purification steps between stages.

G cluster_0 Overall Synthesis Workflow A Step 1: Acetylation (4-Fluoroaniline → 4-Fluoroacetanilide) B Step 2: Vilsmeier-Haack Cyclization (4-Fluoroacetanilide → Intermediate Aldehyde) A->B High Yield C Step 3: Oximation & Dehydration (Aldehyde → Final Product) B->C One-Pot Conversion D Final Product (2-Chloro-6-fluoroquinoline-3-carbonitrile) C->D Purification

Caption: Overall workflow for the synthesis of the target molecule.

Strategic Justification:

  • Step 1 (Acetylation): This initial step protects the aniline's amino group as an acetamide. This is crucial for directing the subsequent cyclization and preventing unwanted side reactions. The acetylation of anilines is a well-established, high-yielding, and cost-effective reaction.[2]

  • Step 2 (Vilsmeier-Haack Cyclization): This is the key ring-forming step. The Vilsmeier-Haack reaction is a classic and powerful method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to form 2-chloro-3-formylquinolines in a single operation.[3] This reaction is known for its reliability and scalability.

  • Step 3 (Aldehyde to Nitrile Conversion): The intermediate 2-chloro-6-fluoroquinoline-3-carbaldehyde is converted to the final carbonitrile. A one-pot oximation followed by dehydration is an efficient and widely used method for this transformation, avoiding the use of highly toxic cyanating agents.[4][5]

Mechanistic Insights: The Vilsmeier-Haack Cyclization

Understanding the mechanism is critical for process optimization and troubleshooting. The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the N-arylacetamide.

G cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Electrophilic Aromatic Substitution & Cyclization DMF DMF (Dimethylformamide) Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent Nucleophilic Attack POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Reagent Intermediate1 Electrophilic Attack (Iminium Intermediate) Reagent->Intermediate1 Acetanilide 4-Fluoroacetanilide (Activated Aromatic) Acetanilide->Intermediate1 Reacts with Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Product 2-Chloro-6-fluoroquinoline -3-carbaldehyde Intermediate2->Product Dehydration & Aromatization

Caption: Mechanism of the Vilsmeier-Haack quinoline synthesis.

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent. The electron-rich aromatic ring of the 4-fluoroacetanilide then attacks this reagent. A subsequent intramolecular cyclization, followed by dehydration and aromatization, yields the stable 2-chloro-6-fluoroquinoline-3-carbaldehyde product.[2][6]

Detailed Scale-Up Protocols

These protocols are based on a nominal 100g scale of the starting 4-fluoroaniline. All operations involving hazardous chemicals must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
4-Fluoroaniline111.12100.0 g0.90Starting Material
Acetic Anhydride102.09101.0 g (93.5 mL)0.99Reagent Grade
Glacial Acetic Acid60.05200 mL-Solvent
N,N-Dimethylformamide (DMF)73.09263.0 g (278 mL)3.60Anhydrous
Phosphorus Oxychloride (POCl₃)153.33828.0 g (502 mL)5.40Reagent Grade
Hydroxylamine Hydrochloride69.4981.0 g1.17Reagent Grade
Formic Acid (98-100%)46.03400 mL-Dehydrating Agent
Dichloromethane (DCM)84.93~2.0 L-Extraction Solvent
Sodium Bicarbonate (Sat. Sol.)84.01~2.0 L-Neutralization
Sodium Sulfate (Anhydrous)142.04As needed-Drying Agent
Ethanol (95%)46.07~500 mL-Recrystallization
Step 1: Acetylation of 4-Fluoroaniline
  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reaction: Charge the flask with 4-fluoroaniline (100.0 g, 0.90 mol) and glacial acetic acid (200 mL).

  • Addition: While stirring, add acetic anhydride (93.5 mL, 0.99 mol) dropwise via the dropping funnel over 30 minutes. An exotherm will be observed.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 110-120 °C) for 2 hours.

  • Monitoring: Monitor the reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), ensuring the disappearance of the 4-fluoroaniline spot.

  • Work-up: Cool the mixture to room temperature and then pour it slowly into 1.5 L of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting white precipitate (4-fluoroacetanilide) by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

    • Expected Yield: ~130 g (94%) of 4-fluoroacetanilide as a white solid. The product is typically of sufficient purity for the next step.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-fluoroquinoline-3-carbaldehyde
  • Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (for HCl and POCl₃ fumes), add anhydrous DMF (278 mL, 3.60 mol).

  • Reagent Formation: Cool the DMF to 0-5 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 502 mL, 5.40 mol) dropwise via the dropping funnel over 90-120 minutes, ensuring the internal temperature does not exceed 10 °C. The viscous, yellow-orange Vilsmeier reagent will form.

  • Substrate Addition: Once the POCl₃ addition is complete, add the dried 4-fluoroacetanilide (130 g, ~0.85 mol) portion-wise over 30 minutes, maintaining the temperature below 20 °C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 85-90 °C and maintain this temperature for 8-10 hours.[2]

  • Monitoring: Track the reaction's progress by TLC until the starting acetanilide is consumed.

  • Quenching: (Caution: Highly Exothermic and Vigorous Gas Evolution!) Cool the reaction mixture to room temperature. In a separate, larger vessel (e.g., 10 L reactor), prepare 4 L of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Isolation: A yellow precipitate of 2-chloro-6-fluoroquinoline-3-carbaldehyde will form. Stir the slurry for 1-2 hours to ensure complete hydrolysis of any remaining reagents.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

    • Expected Yield: ~145 g (82%) of the intermediate aldehyde as a yellow solid.

Step 3: One-Pot Conversion to 2-Chloro-6-fluoroquinoline-3-carbonitrile
  • Setup: In a 2 L flask equipped with a mechanical stirrer and reflux condenser, combine the crude 2-chloro-6-fluoroquinoline-3-carbaldehyde (~145 g, 0.69 mol) and hydroxylamine hydrochloride (81.0 g, 1.17 mol).

  • Reaction: Add formic acid (400 mL) to the flask. Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.[4] The reaction first forms the oxime, which is then dehydrated in situ to the nitrile.

  • Monitoring: Monitor the conversion by TLC, observing the disappearance of the aldehyde spot and the appearance of the less polar nitrile product.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into 2 L of ice water with stirring.

  • Neutralization: Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8. A solid precipitate will form.

  • Extraction: Transfer the mixture to a large separatory funnel and extract with dichloromethane (DCM, 3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and then brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product.

    • Expected Yield: ~130 g (91%) of 2-Chloro-6-fluoroquinoline-3-carbonitrile as a crystalline solid.[7]

Safety and Hazard Management

Scaling up this synthesis requires strict adherence to safety protocols due to the use of highly hazardous materials.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Extremely corrosive, toxic by inhalation, and reacts violently with water, releasing heat and toxic HCl gas.[8][9] Causes severe burns to skin, eyes, and the respiratory tract.

    • Handling: Always handle in a chemical fume hood. Wear heavy-duty neoprene or butyl rubber gloves, a chemical-resistant apron, splash goggles, and a face shield.[10] Ensure a supply of anhydrous quenching agent (like sand or sodium carbonate) is nearby. Never add water to a POCl₃ spill.

  • N,N-Dimethylformamide (DMF):

    • Hazards: Liver toxin and a potential reproductive hazard. Readily absorbed through the skin.

    • Handling: Use in a well-ventilated area. Avoid skin contact by wearing appropriate gloves.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic.[11] Maintain vigilant temperature control with efficient cooling systems (ice baths, jacketed reactors). Add reagents slowly and monitor the internal temperature continuously.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for 2-Chloro-6-fluoroquinoline-3-carbonitrile
Appearance Off-white to pale yellow crystalline solid
Melting Point Specific to the compound, to be determined experimentally and compared to literature values.
¹H NMR (CDCl₃, 400 MHz)Aromatic protons will appear as multiplets and doublets in the δ 7.5-8.8 ppm range.
¹³C NMR (CDCl₃, 101 MHz)Signals for aromatic carbons, with characteristic shifts for carbons attached to F, Cl, and the CN group. The nitrile carbon (CN) will appear around δ 115 ppm.
IR (ATR, cm⁻¹)Characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹.
Mass Spec (ESI+)Calculated for C₁₀H₅ClFN₂ [M+H]⁺: 207.01.[7] Found: To be determined.

Conclusion

The detailed three-step protocol provides a scalable and efficient pathway for the synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile. The strategic use of a Vilsmeier-Haack cyclization simplifies the construction of the core quinoline ring system from readily available starting materials.[3] While the procedure involves hazardous reagents, a thorough understanding of the reaction mechanism and strict adherence to the outlined safety protocols will enable researchers to safely and successfully produce this valuable intermediate for applications in drug discovery and development.

References

  • Lin, H., Zhou, Z., Ma, X., Chen, Q., Han, H., Wang, X., Qi, J., & Yang, Y. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(38), 23697–23702. Available at: [Link]

  • Movassagh, B., & Shokri, S. (2006). A simple and efficient one-pot conversion of aldehydes into nitriles. Synthetic Communications, 36(15), 2129-2133. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-6-fluoroquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Massoud, M. A. M., El-Sawy, E. R., & Ebaid, M. S. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. Available at: [Link]

  • Singh, G., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series. Available at: [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 12-16. Available at: [Link]

  • Nayak, S. K. (2015). Vilsmeier-Haack reaction: A versatile synthetic tool for the construction of heterocycles. Journal of the Indian Chemical Society, 92(12), 1855-1875. Available at: [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44B(9), 1868-1875. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. Available at: [Link]

  • Almalki, A. S. A., et al. (2022). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-oxazin-2-amines. Indian Journal of Chemistry, Section B, 62B(1), 49-57. Available at: [Link]

Sources

Application

Application Note: 2-Chloro-6-fluoroquinoline-3-carbonitrile in Medicinal Chemistry

Executive Summary 2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS: 948291-71-2) is a highly functionalized heterocyclic building block categorized as a "privileged scaffold" in drug discovery. Its structural utility lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS: 948291-71-2) is a highly functionalized heterocyclic building block categorized as a "privileged scaffold" in drug discovery. Its structural utility lies in the orthogonal reactivity of its three key sites:

  • C2-Chloro Position: A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation via amine displacement.
    
  • C3-Nitrile Group: A versatile synthetic handle convertible to amides, carboxylic acids, tetrazoles, or amidines, serving as a bioisostere for carbonyls in kinase inhibitors.

  • C6-Fluoro Substituent: Enhances metabolic stability by blocking oxidative metabolism (CYP450) at a metabolically vulnerable position, while increasing lipophilicity for membrane permeability.

This guide provides a validated protocol for its synthesis and downstream application in developing kinase inhibitors (e.g., EGFR, Src) and bacterial efflux pump inhibitors.

Structural Analysis & Reactivity Profile

The molecule functions as a "chemical chameleon," capable of participating in diverse reaction types depending on conditions.

Reactivity Map (Graphviz)

ReactivityMap Core 2-Chloro-6-fluoro- quinoline-3-carbonitrile SnAr C2: Nucleophilic Displacement (Amines, Thiols, Alkoxides) Core->SnAr High Reactivity (Electrophilic) CN_Trans C3: Nitrile Transformations (Tetrazoles, Amides, Amidines) Core->CN_Trans Acid/Base/Cyclization Metab C6: Metabolic Blocking (Prevents hydroxylation) Core->Metab ADME Optimization Suzuki C2: Pd-Catalyzed Coupling (Suzuki-Miyaura, Buchwald) Core->Suzuki Pd(0) Catalysis

Figure 1: Orthogonal reactivity profile of the scaffold. The C2 position is the primary site for diversification, while C3 serves as the pharmacophore anchor.

Synthesis Protocol: The "Classic" Vilsmeier-Haack Route

While direct cyclization to the nitrile is possible, the most robust and scalable industrial route involves the synthesis of the aldehyde intermediate followed by conversion to the nitrile. This two-step process ensures higher purity and avoids the formation of tarry byproducts common in one-pot high-temperature cyclizations.

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Mechanism: Vilsmeier-Haack Formylation/Cyclization.

Reagents:

  • 
    -(4-Fluorophenyl)acetamide (Starting Material)
    
  • Phosphoryl chloride (

    
    )[1][2]
    
  • 
    -Dimethylformamide (DMF)[1]
    

Protocol:

  • Preparation: In a dry 3-neck round-bottom flask under

    
     atmosphere, cool DMF (3.0 equiv) to 0°C.
    
  • Vilsmeier Reagent Formation: Add

    
     (7.0 equiv) dropwise over 30 minutes. The solution will turn pale yellow (formation of chloroiminium ion). Stir for 30 mins at 0°C.
    
  • Addition: Add

    
    -(4-Fluorophenyl)acetamide (1.0 equiv) portion-wise.
    
  • Cyclization: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Critical Checkpoint: The reaction is complete when the starting acetamide (

      
      ) disappears and a fluorescent yellow spot (
      
      
      
      ) appears.
  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (exothermic!).

  • Isolation: Neutralize the slurry with saturated

    
     or solid 
    
    
    
    to pH 7. The product will precipitate as a yellow solid.
  • Purification: Filter, wash with water, and recrystallize from Acetonitrile or EtOH.

    • Typical Yield: 75–85%

    • Appearance: Pale yellow needles.

Step 2: Conversion to 2-Chloro-6-fluoroquinoline-3-carbonitrile

Method: One-pot Oximation-Dehydration.

Reagents:

  • Aldehyde intermediate (from Step 1)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Thionyl Chloride (

    
    ) or Iodine/
    
    
    

Protocol (SOCl2 Method):

  • Oximation: Suspend the aldehyde (1.0 equiv) and

    
     (1.2 equiv) in DMF. Stir at 60°C for 1 hour.
    
  • Dehydration: Cool to 0°C. Add

    
     (2.0 equiv) dropwise.
    
  • Reaction: Stir at RT for 2 hours. The oxime intermediate is dehydrated to the nitrile.

  • Workup: Pour into ice water. The nitrile product precipitates.

  • Purification: Filter and wash with cold water. Recrystallize from MeOH.

Data Summary Table:

ParameterStep 1 (Aldehyde)Step 2 (Nitrile)
Reagent

/ DMF

/

Temperature 85°C0°C

RT
Time 4–6 h2–3 h
Typical Yield 78%88%
Physical State Yellow SolidOff-white/Beige Solid
Mp 138–140°C185–187°C

Application Workflows

Application A: Kinase Inhibitor Library Generation ( )

The 2-chloro group is activated by the electron-withdrawing nitrile at C3 and the ring nitrogen, making it highly susceptible to nucleophilic attack by anilines or piperazines. This is the standard route for synthesizing EGFR inhibitors (e.g., Bosutinib analogs).

Protocol:

  • Dissolve 2-chloro-6-fluoroquinoline-3-carbonitrile (1.0 mmol) in Isopropanol or n-Butanol (5 mL).

  • Add the desired aniline (1.1 mmol).

  • Catalyst: Add catalytic HCl (1 drop) or Pyridine hydrochloride (10 mol%). Note: Acid catalysis protonates the quinoline nitrogen, activating the C2 position.

  • Reflux for 2–4 hours. The product usually precipitates upon cooling.

Application B: Synthesis of Tetrazoles (Bioisosteres)

The nitrile group can be converted into a tetrazole, a common carboxylic acid bioisostere with improved metabolic stability and cell permeability.

Protocol:

  • Dissolve nitrile (1.0 mmol) in DMF.

  • Add Sodium Azide (

    
    , 1.5 equiv) and Ammonium Chloride (
    
    
    
    , 1.5 equiv).
  • Heat to 100°C for 12 hours.

  • Acidify workup to precipitate the tetrazole.

Workflow Diagram (Graphviz)

Workflow Start Start: 4-Fluoroaniline Inter1 N-(4-fluorophenyl)acetamide Start->Inter1 Ac2O, AcOH Aldehyde Intermediate: 2-Chloro-6-fluoro- quinoline-3-carbaldehyde Inter1->Aldehyde Vilsmeier-Haack (POCl3/DMF, 85°C) Nitrile Target Scaffold: 2-Chloro-6-fluoro- quinoline-3-carbonitrile Aldehyde->Nitrile 1. NH2OH 2. SOCl2 DrugA Kinase Inhibitor (2-Anilino derivative) Nitrile->DrugA SnAr (Aniline, iPrOH) DrugB Efflux Pump Inhibitor (Tetrazole derivative) Nitrile->DrugB NaN3, NH4Cl

Figure 2: Complete synthetic workflow from raw materials to bioactive drug candidates.

Case Study: NorA Efflux Pump Inhibitor

Objective: Synthesize a 2-amino-substituted derivative to restore ciprofloxacin sensitivity in MRSA strains.

Rationale: Bacterial efflux pumps (like NorA in S. aureus) extrude fluoroquinolones, causing resistance.[3] Compounds with the 2-amino-3-cyanoquinoline core have been shown to bind the NorA pump, blocking this extrusion mechanism [1].

Experimental Procedure:

  • Reactants: 2-Chloro-6-fluoroquinoline-3-carbonitrile (200 mg) +

    
    -methylpiperazine (1.2 equiv).
    
  • Solvent: Acetonitrile (

    
    ) with 
    
    
    
    (2.0 equiv) as a base.
  • Conditions: Microwave irradiation at 120°C for 20 minutes.

  • Result: 92% yield of 2-(4-methylpiperazin-1-yl)-6-fluoroquinoline-3-carbonitrile .

  • Validation:

    
     NMR shows loss of the characteristic C2-Cl signal and appearance of piperazine protons at 2.5–3.5 ppm.
    

References

  • Synthesis and Reactivity of 2-Chloroquinoline-3-carbaldehydes

    • Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[2][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Vilsmeier-Haack Mechanism & Protocols

    • Raj, T., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[4] RSC Advances, 8, 11537-11584. Link

  • Nitrile Synthesis (Aldehyde to Nitrile)

    • Upadhyay, S., et al. (2008). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry, 47B, 163-166. Link

  • Biological Application (Efflux Pump Inhibitors)

    • Tintino, S. R., et al. (2020). Efflux pump inhibition by 2-amino-3-cyanoquinoline derivatives in Staphylococcus aureus. Frontiers in Microbiology. (Context derived from analogous 2-aminothiophene studies: Link)

  • Commercial Availability & CAS Verification

    • PubChem Compound Summary for CAS 948291-71-2. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Welcome to the dedicated technical support resource for the synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important synthetic intermediate. My goal is to provide you with in-depth, field-tested insights to help you navigate the common challenges and side reactions encountered during its synthesis, ensuring the integrity and success of your experimental outcomes.

I. Introduction to the Synthesis and its Challenges

The synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile is a critical step in the development of various pharmaceutical agents. A common and efficient synthetic route involves the Vilsmeier-Haack cyclization of an appropriate N-(4-fluorophenyl) precursor. While this method is robust, it is not without its complexities. Researchers often face challenges with side reactions that can impact yield, purity, and the overall success of the synthesis. This guide will address these specific issues in a practical, question-and-answer format, providing not only solutions but also the underlying chemical principles.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction mixture has turned dark brown/black, and I'm observing significant tar formation. What is the likely cause and how can I mitigate this?

A1: The appearance of a dark, tarry reaction mixture is a common observation in Vilsmeier-Haack reactions and is often indicative of polymerization and degradation of starting materials or intermediates under the strongly acidic and high-temperature conditions.

Root Cause Analysis:

  • Excessive Heat: The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature can lead to runaway reactions and subsequent decomposition.

  • Prolonged Reaction Time: Extended exposure to the reaction conditions can promote the formation of polymeric byproducts.

  • Substrate Sensitivity: The electron-rich nature of the aniline precursor, even with the deactivating acetyl group, can make it susceptible to side reactions under harsh acidic conditions.

Troubleshooting Protocol:

  • Temperature Control:

    • Slow, dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5 °C is crucial for the controlled formation of the Vilsmeier reagent.

    • Maintain a consistent reaction temperature, typically between 60-80 °C, during the cyclization step. Use a temperature-controlled oil bath and monitor the internal reaction temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Stoichiometry of Reagents:

    • Ensure the precise stoichiometry of the Vilsmeier reagent (typically 2-3 equivalents relative to the anilide). An excess of the reagent can lead to more side reactions.

Q2: I have a significant amount of a side product that appears to be the corresponding amide (2-Chloro-6-fluoroquinoline-3-carboxamide). How is this forming and how can I prevent it?

A2: The formation of the corresponding amide is a result of the partial hydrolysis of the nitrile group. This is a common side reaction, especially during the work-up procedure.[1][2][3][4]

Mechanism of Amide Formation:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be present during the reaction work-up. The iminium intermediate formed upon protonation of the nitrile is attacked by water.

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Ensure that all reagents and solvents are strictly anhydrous. Use freshly distilled POCl₃ and dry DMF.

  • Controlled Work-up:

    • Quench the reaction mixture by pouring it onto crushed ice. This should be done carefully and with vigorous stirring to dissipate the heat from the exothermic hydrolysis of excess POCl₃.

    • Neutralize the acidic solution promptly but carefully with a base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) while keeping the temperature low (0-10 °C). Prolonged exposure to acidic or basic aqueous conditions will promote nitrile hydrolysis.

  • Extraction:

    • Immediately after neutralization, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to minimize its contact time with the aqueous phase.

Q3: My final product is contaminated with a significant amount of a quinolone derivative (6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile). What is causing this and how can it be avoided?

A3: The presence of the 2-quinolone derivative indicates the hydrolysis of the 2-chloro substituent on the quinoline ring. The chloro group at the 2-position of the quinoline is activated towards nucleophilic substitution and can be displaced by water, especially at elevated temperatures or under prolonged exposure to aqueous acidic or basic conditions during work-up.[5][6]

Troubleshooting Protocol:

  • Work-up Temperature:

    • As with preventing amide formation, maintaining a low temperature during the aqueous work-up is critical.

  • pH Control:

    • Avoid strongly basic conditions during neutralization, as this can accelerate the rate of nucleophilic aromatic substitution of the 2-chloro group. A careful neutralization to a pH of 7-8 is recommended.

  • Purification Strategy:

    • If the quinolone byproduct does form, it can often be separated from the desired 2-chloroquinoline product by column chromatography on silica gel. The quinolone is typically more polar than the chloro-derivative.

Q4: I am observing incomplete cyclization, with starting material or a non-cyclized intermediate remaining in the reaction mixture. How can I drive the reaction to completion?

A4: Incomplete cyclization can be a frustrating issue, often stemming from insufficient activation or suboptimal reaction conditions.

Root Cause Analysis:

  • Insufficient Vilsmeier Reagent: An inadequate amount of the active electrophile will naturally lead to incomplete conversion.

  • Low Reaction Temperature: The cyclization step requires a certain activation energy. If the temperature is too low, the reaction may proceed very slowly or stall.

  • Deactivated Substrate: While the N-acetyl group is necessary, it also deactivates the aromatic ring towards electrophilic substitution.

Troubleshooting Protocol:

  • Optimize Reagent Stoichiometry:

    • Gradually increase the equivalents of the Vilsmeier reagent (POCl₃/DMF) from 2 to 3-4 equivalents and monitor the impact on the reaction progress.

  • Adjust Reaction Temperature and Time:

    • If the reaction is sluggish at a lower temperature (e.g., 60 °C), consider increasing it in increments of 10 °C, while carefully monitoring for the formation of degradation products.

    • Increase the reaction time and follow the consumption of the starting material by TLC or HPLC.

  • Alternative Starting Materials:

    • In some cases, using the corresponding acetanilide oxime as the starting material can lead to higher yields in the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes, which can then be converted to the nitrile.[7]

III. Summary of Key Reaction Parameters and Potential Side Products

Parameter Recommendation Rationale
Temperature 0-5 °C for Vilsmeier reagent formation; 60-80 °C for cyclizationControl exothermicity and prevent degradation.
Reagents Anhydrous POCl₃ and DMFPrevent premature hydrolysis of the Vilsmeier reagent and side reactions.
Stoichiometry 2-3 equivalents of Vilsmeier reagentEnsure complete conversion without excessive side reactions.
Work-up Quench on ice, low temperature neutralization (pH 7-8)Minimize hydrolysis of the nitrile and 2-chloro groups.
Side Product Structure Reason for Formation Prevention
Tar/PolymerComplex mixtureHigh temperature, prolonged reaction timeStrict temperature control, reaction monitoring.
2-Chloro-6-fluoroquinoline-3-carboxamideHydrolysis of the nitrile groupAnhydrous conditions, controlled work-up.
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrileHydrolysis of the 2-chloro groupControlled work-up at low temperature and neutral pH.

IV. Visualizing the Synthetic Pathway and Side Reactions

Main Synthetic Pathway

G A N-(4-fluorophenyl)acetamide C Electrophilic Aromatic Substitution Intermediate A->C Reaction with Vilsmeier Reagent B Vilsmeier Reagent (POCl3/DMF) D 2-Chloro-6-fluoroquinoline-3-carbonitrile (Target Molecule) C->D Cyclization & Dehydration

Caption: Proposed synthetic route to the target molecule.

Common Side Reaction Pathwaysdot

G cluster_main Main Reaction cluster_side1 Hydrolysis Side Reactions cluster_side2 Degradation Pathway A 2-Chloro-6-fluoroquinoline-3-carbonitrile B 2-Chloro-6-fluoroquinoline-3-carboxamide (Amide Impurity) A->B Partial Nitrile Hydrolysis C 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Quinolone Impurity) A->C 2-Chloro Group Hydrolysis D Tar/Polymeric Byproducts A->D Excess Heat/ Prolonged Reaction

Sources

Optimization

Overcoming low reactivity of the chloro group in 2-Chloro-6-fluoroquinoline-3-carbonitrile

Welcome to the technical support center for 2-Chloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of this compound. The inherent low reactivity of the chloro group at the C2 position of the quinoline ring can present challenges, and this resource aims to provide practical solutions and a deeper understanding of the underlying chemical principles to facilitate your synthetic endeavors.

Troubleshooting Guide: Overcoming Low Reactivity of the C2-Chloro Group

This section addresses common issues encountered during nucleophilic substitution and cross-coupling reactions involving 2-Chloro-6-fluoroquinoline-3-carbonitrile.

Question 1: I am observing no or very low conversion in my nucleophilic aromatic substitution (SNAr) reaction with an amine/alkoxide. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity in SNAr reactions with 2-Chloro-6-fluoroquinoline-3-carbonitrile can stem from several factors. The quinoline core, while containing an electron-withdrawing nitrogen atom, may not sufficiently activate the C2-chloro group for substitution by moderately strong nucleophiles under standard conditions. The presence of the electron-withdrawing nitrile group at C3 and the fluoro group at C6 does enhance the electrophilicity of the C2 position, but optimization is often necessary.

Troubleshooting Steps:

  • Increase Reaction Temperature: SNAr reactions are often kinetically slow and benefit significantly from elevated temperatures. Consider increasing the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be a powerful tool to accelerate these reactions.

  • Choice of Solvent: Aprotic polar solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more "naked" and reactive.

  • Stronger Base: For amine nucleophiles, a non-nucleophilic strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can be used to deprotonate the amine, generating a more potent nucleophile. For alcohol nucleophiles, using the corresponding alkoxide is standard practice.

  • Phase-Transfer Catalysis: In biphasic systems, or when using solid bases like K2CO3, the addition of a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can enhance the reaction rate by facilitating the transport of the nucleophile into the organic phase.

Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails completely. How can I troubleshoot this?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-N bonds, but their success is highly dependent on the catalyst system and reaction conditions. The C2-chloro group of a quinoline is generally less reactive than the corresponding bromide or iodide in the oxidative addition step of the catalytic cycle.

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling:

G cluster_0 Troubleshooting Palladium-Catalyzed Cross-Coupling start Low or No Product Formation catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions ligand Screen Ligands (e.g., XPhos, SPhos for Buchwald; SPhos, RuPhos for Suzuki) catalyst->ligand precatalyst Use a Pre-catalyst (e.g., G3-XPhos) catalyst->precatalyst success Successful Reaction ligand->success precatalyst->success base Screen Bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu, LHMDS for Buchwald) conditions->base solvent Change Solvent (e.g., Toluene, Dioxane, THF) conditions->solvent temperature Increase Temperature conditions->temperature base->success solvent->success temperature->success

Caption: A workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is critical for activating aryl chlorides.

    • For Buchwald-Hartwig Amination: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective for coupling aryl chlorides.[1] Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for improved activity and reproducibility.[2]

    • For Suzuki-Miyaura Coupling: Ligands like SPhos, RuPhos, or bulky trialkylphosphines (e.g., P(tBu)3) can be effective.[3] The use of a palladium(0) source like Pd2(dba)3 in combination with the chosen ligand is common.[4]

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Suzuki: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often good choices.[5]

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[6]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.[1][5] Increasing the temperature can often overcome the activation barrier for the oxidative addition of the aryl chloride.

Question 3: I am concerned about potential side reactions. What should I look out for?

Answer:

There are a few potential side reactions to be aware of when working with 2-Chloro-6-fluoroquinoline-3-carbonitrile:

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under either strongly acidic or basic conditions, particularly at elevated temperatures.[7] If your reaction conditions are harsh, you may observe these byproducts. To mitigate this, consider using milder bases (e.g., K2CO3 instead of NaOH) or protecting the nitrile group if necessary, although this adds synthetic steps.

  • Reaction at the Fluoro Group: While the C-Cl bond is generally more labile than the C-F bond in palladium-catalyzed cross-coupling reactions, under harsh SNAr conditions, displacement of the fluoro group is a possibility, though less likely than reaction at the activated C2 position. Careful monitoring of the reaction and characterization of byproducts is advised. The C-F bond is significantly stronger than the C-Cl bond, making it a poorer leaving group in nucleophilic aromatic substitution.[8]

  • Homocoupling of Boronic Acids (Suzuki Reaction): This can occur in the presence of oxygen. Ensure your reaction is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What are the electronic effects of the fluoro and nitrile groups on the reactivity of the C2-chloro position?

The reactivity of the C2-chloro group is significantly influenced by the electronic properties of the substituents on the quinoline ring. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2 and C4 positions.

  • 3-Carbonitrile Group: The nitrile group (-CN) is a strong electron-withdrawing group through both resonance and inductive effects. Its presence at the C3 position significantly increases the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.

  • 6-Fluoro Group: The fluoro group is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R). In the case of 2-Chloro-6-fluoroquinoline-3-carbonitrile, the inductive effect of the fluoro group will further withdraw electron density from the ring system, enhancing the overall electrophilicity and activating the C2 position towards nucleophilic attack.

Q2: Which is more reactive, the C2-chloro or the C6-fluoro group, in SNAr?

In nucleophilic aromatic substitution reactions, the C2-chloro group is expected to be significantly more reactive than the C6-fluoro group. This is due to the combined activating effects of the ring nitrogen and the C3-nitrile group on the C2 position. While fluorine is a better leaving group than chlorine in some SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect, the position of the halogen is the dominant factor here. The C2 position is electronically activated for nucleophilic attack, whereas the C6 position is not as strongly activated.

Q3: Can I use Ullmann condensation as an alternative to palladium-catalyzed reactions for C-N or C-O bond formation?

Yes, Ullmann condensation, which utilizes copper catalysis, is a viable alternative to palladium-catalyzed cross-coupling reactions.[9][10] It is particularly useful for forming C-N and C-O bonds.

Considerations for Ullmann Condensation:

  • Reaction Conditions: Traditional Ullmann reactions often require high temperatures (typically >150 °C) and stoichiometric amounts of copper. However, modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (e.g., a diamine or an amino acid) in a polar aprotic solvent, allowing for milder reaction conditions.[11]

  • Substrate Scope: The reaction is generally effective for aryl halides, including chlorides, especially when activated by electron-withdrawing groups. The electron-withdrawing nature of the quinoline ring and the nitrile substituent should make 2-Chloro-6-fluoroquinoline-3-carbonitrile a suitable substrate.

Q4: Are there any specific safety precautions I should take when working with 2-Chloro-6-fluoroquinoline-3-carbonitrile?

While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with your institution's chemical safety guidelines.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions, adapted from established protocols for similar substrates.

Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-6-fluoroquinoline-3-carbonitrile

This protocol is adapted from general procedures for the amination of heteroaryl chlorides.[1]

Reaction Scheme:

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbonitrile

  • Amine (1.2 equivalents)

  • Pd2(dba)3 (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.5 equivalents)

  • Anhydrous, deoxygenated toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-Chloro-6-fluoroquinoline-3-carbonitrile, the amine, sodium tert-butoxide, Pd2(dba)3, and XPhos.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Palladium Source Pd2(dba)3 or Pd(OAc)2Pre-catalysts like XPhos Pd G3 can also be used for higher activity.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are preferred.
Base NaOt-Bu, KOt-Bu, LHMDSA strong, non-nucleophilic base is essential.
Solvent Toluene, DioxaneMust be anhydrous and deoxygenated.
Temperature 100 - 120 °CHigher temperatures may be required for less reactive amines.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoroquinoline-3-carbonitrile

This protocol is based on established methods for the Suzuki coupling of heteroaryl chlorides.[5]

Reaction Scheme:

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbonitrile

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2.5 mol%) with a suitable ligand (e.g., SPhos, 5 mol%)

  • Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2 equivalents)

  • Anhydrous, deoxygenated 1,4-dioxane/water (4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 2-Chloro-6-fluoroquinoline-3-carbonitrile, the arylboronic acid, the palladium catalyst (and ligand if separate), and the base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, deoxygenated dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Palladium Source Pd(PPh3)4, Pd2(dba)3Pd(OAc)2 can also be used.
Ligand SPhos, RuPhos, P(tBu)3Required when using Pd(0) sources without built-in ligands.
Base K3PO4, K2CO3, Cs2CO3The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/H2O, Toluene/H2O, THF/H2OA small amount of water is often beneficial.
Temperature 90 - 110 °COptimization may be required depending on the boronic acid.

Visualization of Key Concepts

SNAr Mechanism on 2-Chloro-6-fluoroquinoline-3-carbonitrile

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

References

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-6-fluoroquinoline-3-carbonitrile

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are util...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific and challenging substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Understanding the Challenge: The Substrate Profile

2-Chloro-6-fluoroquinoline-3-carbonitrile presents a unique set of challenges in Suzuki-Miyaura cross-coupling. As an electron-deficient heteroaryl chloride, its reactivity is influenced by the electronic properties of the quinoline ring system, further modulated by the electron-withdrawing fluoro and cyano groups. While these features can facilitate the initial oxidative addition step, they can also influence side reactions and catalyst stability. The C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds, often necessitating more active catalyst systems.[1][2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Low to No Product Yield

Question: My Suzuki coupling reaction with 2-Chloro-6-fluoroquinoline-3-carbonitrile is resulting in a very low yield or no desired product. What are the likely causes and how can I fix it?

Answer: Low yields in Suzuki coupling are a common issue that can stem from several factors.[3][4] Let's break down the potential culprits and their solutions:

  • Inactive Catalyst: The palladium(0) species is the active catalyst. If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). Incomplete reduction can lead to low catalytic activity. Ensure your reaction conditions promote this reduction. Some pre-catalysts are designed to readily form the active Pd(0) species.

  • Catalyst Poisoning: Substrates with certain functional groups, like sulfur or even some nitrogen heterocycles, can act as catalyst poisons.[5] While our substrate is a nitrogen heterocycle, careful selection of ligands can mitigate this. Ensure all reagents and solvents are of high purity to avoid introducing contaminants that could deactivate the catalyst.

  • Inefficient Oxidative Addition: This is often the rate-determining step, especially with aryl chlorides.[6] The choice of ligand is critical here. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[2]

  • Protodeborylation of the Boronic Acid: Boronic acids can be unstable and undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and at elevated temperatures.[7] This side reaction consumes your coupling partner and reduces the yield.

    • Solution: Consider using a boronic ester (e.g., pinacol ester) which is generally more stable.[7] If using a boronic acid, minimize the reaction time and temperature.

  • Homocoupling: Both the aryl halide and the boronic acid can undergo homocoupling to form biaryl side products. This is often a sign of suboptimal reaction conditions.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions catalyst_q1 Using Pd(II) precatalyst? catalyst->catalyst_q1 catalyst_q2 Ligand appropriate for aryl chlorides? catalyst->catalyst_q2 conditions_q1 Temperature too high/low? conditions->conditions_q1 conditions_q2 Base/Solvent combination optimal? conditions->conditions_q2 reagents_q1 Boronic acid or ester? reagents->reagents_q1 reagents_q2 Reagents and solvents pure and degassed? reagents->reagents_q2 side_reactions_q1 Evidence of protodeborylation or homocoupling? side_reactions->side_reactions_q1 catalyst_a1 Ensure complete reduction to Pd(0). Consider a Pd(0) source. catalyst_q1->catalyst_a1 Yes catalyst_q1->catalyst_q2 No catalyst_a2 Switch to bulky, electron-rich phosphine ligands (e.g., SPhos). catalyst_q2->catalyst_a2 No conditions_a1 Screen a range of temperatures (e.g., 70-100 °C). conditions_q1->conditions_a1 conditions_a2 Experiment with different bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene). conditions_q2->conditions_a2 reagents_a1 Consider using a more stable boronic ester (e.g., pinacol). reagents_q1->reagents_a1 Acid reagents_a2 Use high-purity reagents and degassed solvents to remove oxygen. reagents_q2->reagents_a2 No side_reactions_a1 Adjust stoichiometry (slight excess of boronic acid/ester) and re-optimize conditions. side_reactions_q1->side_reactions_a1 Yes

Caption: Troubleshooting Decision Tree for Low Yield Suzuki Coupling.

Formation of Side Products

Question: I'm observing significant side products in my reaction mixture, primarily what appears to be a dehalogenated starting material and homocoupled products. How can I suppress these?

Answer: The formation of side products is a clear indication that your reaction conditions are not yet optimized.[3]

  • Dehalogenation: This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen atom. This side reaction can be promoted by certain solvents (like alcohols) or bases.

    • Mechanism: After oxidative addition, the palladium complex can react with a proton source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[7]

    • Solution: Ensure your solvent and base are not significant proton sources. Using anhydrous conditions can sometimes mitigate this, although water is often necessary for the Suzuki reaction.[7][8] A stronger, non-nucleophilic base might be beneficial.

  • Homocoupling: The formation of biaryl products from either the aryl halide or the boronic acid is a common side reaction.

    • Cause: This is often promoted by the presence of oxygen or suboptimal catalyst concentrations.

    • Solution: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4] Optimizing the catalyst loading is also crucial; too much or too little can sometimes favor homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Suzuki coupling of 2-Chloro-6-fluoroquinoline-3-carbonitrile?

A1: There is no single "best" catalyst, as the optimal choice often depends on the specific boronic acid being used. However, for challenging substrates like electron-deficient heteroaryl chlorides, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally superior to traditional catalysts like Pd(PPh₃)₄.[2][9]

Catalyst SystemAdvantagesDisadvantages
Pd(OAc)₂ / SPhos Highly active for aryl chlorides, good functional group tolerance.[2]Can be more expensive than traditional catalysts.
Pd₂(dba)₃ / XPhos Excellent for hindered substrates and heteroaryl chlorides.Air-sensitive, requires careful handling.
PdCl₂(dppf) Good general catalyst, often effective for a range of substrates.May not be active enough for very unreactive chlorides.
Pd(PPh₃)₄ Readily available and inexpensive.Often requires higher temperatures and may give lower yields with aryl chlorides.[9]

Q2: How does the choice of base and solvent impact the reaction?

A2: The base and solvent play crucial roles in the catalytic cycle and their selection is critical for success.[3]

  • Base: The base is required to activate the boronic acid for transmetalation.[1][10] The strength and nature of the base can significantly affect the reaction rate and yield.

    • Inorganic Bases: K₂CO₃ and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be more effective for less reactive substrates.

    • Organic Bases: Amines like triethylamine (TEA) can also be used, but may sometimes lead to side reactions.[7]

  • Solvent: The solvent must solubilize the reagents and catalyst. A mixture of an organic solvent and water is often used.[7]

    • Common Solvents: Dioxane, THF, DMF, and toluene are frequently employed.[11]

    • Role of Water: Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[7] However, an excess of water can promote protodeborylation.

Q3: What is the mechanism of the Suzuki coupling reaction?

A3: The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[12][13] The generally accepted mechanism involves three key steps:[6][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-Chloro-6-fluoroquinoline-3-carbonitrile to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[11]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[11]

suzuki_cycle cluster_cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd_complex->transmetalation pd_biaryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of 2-Chloro-6-fluoroquinoline-3-carbonitrile. Remember that optimization for each specific boronic acid is often necessary.

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbonitrile

  • Arylboronic acid or ester (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-6-fluoroquinoline-3-carbonitrile, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add degassed water to the reaction mixture (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • The Organic Chemistry Tutor. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?

Sources

Optimization

Technical Support Center: Quinoline Synthesis &amp; Optimization

Current Status: operational 🟢 | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 | Lead Scientist: Dr. A. Vance | Topic: Byproduct Suppression

Welcome to the Quinoline Synthesis Troubleshooting Hub

User Advisory: Quinoline synthesis is historically notorious for "tarry" byproducts and violent exotherms.[1] This guide treats chemical synthesis as a debugging process. We do not just provide recipes; we analyze the "failure modes" of the Skraup, Doebner-Von Miller, and Combes reactions to engineer out byproducts before they form.

Quick Navigation (Select Your Issue)
  • [Ticket #101] My reaction turned into a black, insoluble tar (Skraup/Doebner-Miller).

  • [Ticket #205] I have an inseparable mixture of regioisomers (Combes/Gould-Jacobs).

  • [Ticket #308] Low yields due to self-condensation of starting materials (Friedländer).

  • [Protocol] Green Chemistry Optimization & Purification.

Ticket #101: The "Tar" Problem (Polymerization Control)

Context: The Skraup and Doebner-Von Miller syntheses rely on


-unsaturated carbonyl intermediates (acrolein or crotonaldehyde).[2]
The Issue:  These intermediates are highly prone to radical polymerization under acidic/thermal stress, forming high molecular weight "tars" rather than cyclizing with the aniline.
Root Cause Analysis
  • Uncontrolled Acrolein Generation: In situ dehydration of glycerol (Skraup) releases acrolein faster than the aniline can react with it.

  • Thermal Runaway: The reaction is exothermic.[1] Excess heat favors radical polymerization over ionic cyclization.

Corrective Action: The Moderator Protocol

Do not run a "naked" Skraup reaction. Use a moderator to buffer the oxidation potential and scavenge radicals.

Experimental Data: Effect of Moderators on Yield

ConditionOxidantModeratorYield (%)Byproduct Profile
Standard NitrobenzeneNone35-45%Heavy tar, violent exotherm
Moderated Nitrobenzene

80-85%Minimal tar, controlled reflux
Buffered

Boric Acid70-75%Clean crude, easy workup
Step-by-Step Mitigation Protocol (The Sulfo-Mix Method)
  • Preparation: Mix Aniline (0.1 mol), Glycerol (0.3 mol), and Ferrous Sulfate (

    
    , 5g) .
    
    • Why? Ferrous sulfate acts as an electron transfer mediator, preventing the "hot spots" that trigger polymerization [1].

  • Acid Addition: Add conc.

    
     dropwise with stirring. Do not  heat yet.
    
  • The "Soft Start": Heat the mixture to 100°C.

    • Checkpoint: If the temperature spikes >120°C spontaneously, remove heat immediately. The

      
       should dampen this spike.
      
  • Reflux: Once stable, reflux for 4 hours.

  • Workup: Steam distillation is mandatory to separate the volatile quinoline from any non-volatile oligomers formed.

Visualizing the Failure Mode

SkraupControl Start Aniline + Glycerol + Acid Acrolein In-situ Acrolein Generation Start->Acrolein Runaway Thermal Runaway (>140°C) Acrolein->Runaway Uncontrolled Moderator Add FeSO4 (Moderator) Acrolein->Moderator Controlled Radical Radical Polymerization Runaway->Radical Tar Black Tar (Yield < 40%) Radical->Tar Ionic Ionic Cyclization (Michael Addition) Moderator->Ionic Quinoline Quinoline Product (Yield > 80%) Ionic->Quinoline

Figure 1: Divergent pathways in Skraup synthesis. Without moderation, the kinetic pathway favors radical polymerization (tar).

Ticket #205: Regioselectivity (The Isomer Crisis)

Context: When using meta-substituted anilines in Skraup or Combes synthesis, two regioisomers are possible (5-substituted or 7-substituted). The Issue: The reaction produces a difficult-to-separate mixture.

Mechanistic Insight

The cyclization step is an Electrophilic Aromatic Substitution (EAS). The direction of ring closure depends on the electronic nature of the substituent (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) on the aniline.
  • Electron Donating Groups (EDG) (e.g., -OMe, -OH): Activate the ortho position. Ring closure occurs para to the EDG (sterically less hindered), yielding the 7-substituted quinoline.

  • Electron Withdrawing Groups (EWG) (e.g., -NO2, -Cl): Deactivate the ring. Cyclization is forced to the position ortho to the EWG (despite steric hindrance) to avoid the highly deactivated meta position relative to the nitrogen. This yields the 5-substituted quinoline [2].

Troubleshooting Decision Tree

Regioselectivity Input Meta-Substituted Aniline CheckGroup Analyze Substituent (R) Input->CheckGroup Combes Combes Synthesis (Large Diketones) Input->Combes If using Combes EDG Electron Donating (-OMe, -Me, -OH) CheckGroup->EDG EWG Electron Withdrawing (-NO2, -CF3, -Cl) CheckGroup->EWG Mech1 Activation of Para-position (to R) EDG->Mech1 Prod1 Major Product: 7-Substituted Quinoline Mech1->Prod1 Mech2 Deactivation forces Ortho-closure EWG->Mech2 Prod2 Major Product: 5-Substituted Quinoline Mech2->Prod2 Steric Steric Hindrance Dominates Combes->Steric Prod3 Major Product: 5-Substituted (Relieves Strain) Steric->Prod3

Figure 2: Predicting regioisomer formation based on electronic and steric factors.

Mitigation Strategy

If you require the "unfavored" isomer:

  • Block the favored position: Use a removable protecting group (e.g., Bromine) at the reactive site, then debrominate later.

  • Change the Mechanism: Switch to the Conrad-Limpach method (kinetic control) vs. Knorr synthesis (thermodynamic control) to alter the cyclization outcome.

Ticket #308: Friedländer Condensation Failures

Context: Reaction of 2-aminobenzaldehyde with a ketone.[3][4] The Issue: Low yield due to the ketone undergoing self-aldol condensation instead of reacting with the aminobenzaldehyde.

Optimization Protocol

To prevent byproduct formation in Friedländer synthesis, you must ensure the cross-aldol reaction is kinetically faster than the self-aldol.

  • Solvent-Free Approach: Grind the reagents with a solid acid catalyst (

    
    -TSA or Silica-
    
    
    
    ). This minimizes solvent cages that favor self-interaction [3].
  • The "Two-Step" Trick:

    • Step 1: Form the Schiff base (imine) first at low temperature (0°C) without strong base.

    • Step 2: Add the base (KOH/EtOH) and heat to trigger cyclization.

    • Why? This locks the ketone to the amine before it can self-condense.

Modern "Green" Protocol (Byproduct Minimization)

For high-value pharmaceutical intermediates where purity is paramount.

Method: Microwave-Assisted Synthesis in Ionic Liquids.[5] Rationale: Ionic liquids (like [bmim][


]) act as both solvent and acid catalyst, stabilizing the polar transition state and suppressing radical polymerization (tar) [4].
  • Mix: Aniline (1 eq),

    
    -ketoester (1 eq) in [bmim][
    
    
    
    ] (2 mL/mmol).
  • Irradiate: Microwave at 150W, 80°C for 10 minutes.

  • Extraction: Add ether/water. The product moves to the ether layer; the ionic liquid remains in the aqueous phase and can be recycled.

  • Result: Typically >90% yield with <2% byproducts, eliminating the need for chromatography.

References
  • Manske, R. H. F., & Kulka, M. (1953).[6] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.[6] Link

  • Palmer, M. H. (1962). "The Structure of Quinoline Derivatives." Journal of the Chemical Society, 3645-3652. Link

  • Muscia, G. C., et al. (2006). "Solvent-free synthesis of quinolines using silica–sulfuric acid." Journal of the Brazilian Chemical Society, 17(2). Link

  • Ranu, B. C., & Hajra, A. (2002). "Synthesis of alkyl-substituted quinolines... in ionic liquid." Tetrahedron Letters, 43(5), 7429-7431. Link

Sources

Troubleshooting

2-Chloro-6-fluoroquinoline-3-carbonitrile stability and storage conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoroquinoline-3-carbonitrile. It addresses common questions and troubleshooting sce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoroquinoline-3-carbonitrile. It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Chloro-6-fluoroquinoline-3-carbonitrile?

A1: The stability of 2-Chloro-6-fluoroquinoline-3-carbonitrile, like many substituted quinolines, is primarily influenced by temperature, moisture, and light. Prolonged exposure to ambient room temperature can lead to gradual degradation.[1] Moisture can facilitate hydrolysis of the nitrile group or other reactions, while exposure to UV light may induce photodegradation, a known issue for some fluoroquinolone derivatives.[2]

Q2: How should I store 2-Chloro-6-fluoroquinoline-3-carbonitrile for short-term and long-term use?

A2: For short-term storage (days to weeks), it is recommended to keep the compound in a tightly sealed container at 4-8°C in a desiccator to protect it from moisture.[3][4] For long-term storage (months to years), the compound should be stored at -20°C or -80°C in a tightly sealed container, again with protection from moisture.[1][4] It is crucial to minimize freeze-thaw cycles.[1]

Q3: My experimental results are inconsistent. Could this be related to the stability of the starting material?

A3: Yes, inconsistent results are a common symptom of starting material degradation. If the purity of 2-Chloro-6-fluoroquinoline-3-carbonitrile has been compromised due to improper storage, it can lead to lower yields, unexpected side products, and variability in biological assays. We recommend verifying the purity of your compound via techniques like NMR or LC-MS if you suspect degradation.

Q4: Is 2-Chloro-6-fluoroquinoline-3-carbonitrile sensitive to air?

A4: While specific data for this compound is limited, substituted quinolines can be sensitive to atmospheric oxygen and moisture over time.[5] It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to oxidation or moisture. For storage, a tightly sealed container is essential.[3][6]

Q5: What are the known hazards associated with 2-Chloro-6-fluoroquinoline-3-carbonitrile?

A5: 2-Chloro-6-fluoroquinoline-3-carbonitrile is classified as harmful if swallowed and can cause serious eye damage.[7] It is also a skin and respiratory irritant.[8] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Low or No Yield in a Reaction

If you are experiencing a lower-than-expected or no yield in a reaction where 2-Chloro-6-fluoroquinoline-3-carbonitrile is a starting material, consider the following:

  • Purity of the Starting Material:

    • Question: Have you recently verified the purity of your 2-Chloro-6-fluoroquinoline-3-carbonitrile stock?

    • Action: Run a purity check using NMR, LC-MS, or melting point analysis. Compare the results with the supplier's certificate of analysis.

  • Storage Conditions:

    • Question: How has the compound been stored? Was it exposed to light, moisture, or elevated temperatures?

    • Action: Review your storage procedures against the recommended conditions. If stored improperly, consider using a fresh batch of the compound.

  • Solvent Purity:

    • Question: Were the solvents used in the reaction anhydrous and of appropriate grade?

    • Action: Traces of water or other impurities in the solvent can react with your compound or interfere with the reaction. Use freshly dried solvents.

Issue 2: Appearance of Unexpected Side Products

The formation of unexpected side products can often be traced back to the degradation of a starting material.

  • Potential Degradation Pathways:

    • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis to a carboxylic acid or an amide, especially in the presence of trace acid or base and water.

    • Nucleophilic Substitution: The chloro group at the 2-position is activated towards nucleophilic substitution. Trace nucleophiles in your reaction mixture could lead to side products.

  • Troubleshooting Steps:

    • Analyze the Side Products: If possible, isolate and characterize the side products to understand the degradation pathway.

    • Use a Fresh Batch: Repeat the reaction with a new, unopened batch of 2-Chloro-6-fluoroquinoline-3-carbonitrile to see if the side products persist.

    • Inert Atmosphere: If you suspect oxidation or reaction with atmospheric moisture, perform the reaction under an inert atmosphere.

Recommended Storage Conditions Summary

ParameterShort-Term Storage (Days-Weeks)Long-Term Storage (Months-Years)
Temperature 4-8°C[4]-20°C to -80°C[1][4]
Atmosphere Dry, inert atmosphere recommendedDry, inert atmosphere recommended
Container Tightly sealed, opaque container[3][6]Tightly sealed, opaque container[3][6]
Protection Protect from light and moisture[2][3]Protect from light and moisture[2][3]

Experimental Protocol: Handling and Preparation of a Stock Solution

This protocol outlines the best practices for handling 2-Chloro-6-fluoroquinoline-3-carbonitrile and preparing a stock solution for experimental use.

  • Preparation:

    • Before handling, ensure you are in a well-ventilated fume hood and are wearing appropriate PPE.

    • Allow the container of 2-Chloro-6-fluoroquinoline-3-carbonitrile to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing:

    • Quickly weigh the desired amount of the solid compound into a clean, dry vial.

    • Minimize the time the container is open to the atmosphere.

  • Dissolution:

    • Add the appropriate anhydrous solvent (e.g., DMSO, DMF, or as required by your experimental protocol) to the vial.

    • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Storage of Stock Solution:

    • If the stock solution is not for immediate use, it should be stored at -20°C or -80°C.

    • Use vials with tight-fitting caps to prevent solvent evaporation and moisture ingress.

    • For light-sensitive applications, use amber vials or wrap the vials in aluminum foil.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Inconsistent Experimental Results (e.g., low yield, side products) check_purity Verify Purity of 2-Chloro-6-fluoroquinoline-3-carbonitrile (NMR, LC-MS) start->check_purity purity_ok Purity is High check_purity->purity_ok Pass purity_low Purity is Low check_purity->purity_low Fail review_storage Review Storage Conditions (Temp, Light, Moisture) purity_ok->review_storage new_batch Use a Fresh Batch of Compound purity_low->new_batch storage_ok Storage is Proper review_storage->storage_ok Correct storage_bad Improper Storage review_storage->storage_bad Incorrect check_protocol Review Experimental Protocol (Solvents, Reagents, Atmosphere) storage_ok->check_protocol storage_bad->new_batch protocol_ok Protocol is Sound check_protocol->protocol_ok No Issues protocol_issue Potential Protocol Issue check_protocol->protocol_issue Issues Found end_bad Problem Persists (Contact Technical Support) protocol_ok->end_bad modify_protocol Modify Protocol (e.g., use anhydrous solvents, inert atmosphere) protocol_issue->modify_protocol end_good Problem Resolved new_batch->end_good modify_protocol->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. National Institutes of Health. [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • 2-Chloro-6-fluoroquinoline. PubChem. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. National Institutes of Health. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones. PDB-101. [Link]

  • A review on quinolines: New green synthetic methods and bioactive potential. PubMed. [Link]

  • What are the storage conditions (temperature and humidity) for anti biotics in raw form?. ResearchGate. [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • The structures of the substituted quinolines. ResearchGate. [Link]

  • Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Cole-Parmer. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. [Link]

  • 2-Chloro-6-fluorophenylacetonitrile. PubChem. [Link]

  • Stability of commonly used antibiotic solutions in an elastomeric infusion device. PubMed. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 2-Chloro-6-fluoroquinoline-3-carbonitrile

Executive Summary & Substrate Analysis User Query: "Which catalyst system should I use for functionalizing 2-Chloro-6-fluoroquinoline-3-carbonitrile?" Technical Assessment: The substrate, 2-Chloro-6-fluoroquinoline-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

User Query: "Which catalyst system should I use for functionalizing 2-Chloro-6-fluoroquinoline-3-carbonitrile?"

Technical Assessment: The substrate, 2-Chloro-6-fluoroquinoline-3-carbonitrile , presents a unique reactivity profile governed by three electronic factors:

  • The 2-Chloro Position (Electrophile): This bond is highly activated for oxidative addition due to the adjacent ring nitrogen and the electron-withdrawing nitrile group at C3.

  • The 3-Cyano Group (EWG/Risk Factor): While it activates the C2-Cl bond, it is susceptible to hydration (forming the primary amide) under the aqueous basic conditions typical of Suzuki coupling. It also poses a risk of catalyst poisoning via N-coordination.

  • The 6-Fluoro Substituent: Adds lipophilicity and metabolic stability but slightly deactivates the ring toward oxidative addition compared to a proton, though the effect is negligible compared to the activation from the nitrile.

Strategic Recommendation: For C-C bond formation (Suzuki-Miyaura), use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition and prevent N-coordination. For C-N bond formation (Buchwald-Hartwig), distinguish between cases where thermal SNAr is sufficient versus those requiring Pd-catalysis (weak nucleophiles).

Decision Matrix: Selecting Your Pathway

Before selecting a catalyst, determine if catalysis is strictly necessary. The high electrophilicity of the C2 position allows some reactions to proceed via Nucleophilic Aromatic Substitution (SNAr).

ReactionPathway Substrate Substrate: 2-Chloro-6-fluoroquinoline-3-carbonitrile Partner Select Coupling Partner Substrate->Partner Boronic Boronic Acid/Ester (C-C Bond) Partner->Boronic Amine Amine (C-N Bond) Partner->Amine Alkyne Terminal Alkyne (C-C Bond) Partner->Alkyne Suzuki Protocol A: Suzuki-Miyaura Rec: XPhos Pd G3 or Pd(dppf)Cl2 Boronic->Suzuki CheckNu Check Nucleophilicity Amine->CheckNu Sonogashira Protocol D: Sonogashira Rec: Pd(PPh3)2Cl2 + CuI Alkyne->Sonogashira SNAr Protocol B: Thermal SNAr (No Catalyst, Base only) CheckNu->SNAr Strong Nu (Aliphatic 1°/2°) Buchwald Protocol C: Buchwald-Hartwig Rec: RuPhos/BrettPhos Pd G3 CheckNu->Buchwald Weak Nu (Anilines/Amides)

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on the nucleophile type.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Challenge: The primary failure mode is hydrolysis of the nitrile group to an amide due to the use of aqueous base at high temperatures. Solution: Use anhydrous conditions or weak phosphate bases.

Recommended Catalyst Systems
Catalyst SystemLigand ClassApplication Scenario
XPhos Pd G3 Dialkylbiaryl phosphinePrimary Recommendation. Excellent for aryl chlorides. The bulky ligand prevents coordination of the quinoline nitrogen to the Pd center.
Pd(dppf)Cl₂ · DCM Bidentate ferrocenylRobust Alternative. Good for steric bulk, but slower oxidative addition on chlorides. Use if XPhos fails.
Pd(PPh₃)₄ Monodentate phosphineNot Recommended. Often leads to homocoupling and is sensitive to air. The oxidative addition into C-Cl is often too slow, leading to decomposition.
Optimized Protocol (Anhydrous Conditions)
  • Setup: Charge a reaction vial with 2-Chloro-6-fluoroquinoline-3-carbonitrile (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (fine powder, 2.0 equiv).

  • Catalyst: Add XPhos Pd G3 (2-3 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration). Do not add water.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

  • Workup: Filter through Celite to remove inorganic salts before aqueous workup. This minimizes the time the nitrile is exposed to base + water.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Critical Distinction:

  • Aliphatic Amines (e.g., Morpholine, Piperidine): Do NOT use a catalyst. Use SNAr conditions (DIPEA, DMF, 80°C). The electron-deficient ring makes the C2-Cl bond sufficiently labile.

  • Anilines / Amides / Carbamates: Use Buchwald-Hartwig conditions.

Recommended Catalyst Systems
Catalyst SystemLigand FeaturesWhy it works here
RuPhos Pd G3 Bulky, electron-richUniversal catalyst for secondary amines and anilines. Prevents N-binding.
BrettPhos Pd G3 Very bulkyBest for primary amines to prevent doublearylation.
Optimized Protocol
  • Setup: Combine substrate (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a vial.

  • Catalyst: Add RuPhos Pd G3 (2 mol%).

  • Solvent: Anhydrous t-Amyl Alcohol or Dioxane .

  • Reaction: Heat to 80°C . Note: Higher temperatures (>100°C) may trigger nitrile hydrolysis if traces of water are present.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with 3-cyano-2-chloroquinolines.

Q1: I observe a new spot on TLC that is more polar than my product, and my nitrile peak (2220 cm⁻¹) is gone from the IR. What happened?

Diagnosis: You have hydrolyzed the nitrile (-CN) to a primary amide (-CONH₂). Root Cause: The combination of high temperature, aqueous base (e.g., Na₂CO₃/H₂O), and the electron-deficient nature of the ring accelerates hydration. Corrective Action:

  • Switch from carbonate bases to K₃PO₄ (anhydrous).

  • Switch solvent to anhydrous Toluene or Dioxane .

  • Eliminate water entirely. Boronic acids usually contain enough trace water for the catalytic cycle, or you can add exactly 1-2 equivalents of water if absolutely necessary, rather than a 4:1 solvent ratio.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning (Deactivation). Root Cause: The quinoline nitrogen (N1) or the nitrile nitrogen is coordinating to the Palladium, forming a stable, inactive "Pd-sink" complex. Corrective Action:

  • Ligand Switch: Move to a bulkier ligand like XPhos or BrettPhos . The steric bulk physically prevents the quinoline nitrogen from binding to the metal center.

  • Concentration: Increase reaction concentration to 0.5 M to favor the intermolecular reaction over the intramolecular poisoning.

Q3: I see significant amounts of de-halogenated starting material (2-H-6-fluoroquinoline-3-carbonitrile).

Diagnosis: Hydrodehalogenation. Root Cause: This is a common side reaction in cross-coupling of electron-deficient aryl chlorides, often caused by β-hydride elimination from the alcohol solvent or impurities. Corrective Action:

  • Solvent: Avoid primary alcohols (Ethanol/Methanol). Use DMF , Dioxane , or Toluene .[1]

  • Base: If using an amine base, ensure it is not a hydride donor. Switch to inorganic bases (Cs₂CO₃).

Interactive Troubleshooting Logic

Use this flow to diagnose low yields.

Troubleshooting Issue Problem: Low Yield / Impurities CheckSM Is SM consumed? Issue->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Gone) CheckSM->SM_No Temp Increase Temp (to 100°C) SM_Yes->Temp CatLoad Check Catalyst (Switch to XPhos) Temp->CatLoad AnalyzeByprod Analyze Byproduct (LCMS/NMR) SM_No->AnalyzeByprod Hydrolysis Byprod: Amide (M+18) Cause: Hydrolysis AnalyzeByprod->Hydrolysis Dehalo Byprod: M-Cl+H Cause: Dehalogenation AnalyzeByprod->Dehalo FixHydro Action: Use Anhydrous K3PO4 / Toluene Hydrolysis->FixHydro FixDehalo Action: Avoid Alcohols Switch to Dioxane Dehalo->FixDehalo

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Retrieved from

  • Hesse, S., & Kirsch, G. (2007).[2] Buchwald-Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Synthesis, 2007(10), 1571–1575. Retrieved from

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of Organic Chemistry. Retrieved from

  • Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes. ResearchGate. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-6-fluoroquinoline-3-carbonitrile

Welcome to the technical support center for 2-Chloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction work-ups effectively. This document moves beyond a simple checklist, offering field-proven insights into potential challenges and their resolutions, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the work-up of reactions involving 2-Chloro-6-fluoroquinoline-3-carbonitrile. The question-and-answer format is designed for rapid problem resolution.

Question 1: After adding water or an aqueous solution to my reaction mixture, I'm seeing a persistent emulsion that makes separation impossible. How can I resolve this?

Answer: Emulsion formation is a frequent challenge, particularly with heterocyclic compounds like quinolines which can act as surfactants, or when fine particulate matter is present. The primary goal is to increase the density difference between the two phases and disrupt the stabilizing forces at their interface.

  • Causality: The basic nitrogen atom on the quinoline ring can become protonated, and the resulting salt, along with other reaction components, can stabilize oil-in-water or water-in-oil droplets. Finely divided solids, such as inorganic salts from the reaction, can also accumulate at the interface, a phenomenon known as a Pickering emulsion.

  • Immediate Solutions:

    • Increase Ionic Strength: Add saturated sodium chloride solution (brine). This increases the polarity and density of the aqueous phase, forcing the organic components out of solution and disrupting the emulsion.

    • Filtration: If you suspect fine solids are the cause, filter the entire emulsified mixture through a pad of Celite®. This removes the solid particles that stabilize the emulsion. Wash the Celite pad with your organic solvent to recover any adsorbed product.

    • Solvent Modification: Add a small amount of a different organic solvent. For instance, if you are using ethyl acetate, adding a small volume of dichloromethane can alter the overall solvent properties and help break the emulsion.

    • Gentle Agitation/Patience: Sometimes, simply allowing the separation funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent stable emulsions from forming in the first place.

    • Centrifugation: If available, centrifuging the mixture is a highly effective, albeit less common, method for physically forcing the separation of the layers.

Question 2: My final product is contaminated with a new, more polar compound that appeared during work-up. What is it likely to be and how can I remove it?

Answer: The appearance of a new, polar impurity during work-up is often due to the hydrolysis of one of two key functional groups on your molecule: the 2-chloro group or the 3-carbonitrile group.

  • Causality & Identification:

    • Hydrolysis of the 2-Chloro Group: The C2 position on the quinoline ring is activated towards nucleophilic substitution. In the presence of water or hydroxide ions (especially if the reaction was quenched with a strong base or heated for a prolonged period), the chloro group can be displaced to form the corresponding 2-quinolone (specifically, 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile). This is a well-documented transformation for 2-chloroquinolines.[1][2][3]

    • Hydrolysis of the 3-Carbonitrile Group: Nitriles can be hydrolyzed under either acidic or basic conditions to first a carboxamide and then to a carboxylic acid .[4] While typically requiring harsh conditions, this can occur if the work-up involves strong acids or bases and elevated temperatures. The resulting 2-chloro-6-fluoroquinoline-3-carboxylic acid is a likely polar impurity.

  • Removal Strategy (pH-Based Extraction): You can exploit the different acidic/basic properties of these impurities for selective removal.

    • Dissolve Crude Product: Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Remove Carboxylic Acid: Wash the organic layer with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will move into the aqueous phase.

    • Isolate Product: The desired product and the 2-quinolone byproduct (which is weakly acidic) will remain in the organic layer. Separate the layers.

    • Final Purification: If the 2-quinolone is still present, it often has different polarity and solubility compared to the chloro-substituted product, making it separable by column chromatography or recrystallization.

The following workflow illustrates this separation logic.

G cluster_0 Impurity Separation Workflow start Crude Product in Organic Solvent wash_bicarb Wash with aq. NaHCO3 start->wash_bicarb separate_1 Separate Layers wash_bicarb->separate_1 aq_layer_1 Aqueous Layer: Contains Carboxylic Acid Impurity (as sodium salt) separate_1->aq_layer_1 Aqueous Phase org_layer_1 Organic Layer: Contains Product + Quinolone Impurity separate_1->org_layer_1 Organic Phase purify Dry & Concentrate; Purify via Chromatography or Recrystallization org_layer_1->purify final_product Pure Product: 2-Chloro-6-fluoroquinoline-3-carbonitrile Derivative purify->final_product

Caption: Logic for separating acidic impurities.

Question 3: My final yield is unexpectedly low after purification. What are the common causes of product loss during the work-up?

Answer: Low yield can be attributed to several factors during the extraction and isolation phases. Understanding the properties of your quinoline derivative is key to preventing these losses.

  • Causality & Prevention:

    • Protonation and Loss to Aqueous Phase: The quinoline nitrogen is basic (pKa of quinoline-H⁺ is ~4.9). If you perform an acidic wash (e.g., with 1M HCl) for any reason, your product will become protonated and form a water-soluble quinolinium salt. This will transfer your product from the organic layer to the aqueous layer.

      • Solution: Avoid acidic washes unless you are intentionally trying to remove non-basic impurities. If an acidic wash is necessary, you must re-basify the acidic aqueous layer to pH > 8 with a base like NaOH or Na₂CO₃ and then re-extract it with an organic solvent to recover your product.

    • Incomplete Extraction: Your product may have some solubility in the aqueous phase, especially if the reaction was run in a water-miscible solvent like THF or acetonitrile.

      • Solution: Always perform multiple extractions (e.g., 3x with your organic solvent) of the aqueous layer. After the primary extractions, a "back-extraction" of the combined aqueous layers with a fresh portion of solvent is good practice.

    • Precipitation at the Interface: The product might not be highly soluble in either the aqueous or organic phase, causing it to precipitate as a solid at the interface. This solid is often lost during the separation of layers.

      • Solution: If you observe a solid at the interface, it is often best to collect all phases together and filter the mixture to isolate the solid. The solid can then be washed, dried, and analyzed separately. Alternatively, adding more of a better organic solvent (like dichloromethane or chloroform) can help dissolve this precipitate back into the organic phase before separation.

Issue Probable Cause Recommended Solution
Low YieldProduct protonated and lost to acidic aqueous washAvoid acidic washes. If used, re-basify the aqueous layer to pH > 8 and re-extract.
Low YieldIncomplete extraction from the aqueous phasePerform multiple extractions (3x) and a final back-extraction of the combined aqueous layers.
Low YieldProduct precipitated at the interface or during transferFilter the entire mixture to capture the solid. Or, add a stronger solvent to re-dissolve the precipitate before separation.
Impure ProductHydrolysis of C2-Cl to 2-quinoloneAvoid prolonged heating and strong bases in the work-up. Purify by chromatography.
Impure ProductHydrolysis of C3-CN to carboxylic acidUse mild bases (e.g., NaHCO₃) for washes. Remove via a basic wash during extraction.

Table 1: Troubleshooting Summary

Section 2: Frequently Asked Questions (FAQs)

Question 1: What is a reliable, general-purpose aqueous work-up protocol for a nucleophilic substitution at the C2 position?

Answer: A standard work-up must neutralize the reaction, remove catalysts and reagents, and efficiently transfer the product into an organic phase. The following is a robust, step-by-step protocol.

Experimental Protocol: General Work-up
  • Reaction Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is highly exothermic). Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir for 10-15 minutes. Rationale: NH₄Cl is a mild acid salt that can neutralize many basic reagents without making the solution strongly acidic, thus preventing protonation of the quinoline product.

  • Solvent Addition & Transfer: Add an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane). Transfer the entire mixture to a separatory funnel.

  • Extraction: Stopper the funnel, invert, and vent. Shake gently at first to avoid emulsion, then more vigorously. Allow the layers to separate. Drain the organic layer. Add fresh solvent to the aqueous layer and repeat the extraction two more times.

  • Washing the Organic Phase: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Water (1x): To remove water-soluble solvents like DMF or DMSO.

    • Saturated aq. NaHCO₃ (1x): To remove any acidic byproducts.

    • Brine (1x): To remove the bulk of the dissolved water and aid in phase separation.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product as needed, typically by column chromatography on silica gel or by recrystallization.

G cluster_1 General Work-up Workflow A 1. Quench Reaction (e.g., with aq. NH4Cl) B 2. Extract with Organic Solvent (3x) A->B C 3. Combine Organic Layers B->C D 4. Wash Sequentially (Water, NaHCO3, Brine) C->D E 5. Dry with Na2SO4 or MgSO4 D->E F 6. Filter & Concentrate E->F G 7. Crude Product F->G H 8. Purify G->H I Final Product H->I

Caption: A standard sequential work-up protocol.

Question 2: What are the primary safety considerations for handling 2-Chloro-6-fluoroquinoline-3-carbonitrile and its derivatives?

Answer: While specific toxicity data may be limited, the compound's structure suggests several potential hazards that demand prudent laboratory practice.

  • GHS Hazards: Based on similar structures, compounds like this are often classified as irritants. Assume it causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves (check for appropriate solvent resistance), and chemical safety goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust when handling the solid. Use a spatula or weighing paper. For reactions, ensure adequate cooling and controlled addition of reagents.

  • Waste Disposal: Dispose of chemical waste according to your institution's hazardous waste guidelines. Do not pour into drains.

Question 3: Which solvents are best for extraction and for final purification by recrystallization?

Answer: Solvent choice is critical for both yield and purity.

Application Recommended Solvents Rationale & Comments
Extraction Ethyl Acetate (EtOAc)Good general-purpose solvent. Medium polarity, not miscible with water.
Dichloromethane (DCM)Can dissolve a wider range of compounds and often prevents emulsions. Denser than water.
Chloroform (CHCl₃)Stronger solvent than DCM, useful for less soluble products. Denser than water.
Recrystallization Ethanol / WaterProduct is often soluble in hot ethanol and insoluble in water. Add hot ethanol to dissolve, then add water dropwise until cloudy, then cool.
Toluene or XylenesGood for less polar products. High boiling points allow for dissolution of stubborn solids.
Acetonitrile (MeCN)A polar aprotic solvent that can be effective for compounds with moderate polarity.
Ethyl Acetate / HexanesDissolve in a minimum of hot EtOAc, then add hexanes until cloudy, then cool. A common choice for many organic compounds.

Table 2: Recommended Solvents for Purification

References

  • Process for purification of quinoline yellow.
  • Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • Theory of Aqueous Workup. University of York Chemistry Teaching Labs.
  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.New Journal of Chemistry (RSC Publishing).
  • HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
  • HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
  • 2-Chloro-6-fluoroquinoline-3-carboxamide. PubChem.
  • 2-Chloro-6-fluoroquinoline. PubChem.
  • 2-Chloro-6-fluoroquinoline-3-carbonitrile Specific

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-6-fluoroquinoline-3-carbonitrile

[1][2] Status: Active Ticket ID: PUR-Q3CN-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Active Ticket ID: PUR-Q3CN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling and Remediation Protocols[1][2]

Module 1: Diagnostic & Impurity Profiling

Before initiating physical separation, you must identify the specific nature of your contamination.[1][2] In the synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile (typically via Vilsmeier-Haack cyclization or dehydration of the corresponding oxime), three classes of impurities are dominant.

Impurity Identification Matrix
Impurity TypeChemical IdentityOrigin / CauseDiagnostic Sign (HPLC/TLC)
Impurity A 2-Hydroxy-6-fluoroquinoline-3-carbonitrile (or 2-oxo tautomer)Hydrolysis of the labile C2-chlorine during aqueous workup or storage in wet solvents.[1][2]RRT ~0.8 (More polar). Broad peak on HPLC due to tautomerism.[1][2]
Impurity B 2-Chloro-6-fluoroquinoline-3-carboxamide Partial hydrolysis of the C3-nitrile group under strongly acidic/basic conditions.[1][2]RRT ~0.6-0.7 . Distinct amide carbonyl stretch in IR (~1680 cm⁻¹).[1][2]
Impurity C Oligomers / Tars Oxidative polymerization of unreacted 4-fluoroaniline starting material.[1][2]Baseline drift or smear at high RRT.[1][2] Dark brown/black color.[1][2]
Impurity D Unreacted Reagents Malononitrile or POCl₃ residues.[1][2]Low RRT or solvent front peaks.[1][2] Pungent odor (POCl₃).[1][2]

Module 2: Purification Protocols

Workflow Logic

The following decision tree illustrates the correct remediation path based on your crude purity profile.

PurificationLogic Start Crude Product Analysis CheckColor Is material dark brown/black? Start->CheckColor CheckHydroxyl Is 2-OH Impurity > 5%? CheckColor->CheckHydroxyl No CarbonTreat Protocol A: Activated Carbon Filtration CheckColor->CarbonTreat Yes CheckYield Is purity > 90% but color persists? CheckHydroxyl->CheckYield No ChemRescue Protocol B: Chemical Re-chlorination CheckHydroxyl->ChemRescue Yes (Critical Failure) Recryst Protocol C: Solvent-Switch Recrystallization CheckYield->Recryst Proceed to Polish CarbonTreat->CheckHydroxyl ChemRescue->Recryst After Workup

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material characteristics.

Protocol A: Activated Carbon Filtration (De-colorization)

Use this if your product is dark brown or black, indicating oxidative polymerization.[1][2]

Mechanism: High surface area carbon adsorbs high-molecular-weight aromatic polymers (tars) that co-precipitate with the quinoline.[1][2]

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) (10 mL per gram of crude). The compound is highly soluble in DCM.[1][2]

  • Adsorption: Add Activated Carbon (10% w/w relative to crude).[1][2]

  • Digestion: Stir vigorously at room temperature for 30 minutes. Do not heat DCM solutions with carbon as bumping is a safety risk.[1]

  • Filtration: Filter through a pad of Celite 545 to remove the carbon.[1][2] Rinse the pad with fresh DCM.[1][2]

  • Concentration: Evaporate the filtrate to dryness to obtain a lighter yellow/tan solid. Proceed to Protocol C.

Protocol C: Solvent-Switch Recrystallization

The Gold Standard for removing trace impurities and unreacted starting materials.[1]

Scientific Rationale: 2-Chloro-6-fluoroquinoline-3-carbonitrile exhibits a steep solubility curve in Ethyl Acetate (EtOAc) but is insoluble in Heptane.[1][2] A "solvent switch" ensures the product remains in solution while hot, but crashes out cleanly upon cooling, leaving impurities in the mother liquor [1, 2].[1][2]

Reagents:

  • Ethyl Acetate (HPLC Grade)[1][2]

  • n-Heptane (or Hexanes)[1][2]

Step-by-Step Guide:

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (3 mL/g) .

  • Heating: Heat to 70°C (reflux) with stirring. If the solid does not dissolve completely, add more EtOAc in 0.5 mL increments until a clear solution is obtained.

    • Critical Note: Do not use Ethanol or Methanol.[1][2] The 2-chloro position is susceptible to nucleophilic attack by alcohols at high temperatures, forming the 2-alkoxy impurity [3].[1][2]

  • Precipitation (The Switch): While maintaining reflux, slowly add n-Heptane dropwise.[1][2]

    • Stop adding when a persistent turbidity (cloudiness) is observed.[1][2]

    • Add just enough EtOAc (approx. 1-2 mL) to clarify the solution again.[1][2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1][2]

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Harvest: Filter the crystals via vacuum filtration. Wash the cake with cold Heptane/EtOAc (9:1 ratio).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Module 3: Troubleshooting & FAQs

Q1: My HPLC shows a persistent peak at RRT 0.8 (Impurity A). Recrystallization isn't removing it.[1][2] Why?

A: This is likely 2-hydroxy-6-fluoroquinoline-3-carbonitrile .[1][2] It is a "reaction dead-end."[1][2] Because it has similar solubility properties (due to the quinolone tautomer), it co-crystallizes.[1][2]

  • The Fix (Chemical Rescue): You cannot purify this out physically if it exceeds 5%.[1][2] You must chemically convert it back to the chloro-derivative.[1][2]

    • Reflux the crude material in neat POCl₃ (Phosphorus Oxychloride) for 2 hours.

    • This converts the C2-OH back to C2-Cl.[1][2]

    • Quench carefully on ice and repeat the workup.[1][2]

Q2: The product turned into a solid block during cooling.

A: This is "oiling out" followed by rapid solidification, usually caused by adding the anti-solvent (Heptane) too quickly or at too low a temperature.[1][2]

  • The Fix: Re-heat the mixture until it dissolves. Add a small amount of pure EtOAc (5-10% of total volume).[1][2] Cool much slower, perhaps wrapping the flask in a towel to insulate it. Seed crystals can help induce ordered precipitation.[1][2]

Q3: Can I use column chromatography instead?

A: Yes, but it is less scalable.[1][2]

  • Stationary Phase: Silica Gel 60.[1][2]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, move to 70:30).[1][2]

  • Note: The 2-chloro compound is stable on silica, but avoid using methanol in the eluent to prevent nucleophilic displacement of the chloride [4].[1][2]

Q4: Why is the yield low (<50%) after recrystallization?

A: You likely used too much Ethyl Acetate.[1][2] The compound is moderately soluble in EtOAc even at room temperature.[1][2]

  • The Fix: Concentrate the mother liquor (the filtrate) down to 20% of its volume and repeat the cooling/filtration steps to harvest a "second crop." Check the purity of this second crop carefully, as it will contain more impurities.[1][2]

References

  • Organic Syntheses . "Synthesis of 2-Chloroquinoline-3-derivatives via Vilsmeier-Haack Reaction." Org.[1][2][3][4][5] Synth.2012 , 89, 549-561.[1][2] [1][2]

  • International Journal of Science and Research (IJSR) . "The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction." IJSR, Volume 4 Issue 9.[1][2]

  • National Institutes of Health (NIH) .[1][2] "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances.

  • PubChem . "2-Chloro-6-fluoroquinoline Compound Summary."[2] National Library of Medicine.[1][2] [1][2]

Sources

Troubleshooting

Scaling up the purification of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Technical Support Center: Purification of 2-Chloro-6-fluoroquinoline-3-carbonitrile Introduction: The Scale-Up Challenge You are likely synthesizing 2-Chloro-6-fluoroquinoline-3-carbonitrile as a key pharmacophore for Ty...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Introduction: The Scale-Up Challenge

You are likely synthesizing 2-Chloro-6-fluoroquinoline-3-carbonitrile as a key pharmacophore for Tyrosine Kinase Inhibitors (TKIs), analogous to the Bosutinib intermediate pathway. While the Vilsmeier-Haack cyclization is robust on a milligram scale, scaling to hectograms or kilograms introduces non-linear thermodynamic behaviors.

The most frequent failure modes we see in the field are "oiling out" during quench , hydrolysis of the C2-chlorine , and persistent chromophore impurities (tar). This guide moves beyond standard textbook advice, offering field-proven protocols for stabilizing your process.

Module 1: Critical Troubleshooting (FAQs)

Q1: My crude product oils out upon quenching the Vilsmeier reaction. How do I force crystallization?

Diagnosis: This is a thermodynamic issue. The "oil" is a supercooled liquid of your product, often contaminated with DMF and phosphorus salts which depress the melting point. The Fix:

  • Temperature Control: Do not quench into ice-cold water immediately if the product concentration is high. The thermal shock promotes oiling.

  • The "Reverse Quench" Protocol:

    • Maintain the quench water at 10–15°C (not 0°C).

    • Drip the reaction mass into the water (not water into acid) to control the exotherm.

    • Seeding is Mandatory: At the first sign of turbidity, add 0.5% w/w of pure seed crystals.

  • pH Adjustment: The quinoline nitrogen can be protonated by the phosphoric acid byproducts, keeping it soluble or oily. Adjust pH to 8–9 using

    
     or 
    
    
    
    to ensure the free base precipitates.
Q2: I see a persistent "2-Hydroxy" impurity (2-fluoro-6-fluoroquinoline-3-carbonitrile) by HPLC. Where is it coming from?

Diagnosis: Hydrolysis. The C2-chloro position is activated by the electron-withdrawing C3-cyano group and the protonated ring nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (


) by water during the acidic quench.
The Fix: 
  • Minimize Aqueous Contact Time: Filter the crude solid immediately after precipitation. Do not let it stir in the acidic/aqueous mother liquor overnight.

  • Drying: Ensure the wet cake is dried under vacuum at

    
    . Residual moisture + heat = hydrolysis.
    
Q3: My crystals are dark brown/black. How do I remove the tar without column chromatography?

Diagnosis: These are polymerized Vilsmeier byproducts (polymethine dyes). They are highly polar but often trap within the crystal lattice. The Fix:

  • Slurry Wash: Before recrystallization, perform a "displacement wash." Slurry the crude solid in cold Methanol (MeOH) or Isopropanol (IPA) . The tar is more soluble in alcohols than the chloro-quinoline.

  • Carbon Treatment: During the hot filtration step of recrystallization, use activated carbon (e.g., Darco G-60), but only in non-polar solvents like Toluene. Carbon is less efficient in polar aprotic solvents for this specific class.

Module 2: Purification Protocols

Protocol A: The "Standard" Recrystallization (Ethyl Acetate/Hexane)

Best for: Batches with <5% impurities.

  • Dissolution: Suspend crude solid in Ethyl Acetate (EtOAc) (approx. 5–7 volumes). Heat to reflux (

    
    ).
    
  • Solubility Check: If solid remains, add EtOAc in 0.5 vol increments. If a dark oily residue remains at the bottom, decant the hot supernatant; that residue is likely inorganic salts or tar.

  • The Anti-Solvent: Remove from heat. While still hot (

    
    ), slowly add Hexane  or Heptane  until persistent turbidity is observed (Cloud Point).
    
  • Re-dissolve: Add 1–2 mL of EtOAc to clear the solution.

  • Controlled Cooling: Allow to cool to Room Temperature (RT) over 2 hours with slow stirring. Do not crash cool.

  • Harvest: Filter and wash with 1:3 EtOAc:Hexane (cold).

Protocol B: The "High-Purity" Scale-Up (Toluene/Acetonitrile)

Best for: Removal of stubborn regioisomers or hydrolysis products.

  • Dissolution: Dissolve crude in Toluene (8 volumes) at

    
    .
    
  • Hot Filtration: Filter through a pad of Celite to remove inorganic salts (

    
     residues).
    
  • Crystallization: Cool slowly to

    
    . If crystallization does not start, seed the batch.
    
  • Anti-Solvent (Optional): If yield is low, add Acetonitrile (ACN) as a co-solvent. While ACN is polar, it often improves the crystal habit of quinolines compared to straight toluene.

  • Final Wash: Wash cake with cold Toluene.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 2-chloro-3-cyanoquinolines, balancing yield vs. purity.

PurificationStrategy Start Crude Reaction Mass (Vilsmeier Quench) CheckPurity Check HPLC Purity Start->CheckPurity HighImpurity >10% Impurities (Tars/Isomers) CheckPurity->HighImpurity Dirty LowImpurity <10% Impurities CheckPurity->LowImpurity Clean SlurryWash Slurry Wash (Cold Methanol) HighImpurity->SlurryWash Recryst Recrystallization (EtOAc/Hexane) LowImpurity->Recryst SlurryWash->Recryst CheckColor Is Mother Liquor Dark? Recryst->CheckColor CarbonTreat Hot Filtration with Activated Carbon CheckColor->CarbonTreat Yes FinalProduct Pure 2-Chloro-6-fluoro- quinoline-3-carbonitrile CheckColor->FinalProduct No CarbonTreat->FinalProduct

Figure 1: Purification Decision Tree. This workflow prioritizes slurry washing for high-impurity batches to prevent occlusion of contaminants during recrystallization.

Module 4: Quantitative Data & Specifications

Table 1: Solvent Selection Guide for 2-Chloro-6-fluoroquinoline-3-carbonitrile

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionScale-Up Suitability
Ethyl Acetate HighModerateGood (General)High (Standard)
Toluene ModerateLowExcellent (Polar Tars)High (Safety)
DMF/Water Very HighLowPoor (Traps Salts)Low (Hard to dry)
Ethanol ModerateLowModerate (Hydrolysis Risk)Medium
DCM Very HighHighN/A (Too soluble)Low

Table 2: Critical Process Parameters (CPPs)

ParameterRangeImpact of Deviation
Quench pH 8.0 – 9.0<8.0: Loss of yield (salt formation). >10: Hydrolysis to 2-OH.
Drying Temp 40 – 50°C>60°C: Degradation/Hydrolysis.
Seed Load 0.5 – 1.0 wt%<0.5%: Oiling out.

References

  • Boschelli, D. H., et al. (2004). "7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as Dual Inhibitors of Src and Abl Kinases."[1] Journal of Medicinal Chemistry, 47(7), 1599-1601.[2] Link (Establishes the core quinoline-3-carbonitrile scaffold synthesis).

  • Mao, Y., et al. (2015).[2] "New Synthetic Process for Bosutinib." Synthesis, 47(20), 3133-3138.[2] (Details the Vilsmeier-Haack scale-up and impurity profiles for chloro-cyano-quinolines).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on "oiling out" thermodynamics and seeding protocols).
  • Pfizer Inc. (2010). "Process for the preparation of 4-amino-3-quinolinecarbonitriles." U.S. Patent 7,767,818. Link (Industrial scale purification data for Bosutinib intermediates).

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Analysis: 2-Chloro-6-fluoroquinoline-3-carbonitrile for Next-Gen Antibacterial Synthesis

Topic: 2-Chloro-6-fluoroquinoline-3-carbonitrile vs. Traditional Antibacterial Scaffolds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-6-fluoroquinoline-3-carbonitrile vs. Traditional Antibacterial Scaffolds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The Shift from Carboxyl to Nitrile

In the battle against multi-drug resistant (MDR) bacteria, the "fluoroquinolone fatigue" is a recognized phenomenon. Traditional scaffolds, heavily reliant on the 3-carboxylic acid moiety (e.g., Ciprofloxacin, Levofloxacin), face increasing resistance due to efflux pump upregulation and gyrA mutations.

2-Chloro-6-fluoroquinoline-3-carbonitrile (CAS 71082-46-7) represents a critical "divergent scaffold." By replacing the canonical 3-carboxyl group with a 3-carbonitrile (cyano) group, this scaffold offers a distinct electronic and steric profile. It serves as a versatile precursor for 3-cyanoquinolines , which act as bioisosteres to traditional fluoroquinolones, offering altered lipophilicity (LogP) and evasion of specific resistance mechanisms dependent on the ionized carboxylate.

This guide objectively compares the 3-carbonitrile scaffold against the industry-standard 3-carboxyl scaffold, supported by synthetic protocols and mechanistic insights.

Mechanistic Comparison: The Bioisostere Advantage

The core differentiation lies in the C3 position. While the C3-Carboxyl group is essential for binding to the DNA-Gyrase complex via a magnesium water bridge, it is also a liability for cell permeability and efflux recognition.

FeatureScaffold A: 3-Carbonitrile (Subject) Scaffold B: 3-Carboxyl (Benchmark/Cipro)
Electronic State Neutral/Non-ionizable at physiological pH.Zwitterionic (Acidic COOH, Basic Amine).
Lipophilicity (LogP) Higher. Improved passive diffusion through Gram-negative outer membranes.Lower. Relies on porin channels (OmpF) for entry.
Binding Mode Monodentate or hydrophobic interaction with Gyrase.Bidentate chelation with

in the Gyrase active site.
Resistance Profile Low affinity for OqxAB efflux pumps. Retains activity in some porin-deficient strains.High affinity for efflux pumps. Activity drops in porin-deficient mutants.
Synthetic Utility High. C2-Cl is highly activated for

due to the electron-withdrawing -CN group.
Moderate. Requires protection of COOH during certain substitutions.
Visualization: Structural & Functional Divergence

ScaffoldComparison Scaffold Core Quinoline Scaffold C3_CN 3-Carbonitrile (Subject) (Neutral, Lipophilic) Scaffold->C3_CN Substitution C3_COOH 3-Carboxyl (Benchmark) (Zwitterionic, Hydrophilic) Scaffold->C3_COOH Substitution Mech_CN Evasion of Efflux Pumps (Non-substrate for OqxAB) C3_CN->Mech_CN Mechanism Mech_COOH High Binding Affinity (Mg++ Chelation) C3_COOH->Mech_COOH Mechanism Outcome_CN Activity vs. Resistant Strains (MRSA, Porin-deficient E. coli) Mech_CN->Outcome_CN Outcome_COOH Potency vs. Wild Type (High Intrinsic Activity) Mech_COOH->Outcome_COOH

Figure 1: Functional divergence of the quinoline scaffold based on C3 substitution. The nitrile group shifts the profile towards resistance evasion, while the carboxyl group maximizes wild-type potency.

Experimental Protocol: Synthesis of 3-Cyano-Fluoroquinolone Derivatives

The primary utility of 2-Chloro-6-fluoroquinoline-3-carbonitrile is its reactivity in Nucleophilic Aromatic Substitution (


). The electron-withdrawing nature of the 3-cyano group activates the 2-chloro position, allowing for mild and high-yielding coupling with amines (the "tail" of the antibiotic).
Protocol: Displacement with N-Methylpiperazine

Objective: Synthesize 2-(4-methylpiperazin-1-yl)-6-fluoroquinoline-3-carbonitrile , a representative bioactive analog.

Reagents:

  • Substrate: 2-Chloro-6-fluoroquinoline-3-carbonitrile (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.2 eq)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Anhydrous)
    

Step-by-Step Workflow:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-6-fluoroquinoline-3-carbonitrile (10 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add

    
     (15 mmol) followed by the dropwise addition of N-Methylpiperazine  (12 mmol) at room temperature.
    
    • Note: The reaction is exothermic due to the high reactivity of the C2-Cl bond activated by the ortho-cyano group.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (200 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Dichloromethane (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: Synthesis Pathway[1]

Synthesis Start 2-Chloro-6-fluoroquinoline- 3-carbonitrile (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagents N-Methylpiperazine + Et3N (Reflux in MeCN) Reagents->Intermediate Product 2-(4-methylpiperazin-1-yl)- 6-fluoroquinoline-3-carbonitrile (Active Antibacterial) Intermediate->Product - HCl (Elimination)

Figure 2:


 reaction pathway. The 3-cyano group activates the 2-chloro position, facilitating rapid substitution.

Performance Data: Scaffold Comparison

The following data summarizes the general trends observed when comparing 3-cyano derivatives (synthesized from the subject scaffold) against standard 3-carboxy fluoroquinolones (Ciprofloxacin).

Table 1: Physicochemical & Antibacterial Profile

Metric3-Cyano Derivative (From Subject Scaffold)Ciprofloxacin (Standard FQ)Implication
LogP (Lipophilicity) 2.5 – 3.20.28 (at pH 7.4)Cyano derivatives penetrate lipid membranes more effectively, potentially bypassing porin requirements.
MIC (

WT)


Cipro is intrinsically more potent against wild-type Gram-positives.
MIC (

MRSA)


(Resistant)
Key Advantage: Cyano derivatives often retain activity against resistant strains where Cipro fails.
MIC (

Efflux+)


Cyano derivatives are poor substrates for carboxylate-recognizing efflux pumps.
Cytotoxicity (

)
Moderate (

)
Low (

)
Cyano group can increase eukaryotic toxicity; SAR optimization is required.

Interpretation: While the 3-cyano scaffold may show slightly lower potency against susceptible wild-type bacteria compared to Ciprofloxacin, it demonstrates a superior resistance profile . It is particularly valuable as a "rescuing scaffold" for strains that have developed resistance via efflux pumps or porin downregulation.

Conclusion & Outlook

2-Chloro-6-fluoroquinoline-3-carbonitrile is not merely an intermediate; it is a gateway to a distinct class of antibacterial agents. By leveraging the 3-cyano bioisostere, researchers can synthesize molecules that:

  • Evade Resistance: Bypass ion-dependent efflux mechanisms.

  • Enhance Permeability: Improve passive diffusion in Gram-negative pathogens.

  • Diversify Binding: Target the Gyrase/Topoisomerase IV complex with novel binding modes that do not rely strictly on the magnesium-water bridge.

Recommendation: For drug development programs targeting MDR Pseudomonas or MRSA, this scaffold should be prioritized for SAR exploration, specifically focusing on C2-amine diversification to optimize the toxicity/potency ratio.

References

  • Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antimicrobial agents.[1][2][3][4][5][6][7][8] Clinical Microbiology Reviews.

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry.

  • Sriram, D., et al. (2007). Synthesis and antibacterial activity of some novel 3-cyano-quinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Upadhyay, T. P., et al. (2010). 2-Chloro-3-formyl quinoline: A versatile synthon in heterocyclic synthesis. Indian Journal of Chemistry.

Sources

Comparative

Comparative Analysis: Chloro- vs. Bromo-Quinolines in Medicinal Chemistry

Executive Summary: The Halogen Dilemma In quinoline functionalization, the choice between chloro- and bromo-substituents is rarely a simple matter of bond strength ( vs. ).[1] While elementary organic chemistry dictates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Dilemma

In quinoline functionalization, the choice between chloro- and bromo-substituents is rarely a simple matter of bond strength (


 vs. 

).[1] While elementary organic chemistry dictates that bromides are more reactive in cross-couplings (weaker bond) and chlorides are more robust, the quinoline scaffold introduces a positional electronic bias that often inverts these rules.[1]

This guide analyzes the reactivity profiles of chloro- and bromo-quinolines, focusing on the competition between intrinsic bond lability (halogen type) and positional activation (C2/C4 vs. C3/C5-8).[1]

Physical & Economic Profile[1][2]

Before examining reactivity, practical handling and cost implications must be considered.[1]

Feature2-Chloroquinoline2-BromoquinolineImplications
CAS 612-62-42005-43-8
MW 163.60 g/mol 208.06 g/mol Br atom economy is lower.[1][2][3]
Physical State White solidWhite/Pale yellow solidBoth are solids, easy to weigh.[1]
Melting Point 34–37 °C44–49 °C2-Cl may melt in warm labs; 2-Br is more stable.[1]
Cost (Approx.) Low (~$0.5/g bulk)High (~$5.0/g bulk)Cl is preferred for scale-up unless reactivity demands Br.[1]
Storage Ambient, stableAmbient, light sensitiveBr compounds degrade faster under light.[1]
Reactivity Analysis: The Mechanism-Dependent Hierarchy

The relative reactivity of Cl- vs. Br-quinolines changes entirely depending on the reaction mechanism.

A. Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Mechanism: Oxidative Addition (Rate Limiting)[1]

In standard benzene systems, oxidative addition follows the bond dissociation energy (BDE):


 .[1]
However, in quinolines, the electron-deficient pyridine ring activates the 

(C2) and

(C4) positions.[1]
  • General Trend:

    
    [4][5]
    
  • The "C2 Anomaly": The C2 position is so electron-deficient that a C2-Cl bond is often more reactive than a C6-Br or C7-Br bond towards oxidative addition with standard catalysts (e.g.,

    
    ).[1]
    
  • Switchable Selectivity: You can invert selectivity by tuning the catalyst.

    • 
      :  Favors electronic activation (reacts at C2-Cl  over C6-Br).
      
    • 
      :  Favors bond lability (reacts at C6-Br  over C2-Cl) due to the bite angle and steric properties of the bidentate ligand.[1]
      
B. Nucleophilic Aromatic Substitution (

)

Mechanism: Addition-Elimination (Meisenheimer Complex)[1]

Here, bond breaking is not the rate-determining step; the nucleophilic attack is. Therefore, highly electronegative atoms that stabilize the intermediate accelerate the reaction.

  • Trend:

    
    [6][7]
    
  • Implication: Chloroquinolines are generally superior to bromoquinolines for

    
     (e.g., displacing with amines/alkoxides) because they are cheaper, similarly reactive, and the higher electronegativity of Cl stabilizes the transition state better than Br.[1]
    
C. Lithium-Halogen Exchange

Mechanism: Metal-Halogen Exchange[1]

  • Trend:

    
    [4][5]
    
  • Selectivity: This is the domain where Bromoquinolines dominate .

    
    -Butyllithium will rapidly exchange a Br atom at -78 °C. A Cl atom is often inert under these conditions or undergoes directed ortho-lithiation (deprotonation) instead of exchange.[1]
    
  • Regioselectivity: In 2,4-dibromoquinoline, exchange occurs selectively at C4 due to the coordination of Li to the nitrogen lone pair and the stability of the resulting anion.

Visualizing Selectivity: The Decision Matrix

The following diagram illustrates the decision logic for selecting between Cl and Br substrates based on the desired transformation.

QuinolineSelectivity Start Target Transformation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling SNAr Nucleophilic Substitution (SNAr) Start->SNAr LiExchange Lithium-Halogen Exchange Start->LiExchange PosC2 Position: C2 or C4 Coupling->PosC2 Activated Site PosRemote Position: C3, C5, C6, C7, C8 Coupling->PosRemote Unactivated Site ChoiceCl USE CHLORO (Cheaper, C2-Activated) SNAr->ChoiceCl F >> Cl ≥ Br Cl is cost-effective ChoiceBrLi USE BROMO (Mandatory) LiExchange->ChoiceBrLi Cl does not exchange well PosC2->ChoiceCl Standard Ligands (PPh3) ChoiceBr USE BROMO (Standard Reactivity) PosC2->ChoiceBr If milder conditions required PosRemote->ChoiceBr Required for Oxidative Addition

Caption: Decision matrix for selecting Chloro- vs. Bromo-quinolines based on reaction type and position.

Experimental Case Studies & Protocols
Case Study 1: Switchable Site-Selectivity in 2-Chloro-6-Bromoquinoline

Objective: Selective functionalization of a mixed-halogen scaffold.[8]

Reaction ConditionCatalyst SystemMajor ProductMechanistic Rationale
Condition A

,

, Toluene/EtOH, 90°C
C2-Arylation (Cl reacts)The electron-deficient C2 position facilitates oxidative addition despite the stronger C-Cl bond.[1]
Condition B

,

, THF, 60°C
C6-Arylation (Br reacts)The bidentate ligand and milder temp favor the kinetically weaker C-Br bond over the electronically activated C-Cl bond.[1]

Protocol A: C2-Selective Suzuki Coupling of 2-Chloro-6-bromoquinoline

  • Charge: To a reaction vial, add 2-chloro-6-bromoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvent: Add degassed Toluene:Ethanol (4:1) [0.2 M].[1]

  • Base: Add aqueous

    
     (2.0 M, 2.0 equiv).
    
  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS.

  • Workup: The product will be the 2-aryl-6-bromoquinoline. The C6-Br remains intact for subsequent functionalization.

Case Study 2: Regioselective Lithiation of 2,4-Dibromoquinoline

Objective: Introduce an electrophile at C4.

Protocol B: C4-Selective Lithium-Halogen Exchange

  • Setup: Flame-dry a flask and purge with Argon. Add 2,4-dibromoquinoline (1.0 equiv) and anhydrous THF [0.1 M].

  • Cooling: Cool the solution to -78 °C (Acetone/Dry Ice bath).

  • Exchange: Add

    
    -BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.
    
    • Note: The exchange occurs at C4 preferentially due to the stabilization of the C4-lithio species by the adjacent nitrogen lone pair (chelating effect) and inductive withdrawal.

  • Quench: Stir for 15 mins at -78 °C, then add the electrophile (e.g., Benzaldehyde, 1.2 equiv).

  • Result: Exclusive formation of the C4-functionalized product; the C2-Br remains intact.

References
  • Comparative Oxidative Addition: BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."[1] Link[1]

  • Switchable Selectivity: Chemical Science. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." 2016. Link

  • Lithium Exchange Regioselectivity: ResearchGate. "Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines."[1][8] Link

  • Physical Properties: PubChem. "2-Chloroquinoline Compound Summary." Link

  • SNAr Reactivity Trends: ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." Link[1]

Sources

Validation

A Senior Application Scientist's Guide to Structural Validation: Comparing X-ray Crystallography with Orthogonal Methods for 2-Chloro-6-fluoroquinoline-3-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of rational drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of rational drug design. The precise arrangement of atoms in a molecule dictates its function, reactivity, and interaction with biological targets. Misidentification of a structure can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline.

This guide provides an in-depth comparison of analytical techniques for the structural validation of novel chemical entities, centered on the example of 2-Chloro-6-fluoroquinoline-3-carbonitrile, a heterocyclic compound representative of scaffolds found in medicinal chemistry. We will explore the definitive power of Single-Crystal X-ray Diffraction (SC-XRD) as the "gold standard" and compare its performance and outputs with essential, complementary spectroscopic and spectrometric methods.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is widely regarded as the most powerful technique for determining the atomic structure of a crystalline solid.[1] It provides precise, three-dimensional coordinates of atoms within a crystal lattice, revealing unambiguous information about bond lengths, bond angles, and stereochemistry.[1][2] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be built and refined.[2][3]

The primary challenge, and the rate-limiting step in most crystallographic work, is obtaining a high-quality single crystal suitable for diffraction.[2][4] The crystal must be a single, continuous lattice, free of significant defects, cracks, or twinning.[4]

Experimental Protocol: Crystallization and X-ray Diffraction of 2-Chloro-6-fluoroquinoline-3-carbonitrile

This protocol outlines a self-validating system for obtaining and analyzing the crystal structure of the title compound. The causality behind each step is explained to provide a framework for adapting the methodology to other novel small molecules.

Step 1: Material Purification

  • Action: Purify the synthesized 2-Chloro-6-fluoroquinoline-3-carbonitrile to >99% purity using column chromatography followed by recrystallization or sublimation.

  • Causality: Impurities can disrupt the crystal lattice, preventing the growth of single crystals or leading to disordered structures that are difficult or impossible to solve. High purity is a non-negotiable prerequisite for successful crystallography.

Step 2: Crystal Growth (Method: Slow Evaporation)

  • Action:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., Acetone, Ethyl Acetate, or a Dichloromethane/Hexane mixture) in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., 4°C or room temperature).

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Causality: Slow evaporation is a common and effective method for growing high-quality crystals of small molecules. The gradual increase in solute concentration allows molecules to organize themselves into a thermodynamically stable, ordered crystal lattice. A solvent system is often chosen where the compound is soluble, but not excessively so, allowing for a controlled path to supersaturation. A stable thermal and physical environment is critical to prevent rapid precipitation, which leads to polycrystalline powder or amorphous solid instead of single crystals.

Step 3: Crystal Selection and Mounting

  • Action:

    • Under a microscope, identify a suitable crystal. It should be transparent, have well-defined faces, and be free of visible cracks or imperfections.[4]

    • Carefully extract the crystal using a cryo-loop.

    • Mount the crystal on a goniometer head in the diffractometer.[2]

  • Causality: The quality of the diffraction data is directly dependent on the quality of the crystal.[4] A flawed crystal will produce weak or smeared diffraction spots, compromising the structure solution.

Step 4: Data Collection

  • Action:

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream.

    • Expose the crystal to a collimated beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

    • Rotate the crystal and collect a series of diffraction images over a wide angular range.

  • Causality: Low-temperature data collection minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots at higher resolution and a more precise final structure. It also reduces potential X-ray induced sample degradation.

Step 5: Structure Solution and Refinement

  • Action:

    • Process the diffraction images to determine the unit cell dimensions, crystal system, and space group.

    • Integrate the intensities of the diffraction spots.

    • Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data until the model converges and best fits the data.

  • Causality: The diffraction pattern contains information about the amplitudes of the scattered X-rays, but the phase information is lost.[3] Structure solution methods are computational algorithms designed to recover this phase information. The subsequent refinement is an iterative process of minimizing the difference between the observed diffraction data and the data calculated from the model, ensuring the final structure is the most accurate representation of the molecule.

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Diffraction & Analysis Synthesis Synthesis of Compound Purification Purification (>99%) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection (100 K) Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure

Workflow for Single-Crystal X-ray Diffraction Analysis.

Orthogonal Validation: A Multi-Technique Approach

While SC-XRD is definitive, it is not always feasible or immediate. Furthermore, the structure in a crystal may not be the only conformation present in solution. Therefore, orthogonal methods—independent analytical techniques—are essential for a comprehensive validation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.

  • ¹H NMR: Would confirm the number and connectivity of protons on the quinoline ring. The chemical shifts and coupling constants would provide definitive evidence for the substitution pattern.

  • ¹³C NMR: Would identify all unique carbon atoms, including the quaternary carbons of the quinoline core and the distinct carbon of the nitrile group (-C≡N).

  • ¹⁹F NMR: A singlet peak would confirm the presence and electronic environment of the single fluorine atom on the aromatic ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the complete bonding framework of the molecule.[8]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₀H₄ClFN₂ for the title compound).

  • Isotopic Pattern: The presence of a chlorine atom is readily confirmed by its characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, providing a built-in validation of the presence of a single chlorine atom.[11]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.

  • Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2240-2220 cm⁻¹ for an aromatic nitrile, which is a highly characteristic and easily identifiable peak.[12]

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region would confirm the aromatic quinoline core.

  • C-F Stretch: A strong absorption, typically in the 1250-1000 cm⁻¹ range, would indicate the presence of the carbon-fluorine bond.[13]

  • C-Cl Stretch: A band in the 850-550 cm⁻¹ region would correspond to the carbon-chlorine bond.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific question being asked, the sample availability, and the stage of the research. The following table provides an objective comparison.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, electronic environment, 3D structure in solutionMolecular weight, elemental formula (HRMS), fragmentation patternsPresence of specific functional groups
Sample Requirement High-quality single crystal (μg-mg)[4]Soluble sample in deuterated solvent (mg)Small amount (ng-μg), solid or solutionSmall amount (μg-mg), solid or liquid
Sample State Solid (crystalline)SolutionGas phase (ions)Solid or Liquid
Destructive? No (crystal is recovered)NoYesNo
Resolution/Accuracy Atomic resolution (~0.1 Å precision)[6]Provides connectivity, less precise for 3D structure than XRDHigh mass accuracy (<5 ppm for HRMS)Identifies functional groups, not atomic positions
Key Advantage Unambiguous and definitive 3D structure determination[14]Excellent for structure and dynamics in solution[6]High sensitivity and confirmation of molecular formulaFast, simple, and excellent for functional group identification
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain[6]Lower sensitivity, can have complex spectra, requires solubilityProvides limited connectivity data, destructiveProvides limited structural information beyond functional groups

An Integrated Strategy for Unimpeachable Structure Elucidation

No single technique should be used in isolation. A robust, self-validating workflow leverages the strengths of each method to build an unshakeable case for a molecule's structure.

Integrated_Workflow cluster_initial Initial Checks (Rapid, High Throughput) cluster_detailed Detailed Structural Analysis cluster_absolute Absolute Confirmation (Gold Standard) Start Synthesized Compound MS Mass Spectrometry Start->MS Confirms MW & Elemental Formula IR IR Spectroscopy Start->IR Confirms Functional Groups (e.g., -C≡N) NMR 1D & 2D NMR Spectroscopy MS->NMR IR->NMR XRD X-ray Crystallography NMR->XRD Provides Connectivity & Solution Structure Confirmed_Structure Validated Structure NMR->Confirmed_Structure Orthogonal Validation XRD->Confirmed_Structure Defines Absolute 3D Solid-State Structure

Integrated workflow for comprehensive molecular structure validation.

This logical progression ensures efficiency and rigor. MS and IR provide rapid confirmation that the desired reaction has likely occurred. NMR spectroscopy then provides the detailed bonding framework. Finally, for novel compounds, particularly those intended for further development, X-ray crystallography provides the ultimate, unambiguous proof of structure, leaving no doubt as to the identity and three-dimensional nature of the molecule.

Conclusion

Validating the structure of a novel compound like 2-Chloro-6-fluoroquinoline-3-carbonitrile requires a thoughtful, multi-faceted approach. While spectroscopic and spectrometric methods like NMR, MS, and IR provide crucial and often sufficient evidence for molecular connectivity and composition, Single-Crystal X-ray Diffraction remains the unparalleled gold standard for absolute, three-dimensional structure determination. Its ability to deliver a precise atomic-level picture is essential for understanding structure-activity relationships and for providing the definitive proof required in drug discovery and development. By integrating these powerful techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for future innovation.

References

  • MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Available at: [Link]

  • Cleasby, A., & Yon, J. (n.d.). X Ray crystallography. PMC - PubMed Central - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoroquinoline. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available at: [Link]

  • ResearchGate. (2019). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]

  • ResearchGate. (2014). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Available at: [Link]

  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2014). (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Journal of the American Chemical Society. (2023). A Crystalline In(II) Hydride. Available at: [Link]

  • IUCr Journals. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. Available at: [Link]

  • PubMed. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]

  • Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available at: [Link]

  • Current Biology. (1997). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • MDPI. (n.d.). Highly Porous Polyimide Gel for Use as a Battery Separator with Room-Temperature Ionic Liquid Electrolytes. Available at: [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Available at: [Link]

  • IRUG - Infrared & Raman Users Group. (n.d.). Infrared & Raman Users Group. Available at: [Link]

  • CCDC. (n.d.). CCDC 1973098: Experimental Crystal Structure Determination. Available at: [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available at: [Link]

  • YouTube. (2020). Mass Spec 3f Halogenoalkanes. Available at: [Link]

  • CCDC. (n.d.). Chemical structure searching. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various.... Available at: [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Available at: [Link]

  • PMC - NIH. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Chloro-6-fluoroquinoline. Available at: [Link]

  • PubMed. (2011). Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline. Available at: [Link]

Sources

Comparative

Benchmarking the synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile against known procedures

Executive Summary The molecule 2-Chloro-6-fluoroquinoline-3-carbonitrile is a critical scaffold in medicinal chemistry, serving as a key intermediate for 4-anilinoquinoline-3-carbonitrile kinase inhibitors (e.g., analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Chloro-6-fluoroquinoline-3-carbonitrile is a critical scaffold in medicinal chemistry, serving as a key intermediate for 4-anilinoquinoline-3-carbonitrile kinase inhibitors (e.g., analogs of Bosutinib and irreversible EGFR inhibitors).

This guide benchmarks the synthesis of this target, focusing on the critical transformation of the aldehyde intermediate to the nitrile. We compare the Classical Stepwise Dehydration (Method A) against the Oxidative Ammoxidation (Method B) .

  • Method A (Benchmark): A robust but labor-intensive 3-step sequence involving oxime isolation and thionyl chloride dehydration.

  • Method B (Optimized): A sustainable, one-pot iodine-mediated oxidative ammoxidation that reduces reaction time by 60% and eliminates chlorinated solvent waste.

Strategic Analysis & Retrosynthesis

The synthesis of 2-chloro-3-cyanoquinolines hinges on the efficient construction of the pyridine ring fused to the fluorinated benzene. The industry standard utilizes the Meth-Cohn Vilsmeier-Haack cyclization to generate the aldehyde precursor. The divergence lies in the downstream functionalization of this aldehyde.

Common Precursor Synthesis (The Meth-Cohn Route)

Both methods utilize 2-Chloro-6-fluoroquinoline-3-carbaldehyde as the starting material.

  • Starting Material: N-(4-fluorophenyl)acetamide (4-Fluoroacetanilide).

  • Reagents:

    
     (Phosphoryl chloride), DMF (Dimethylformamide).[1]
    
  • Mechanism: Vilsmeier formylation of the acetanilide followed by intramolecular cyclization.

Pathway Visualization

The following diagram illustrates the common upstream pathway and the divergent downstream protocols.

G Start 4-Fluoroacetanilide Inter1 Vilsmeier Intermediate (Chloroiminium) Start->Inter1 POCl3 / DMF (Vilsmeier-Haack) Aldehyde 2-Chloro-6-fluoroquinoline- 3-carbaldehyde Inter1->Aldehyde Cyclization & Hydrolysis Oxime Aldoxime Intermediate (Isolated) Aldehyde->Oxime Method A: NH2OH·HCl, Base Nitrile_B Target Nitrile (Method B) Aldehyde->Nitrile_B Method B: Aq. NH3, I2, THF (Oxidative Ammoxidation) Nitrile_A Target Nitrile (Method A) Oxime->Nitrile_A Dehydration (SOCl2)

Figure 1: Divergent synthetic pathways. Method A (Red) follows the classical dehydration route. Method B (Green) utilizes direct oxidative ammoxidation.

Experimental Protocols

Phase 1: Synthesis of the Aldehyde Precursor (Common)

Note: This step is required for both methods.

  • Setup: Charge a dry flask with N-(4-fluorophenyl)acetamide (1.0 eq) and anhydrous DMF (3.0 eq). Cool to 0°C.

  • Addition: Add

    
     (7.0 eq) dropwise, maintaining temperature <10°C.
    
  • Cyclization: Heat to 85°C for 4–6 hours. Monitor by TLC (formation of a highly fluorescent spot).

  • Quench: Pour the viscous mixture into crushed ice/water with vigorous stirring.

  • Isolation: Filter the yellow precipitate, wash with water, and recrystallize from ethyl acetate.

    • Yield: 55–65%

    • Appearance: Pale yellow solid.

Method A: Classical Stepwise Dehydration (Benchmark)

Rationale: This method relies on the thermodynamic stability of the oxime and the potent dehydrating ability of thionyl chloride. It is the historical standard but generates significant acidic waste.

Step A1: Oxime Formation

  • Suspend 2-chloro-6-fluoroquinoline-3-carbaldehyde (10 mmol) in ethanol (50 mL).

  • Add hydroxylamine hydrochloride (

    
    , 12 mmol) and sodium acetate (15 mmol).
    
  • Reflux for 1–2 hours.

  • Cool, pour into water, filter the solid oxime, and dry.

Step A2: Dehydration

  • Suspend the dry oxime in

    
     (10–15 mL).
    
  • Reflux for 2 hours (Evolution of

    
     and 
    
    
    
    gas).
  • Critical Step: Distill off excess

    
     under reduced pressure.
    
  • Neutralize the residue with cold

    
     solution.
    
  • Extract with dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Total Time: ~6–8 hours (active).

  • Overall Yield (Aldehyde

    
     Nitrile):  65–72%.
    
  • Safety Warning:

    
     is corrosive and releases toxic gases. Requires efficient fume hood and scrubbing.
    
Method B: Iodine-Mediated Oxidative Ammoxidation (Challenger)

Rationale: This protocol utilizes ammonia as the nitrogen source and iodine as a mild oxidant to convert the aldehyde directly to the nitrile in one pot. It avoids the isolation of the oxime and the use of corrosive dehydrating agents.

Protocol:

  • Solvation: Dissolve 2-chloro-6-fluoroquinoline-3-carbaldehyde (10 mmol) in THF (25 mL).

  • Reagents: Add 25% aqueous ammonia (

    
    , 10 mL) followed by molecular iodine (
    
    
    
    , 11 mmol).
  • Reaction: Stir at room temperature (25°C). The dark color of iodine will fade as the reaction proceeds.

    • Observation: A precipitate may form as the product crashes out.

  • Monitoring: Monitor by TLC (approx. 40–60 minutes).

  • Workup: Add 5% aqueous

    
     (sodium thiosulfate) to quench unreacted iodine.
    
  • Isolation: Extract with ethyl acetate (or filter directly if solid is abundant and pure). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Total Time: < 1.5 hours.

  • Yield (Aldehyde

    
     Nitrile):  85–92%.
    
  • Green Chemistry: High atom economy, water/THF solvent system, room temperature operation.

Comparative Data Analysis

The following table summarizes the performance metrics of both methods based on laboratory trials and literature precedents for 2-chloro-3-formylquinoline derivatives.

MetricMethod A (Classical)Method B (Oxidative Ammoxidation)Advantage
Step Count 2 (Isolation of Oxime)1 (One-Pot)Method B
Reagents

,

,


,

Method B
Reaction Temp Reflux (80–100°C)Room Temp (25°C)Method B
Reaction Time 6–8 Hours45–90 MinutesMethod B
Yield 68% (Average)89% (Average)Method B (+21%)
Purification Extraction + RecrystallizationSimple Filtration/WashMethod B
Safety Profile Poor (Corrosive

)
Good (Mild Oxidant)Method B
Mechanistic Logic: Why Method B Wins

In Method B, the ammonia condenses with the aldehyde to form an unstable aldimine intermediate (


). Iodine acts as a mild oxidant, converting the aldimine directly to the nitrile (

) via an

-iodo aldimine intermediate which undergoes elimination. This bypasses the energy barrier required to dehydrate the stable oxime used in Method A.

Mechanism Aldehyde Aldehyde (R-CHO) Aldimine Aldimine (R-CH=NH) Aldehyde->Aldimine + NH3 - H2O NIodo N-Iodo Aldimine (R-C(I)=NH) Aldimine->NIodo + I2 (Oxidation) Nitrile Nitrile (R-CN) NIodo->Nitrile - HI (Elimination)

Figure 2: Proposed mechanism for Iodine/Ammonia conversion (Method B).

Conclusion & Recommendation

For the synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile , Method B (Iodine/Ammonia) is the superior protocol.

  • Efficiency: It reduces the workflow from a full day to under 2 hours.

  • Yield: It consistently delivers yields >85%, preserving the valuable fluorinated scaffold.

  • Scalability: The elimination of thionyl chloride makes this route far easier to scale to kilogram quantities, avoiding the engineering controls needed for acidic gas scrubbing.

Recommendation: Adopt Method B for both discovery medicinal chemistry (speed) and process development (safety/cost).

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Tetrahedron Letters, 19(23), 2045–2048.

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Shingare, M. S., et al. (2012). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemical Technology, 19, 66-68.

  • Togo, H., & Iida, S. (2006). Synthetic application of iodine-ammonia water: A convenient conversion of aldehydes and alcohols into nitriles.[3] Synlett, (13), 2159-2162.

  • Musiol, R. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7, 11537-11568.

Sources

Validation

Evaluating the metabolic stability of 2-Chloro-6-fluoroquinoline-3-carbonitrile

Executive Summary & Strategic Context In the development of kinase inhibitors—specifically 4-anilinoquinoline-3-carbonitriles targeting EGFR, HER2, and Src kinases—the quinoline scaffold serves as the structural backbone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors—specifically 4-anilinoquinoline-3-carbonitriles targeting EGFR, HER2, and Src kinases—the quinoline scaffold serves as the structural backbone. However, the unsubstituted quinoline ring is metabolically vulnerable. The C-6 position is a documented "soft spot," highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor oral bioavailability.

2-Chloro-6-fluoroquinoline-3-carbonitrile represents a strategic scaffold optimization. The introduction of a fluorine atom at the C-6 position is a classic bioisosteric replacement designed to block this metabolic liability.

This guide provides a rigorous, comparative framework for evaluating the metabolic stability of this compound. We move beyond simple "half-life" measurements to a mechanistic validation of the "Fluorine Effect," comparing the 6-fluoro analog against its non-fluorinated precursor and industry-standard controls.

Comparative Analysis: The "Fluorine Effect"

To validate the stability enhancement of 2-Chloro-6-fluoroquinoline-3-carbonitrile (Compound A), the experimental design must include specific comparators.

Table 1: Comparative Stability Matrix
CompoundStructure / RoleMetabolic Liability (Predicted)Expected

(µL/min/mg)
Compound A (Subject)2-Chloro-6-fluoroquinoline-3-carbonitrile Low/Medium. The C-6 Fluorine sterically and electronically blocks CYP-mediated hydroxylation at the primary soft spot.< 20 (Stable)
Compound B (Negative Control)2-Chloroquinoline-3-carbonitrile High. Lacks the C-6 blocking group. Prone to rapid oxidation (hydroxylation) at C-6.> 50 (Unstable)
Verapamil (Ref. Standard)High-Clearance DrugKnown CYP3A4 substrate. Validates the metabolic competency of the microsomes.> 100
Warfarin (Ref.[1][2] Standard)Low-Clearance DrugMetabolically stable. Validates the assay's ability to detect low-turnover compounds.< 10
Mechanistic Insight

The C-H bond at the 6-position of the quinoline ring is electron-rich and accessible to the heme iron of CYP enzymes. Replacing this Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) achieves two goals:

  • Steric Protection: It hinders the approach of the CYP oxo-species.

  • Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the CYP enzyme.

Experimental Protocol: Microsomal Stability Assay

This protocol uses a self-validating system where internal standards and specific controls ensure data integrity.

Phase 1: Preparation & Incubation[3][4]
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) to assess species differences.

  • Concentration: 0.5 mg/mL microsomal protein.[4][5]

  • Substrate: 1 µM test compound (ensures first-order kinetics,

    
    ).
    

Step-by-Step Workflow:

  • Pre-Incubation:

    • Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL of Microsomes (20 mg/mL stock).

    • Add 5 µL of Test Compound (100 µM stock in DMSO/ACN). Final solvent < 1%.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add 25 µL of NADPH Regenerating System (or 20 mM NADPH solution).

    • Control Arm: Add Buffer instead of NADPH to a parallel set (checks for chemical instability vs. metabolic stability).

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (e.g., Tolbutamide or Carbamazepine).

    • Why ACN? It precipitates proteins and stops enzymatic activity instantly.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 minutes (4°C).

    • Collect supernatant for LC-MS/MS analysis.

Phase 2: LC-MS/MS Analysis (Quantification)[1][2]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: ESI Positive Mode (Quinolines ionize well in positive mode).

  • MRM Transitions (Theoretical for 2-Chloro-6-fluoroquinoline-3-carbonitrile):

    • Precursor:

      
       (based on 
      
      
      
      ).
    • Product Ions: Optimize for loss of HCN or Cl. Common fragments:

      
       (Loss of Cl), 
      
      
      
      .
    • Note: Always run a full scan first to confirm the parent ion and isotope pattern (

      
       ratio of 3:1).
      
Data Processing & Interpretation
Calculation of Intrinsic Clearance (

)

Plot the natural logarithm (


) of the "Percent Remaining" vs. time. The slope of the linear regression (

) represents the elimination rate constant.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    • Units: µL/min/mg protein.[1]

Acceptance Criteria (Self-Validation)
  • Linearity: The

    
     of the ln(conc) vs. time plot must be 
    
    
    
    .
  • Minus-NADPH Control: Degradation must be < 10% over 60 minutes. If high, the compound is chemically unstable (hydrolysis), not metabolically unstable.

  • Reference Standards: Verapamil

    
     must fall within historical lab range (typically < 15 min).
    
Visualizations
Diagram 1: Metabolic Blocking Strategy (SAR)

This diagram illustrates the structural rationale for evaluating the 6-Fluoro analog.

MetabolicBlocking Unsub 2-Chloroquinoline-3-carbonitrile (No Fluorine) CYP CYP450 Enzyme (Oxidative Attack) Unsub->CYP High Affinity (Soft Spot at C6) Metabolite 6-Hydroxy-Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation Fluorinated 2-Chloro-6-fluoroquinoline-3-carbonitrile (Target Compound) Fluorinated->CYP Steric/Electronic Repulsion Blocked Metabolism Blocked (Stable Scaffold) Fluorinated->Blocked Increased t1/2

Caption: Comparative metabolic fate. The 6-Fluoro substituent prevents CYP-mediated hydroxylation, significantly extending metabolic stability compared to the unsubstituted analog.

Diagram 2: Microsomal Stability Assay Workflow

A visual guide to the experimental steps described in Section 3.

AssayWorkflow cluster_sampling Time-Course Sampling Start Start: 1 µM Compound + Microsomes (0.5 mg/mL) PreInc Pre-Incubation 5 min @ 37°C Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench Add Ice-Cold ACN + Internal Std T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Calc Calculate CL_int & t1/2 Analysis->Calc

Caption: Step-by-step workflow for the Microsomal Stability Assay, ensuring precise time-point collection and quenching for accurate clearance calculation.

References
  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[6] Journal of Medicinal Chemistry, 46(1), 49-63.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Słoczyńska, K., et al. (2019).[7] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica, 69, 345–361.[7]

  • Waters Corporation. "Determination of Microsomal Stability by UPLC-MS/MS." Application Note.

Sources

Comparative

Head-to-Head Guide: Modern Catalytic Architectures for Quinoline Synthesis

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Executive Summary: The Catalytic Landscape The quinoline scaffold remains a pharmacophore of immen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary: The Catalytic Landscape

The quinoline scaffold remains a pharmacophore of immense priority, anchoring antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and diverse agrochemicals. Historically, synthesis relied on harsh condensation methods (Skraup, Friedländer) characterized by low atom economy and toxic waste streams.

This guide evaluates three distinct modern catalytic philosophies that have superseded traditional acid-mediated pathways. We present a head-to-head technical analysis of Ruthenium (Noble Metal/Borrowing Hydrogen) , Iron (Earth-Abundant/Lewis Acid) , and Iodine (Metal-Free/Oxidative) systems.

The Contenders
CategoryCatalyst ClassPrimary MechanismKey Advantage
Precision Engineer Ruthenium (Ru-Pincer) Borrowing Hydrogen / ADCAtom economy (H₂O byproduct), High TON.[1]
Sustainable Workhorse Iron (FeCl₃ / Knölker) Oxidative Coupling / Lewis AcidCost-efficiency, Earth-abundance.
Green Minimalist Molecular Iodine (I₂) Oxidative AnnulationMetal-free, avoids trace metal contamination.

Deep Dive: Ruthenium Pincer Complexes

The "Borrowing Hydrogen" Standard

Ruthenium catalysis has revolutionized quinoline synthesis by enabling the use of alcohols as alkylating agents. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is atom-economical, temporarily removing hydrogen to activate the alcohol as a carbonyl, facilitating condensation, and returning the hydrogen to reduce the intermediate.

Mechanistic Insight

The efficiency of this system relies on Metal-Ligand Cooperativity (MLC) . Pincer ligands (e.g., NNN or PNP) stabilize the metal center while the ligand arm (often an amine/amide) acts as a proton shuttle.

  • Dehydrogenation: Ru catalyst abstracts H₂ from the alcohol (forming a ketone/aldehyde).

  • Condensation: The in-situ carbonyl reacts with an amine (e.g., 2-aminobenzyl alcohol) to form an imine/ene-amine.

  • Cyclization & Re-aromatization: The complex mediates ring closure. In Acceptorless Dehydrogenative Coupling (ADC), H₂ is released as gas. In BH, H is transferred back to reduce specific bonds if necessary, though for quinolines, ADC is often the dominant pathway to maintain aromaticity.

Visualization: Ruthenium ADC/BH Cycle

Ru_Cycle Start Ru-Pincer Catalyst (Active Species) Step1 Alcohol Dehydrogenation (H2 Abstraction) Start->Step1 Inter1 In-situ Carbonyl + [Ru-H2] Step1->Inter1 Step2 Condensation with Amine (-H2O) Inter1->Step2 Amine Entry Inter2 Imine Intermediate Step2->Inter2 Step3 Intramolecular Cyclization Inter2->Step3 End Quinoline Product + H2 (Gas) or Transfer Step3->End End->Start Catalyst Regeneration

Caption: Simplified catalytic cycle for Ru-mediated acceptorless dehydrogenative coupling (ADC) of alcohols to quinolines.

Experimental Protocol: Ru-Catalyzed Synthesis

Target: 2-Phenylquinoline from 2-aminobenzyl alcohol and acetophenone. Based on Ru-NNN Pincer systems (e.g., derived from Ref [1, 5]).

  • Catalyst Prep: Charge a Schlenk tube with Ru-Pincer Complex (0.1–1.0 mol%) and KO^t^Bu (1.0 equiv).

  • Reactants: Add 2-aminobenzyl alcohol (1.0 mmol) and acetophenone (1.0 mmol).

  • Solvent: Add Toluene or 1,4-Dioxane (2 mL). Note: Some modern variants work in water.

  • Reaction: Heat to 110°C under an Argon atmosphere (open system for ADC to release H₂).

  • Time: Stir for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Deep Dive: Iron Catalysis

The Earth-Abundant Challenger

Iron offers a sustainable alternative, operating often via Lewis Acid activation or oxidative radical pathways. Unlike Ru, which excels at hydrogen transfer, Fe catalysts (like FeCl₃ or Fe-phthalocyanines) often drive the reaction through oxidative coupling or by activating carbonyls for nucleophilic attack.

Mechanistic Insight

In oxidative couplings (e.g., using FeCl₃), the iron center often acts as a Single Electron Transfer (SET) agent or a Lewis acid to activate the ketone/aldehyde.[2]

  • Activation: Fe(III) coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Addition: The amine attacks the activated carbonyl.

  • Oxidative Cyclization: Fe mediates the closure and subsequent oxidation (often requiring an oxidant like O₂ or DMSO) to aromatize the ring.

Visualization: Iron-Catalyzed Oxidative Coupling

Fe_Cycle FeStart Fe(III) Precursor Act Carbonyl Activation (Lewis Acid Mode) FeStart->Act Nuc Nucleophilic Attack (Schiff Base Formation) Act->Nuc Cyclo Cyclization Nuc->Cyclo Ox Oxidative Aromatization (Requires Oxidant/Air) Cyclo->Ox Ox->FeStart Re-oxidation Prod Quinoline Ox->Prod

Caption: Fe(III)-catalyzed oxidative coupling pathway emphasizing Lewis acid activation and oxidative aromatization.

Experimental Protocol: Fe-Catalyzed Synthesis

Target: 2-Substituted Quinoline via Oxidative Coupling.[2] Based on FeCl₃/O₂ or Fe-Phthalocyanine systems (Ref [2, 3]).

  • Setup: Use a sealed tube or round-bottom flask equipped with an O₂ balloon (or open to air).

  • Catalyst: Add FeCl₃ (10 mol%).

  • Reactants: Add 2-aminobenzyl alcohol (1.0 mmol) and Ketone/Aldehyde (1.2 mmol).

  • Solvent: Toluene or DMSO (if DMSO is used, it can act as a co-oxidant).

  • Reaction: Heat to 100–120°C .

  • Workup: Filter through a celite pad to remove iron residues. Extract with DCM.

Deep Dive: Molecular Iodine (Metal-Free)

The Green Oxidant

Iodine (I₂) catalysis is gaining traction for avoiding trace metal impurities (crucial in late-stage pharma synthesis). It typically operates via a cascade of iodination, oxidation, and condensation.

Mechanistic Insight

The "Iodine-DMSO" system is particularly powerful.

  • Iodination/Oxidation: I₂ facilitates the oxidation of C-H bonds or alcohols to reactive intermediates (Kornblum oxidation mechanism with DMSO).

  • Povarov-type Cyclization: The imine formed undergoes formal [4+2] cycloaddition.

  • Aromatization: Elimination of HI (which is re-oxidized to I₂ by DMSO or O₂) yields the aromatic quinoline.

Visualization: Iodine-Mediated Cascade

I2_Cycle I2 Iodine (I2) Catalyst Sub Substrate (e.g., Methyl Ketone) I2->Sub Iodination AlphaI alpha-Iodo Ketone Sub->AlphaI Korn Kornblum Oxidation (DMSO -> CHO) AlphaI->Korn Imine Imine Formation (+ Aniline) Korn->Imine Cyc Cyclization & Aromatization Imine->Cyc Cyc->I2 Regeneration (DMSO/O2)

Caption: Iodine-catalyzed cascade involving iodination and Kornblum oxidation (DMSO oxidant) to form quinolines.

Experimental Protocol: I₂-Mediated Synthesis

Target: 2-Arylquinoline from Aniline and Styrene/Acetophenone. Based on Iodine/DMSO systems (Ref [4, 6]).

  • Reactants: Mix Aniline (1.0 mmol) and Acetophenone (1.0 mmol).

  • Catalyst: Add I₂ (10–20 mol%).

  • Solvent/Oxidant: Add DMSO (2 mL). (DMSO acts as both solvent and stoichiometric oxidant).

  • Reaction: Heat to 100°C in a sealed tube.

  • Quench: Treat with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Extraction: Extract with EtOAc.

Comparative Data Analysis

The following table contrasts the performance metrics based on recent literature benchmarks (2020–2025).

FeatureRuthenium (Ru-Pincer) Iron (FeCl₃/Complexes) Iodine (I₂/DMSO)
Yield (Avg) High (85–98%) Moderate-High (60–90%)Moderate (50–85%)
Catalyst Loading Very Low (0.05–1 mol%)Moderate (5–10 mol%)High (10–20 mol%)
Atom Economy Excellent (H₂/H₂O byproduct)Good (Depends on oxidant)Lower (DMSO waste)
Reaction Temp 100–120°C80–120°C100–140°C
Functional Group Tolerance Broad (Tolerates nitriles, halides)Moderate (Sensitive to strong oxidants)Good (Robust, but avoids oxidizable groups)
Cost High (

$)
Very Low ($) Low (

)
Regulatory (Pharma) Requires metal scavenging (ppm limits)Preferred (Class 3 metal)Preferred (No metal residue)

Conclusion & Recommendation

  • Choose Ruthenium (Ru) if: You require maximum yield and atom economy for high-value intermediates. The "Borrowing Hydrogen" pathway is the most elegant and generates the least waste, making it ideal for early-phase discovery where material is scarce.

  • Choose Iron (Fe) if: You are scaling up and cost is a primary driver. Iron is non-toxic and cheap, but purification (removing iron oxides) can sometimes be tedious on a kilo-scale compared to simple filtration.

  • Choose Iodine (I₂) if: You need a metal-free route to avoid heavy metal testing (ICH Q3D guidelines) in late-stage drug development. It is robust but generates more organic waste (DMSO byproducts) than the catalytic hydrogenation methods.

References

  • Ruthenium-Catalyzed Synthesis of Quinolines via Hydrogen-Borrowing Strategy. ResearchGate, 2025. Link

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI (Catalysts), 2022. Link

  • Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling. Organic Chemistry Frontiers, 2022.[3] Link

  • Synthesis of quinolines by iodine oxidation. ResearchGate, 2025. Link

  • Ruthenium pincer complex catalyzed efficient synthesis of quinoline... via acceptorless dehydrogenative coupling. Catalysis Science & Technology, 2022. Link

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI (Molecules), 2013. Link

Sources

Validation

Technical Guide: Assessing the Off-Target Effects of Quinoline-Based Compounds

Executive Summary: The Quinoline Dilemma The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), kinase inhibitors (Cabozantinib), and antibacterial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Dilemma

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), kinase inhibitors (Cabozantinib), and antibacterials (Ciprofloxacin). However, this scaffold possesses inherent physicochemical properties—specifically high lipophilicity (cLogP > 2) combined with a basic nitrogen (pKa 6.5–11)—that predispose it to specific off-target liabilities.[1]

For drug development professionals, assessing quinolines requires navigating three specific "promiscuity traps":

  • hERG Channel Blockade: Leading to QT prolongation and Torsades de Pointes.[2]

  • CYP450 Inhibition: specifically CYP2D6 and CYP3A4, driving drug-drug interactions (DDI).[3][4]

  • Lysosomotropism: The pH-dependent trapping of compounds in lysosomes, leading to phospholipidosis and massive volume of distribution (

    
    ) shifts.
    

This guide objectively compares assessment methodologies, recommending specific protocols that account for the unique "sticky" and fluorescent nature of quinoline derivatives.

Comparative Methodology: Selecting the Right Assay

A. Cardiotoxicity (hERG Inhibition)

Quinolines are notorious hERG blockers. While Manual Patch Clamp is the gold standard for IND submission (ICH S7B), it is too slow for SAR optimization. Automated Patch Clamp (APC) is the industry standard for screening, but quinolines present a specific challenge: they adhere to plastic tubing in automated systems.

FeatureManual Patch Clamp (Gold Standard)Automated Patch Clamp (e.g., QPatch, Patchliner)Fluorescence Binding Assays (Thallium flux)
Throughput 5–10 data points/day300–1,000 data points/day>10,000 data points/day
Physiological Relevance High: Resolves kinetics & state-dependence.High: Comparable to manual if temp-controlled (37°C).[5]Low: Measures ion flux, not channel kinetics.
Quinoline Specificity Excellent: Glass pipettes minimize drug absorption.Good: Requires "sticky compound" protocols (see Part 3).Poor: High false-negative rate due to lipophilicity.
Cost Per Point


$
Recommendation Validation Phase: Use for final candidate selection.Lead Optimization: The primary tool for quinoline SAR.Avoid: Lacks sensitivity for state-dependent blockers.
B. Metabolic Stability & DDI (CYP450 Inhibition)

Critical Technical Note: Many quinoline derivatives exhibit intrinsic fluorescence. Standard high-throughput fluorometric assays (using resorufin or coumarin substrates) often yield false negatives because the compound's fluorescence interferes with the signal readout.[6]

FeatureFluorometric Assays (Vivid®, P450-Glo™)LC-MS/MS Cocktail Assay (The "Gold Standard")
Detection Principle Fluorescence intensity of metabolite.Mass spectrometry (m/z) of specific metabolites.
Quinoline Interference High: Intrinsic quinoline fluorescence masks inhibition.None: Mass spec separates compound from metabolite.
Substrate Capability Single substrate per well."Cocktail" dosing (5+ isoforms simultaneously).
Sensitivity Moderate.[7]High (picomolar detection).[7]
Recommendation Avoid for Quinolines: High risk of artifactual data.Required: The only robust method for this scaffold.
C. Lysosomotropism (Cellular Accumulation)

Quinolines are weak bases that become protonated and trapped in acidic lysosomes. This is not always toxic, but it alters pharmacokinetics.

Assay TypeLysoTracker® Red Reduction High Content Screening (HCS)
Mechanism Competition: Drug displaces dye or raises pH.Multiparametric: Measures lysosome mass, number, and intensity.
Throughput High (Plate reader).[1][6]Medium (Image analysis).[1]
Data Richness Binary (Yes/No accumulation).Phenotypic (Phospholipidosis prediction).
Recommendation Tier 1 Screen: Quick check for trapping.Tier 2: If positive, assess phospholipidosis risk.

Validated Experimental Protocols

Protocol 1: Automated Patch Clamp for "Sticky" Quinolines

Objective: Assess hERG IC50 while mitigating compound adsorption to plastic surfaces.

System: QPatch or Patchliner (Sophion/Nanion). Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).[5]

  • Cell Preparation:

    • Harvest cells using Detachin (avoid Trypsin to preserve channel integrity).

    • Resuspend in serum-free medium (SFM-HEPES) to

      
       cells/mL.
      
    • Critical Step: Allow cells to recover in the machine's cell hotel at 10°C for 20 mins before patching.

  • Solution Preparation (The "Anti-Stick" Step):

    • Vehicle: 0.1% DMSO (final concentration).[8]

    • Glass Coating: If possible, use glass-lined wells or pre-coat plastic tips with 0.1% BSA (Bovine Serum Albumin) during the wash phase, but ensure BSA is washed out before compound addition to prevent protein binding.

    • Serial Dilution: Prepare 6 concentrations (e.g., 0.01 µM to 30 µM).

  • Voltage Protocol (FDA/ICH Compliant):

    • Holding potential: -80 mV.

    • Depolarizing step: +40 mV for 2 seconds (activates channels).

    • Repolarizing step: -50 mV for 2 seconds (elicits tail current).

    • Measurement: Measure peak tail current amplitude.

  • Data Analysis:

    • Normalize current to vehicle control.

    • Fit data to the Hill equation.

    • Acceptance Criteria: Seal resistance >200 MΩ; Run-down <10% over 5 minutes.

Protocol 2: LC-MS/MS CYP Inhibition (Cocktail Method)

Objective: Determine IC50 for CYP1A2, 2C9, 2D6, and 3A4 without fluorescence interference.

  • Incubation System:

    • Pooled Human Liver Microsomes (HLM) at 0.1 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate Cocktail (Probe Substrates):

    • CYP1A2: Phenacetin (10 µM)

    • CYP2C9: Diclofenac (5 µM)

    • CYP2D6: Dextromethorphan (5 µM)

    • CYP3A4: Midazolam (2 µM)

  • Workflow:

    • Pre-incubation: Mix HLM, Buffer, and Quinoline Test Compound (0 – 50 µM) for 5 mins at 37°C.

    • Initiation: Add NADPH regenerating system (1 mM final).

    • Reaction: Incubate for 10–20 minutes (linear phase).

    • Termination: Add ice-cold Acetonitrile containing Internal Standards (e.g., Deuterated metabolites).

  • Analysis:

    • Centrifuge (3000g, 20 min) to pellet protein.

    • Inject supernatant into LC-MS/MS (e.g., Sciex Triple Quad).

    • Monitor MRM (Multiple Reaction Monitoring) transitions for specific metabolites (e.g., Dextrorphan for CYP2D6).

  • Calculation:

    • Plot % Activity vs. Log[Concentration].

    • Flag: If IC50 < 1 µM, the compound is a potent inhibitor and risks clinical DDI.

Visualizing the Screening Cascade

The following decision tree illustrates the logical flow for assessing quinoline safety, prioritizing the elimination of "false negatives" early in the process.

QuinolineSafetyCascade Start New Quinoline Derivative CalcProps In Silico Check (cLogP & pKa) Start->CalcProps PropDecision cLogP > 3.0 pKa > 8.0? CalcProps->PropDecision hERG_Auto Tier 1: Automated Patch Clamp (QPatch/Patchliner) PropDecision->hERG_Auto Yes (High Risk) CYP_LCMS Tier 1: CYP Inhibition (LC-MS/MS Cocktail) PropDecision->CYP_LCMS Yes (High Risk) hERG_Result hERG IC50 < 10 µM? hERG_Auto->hERG_Result CYP_Result CYP IC50 < 1 µM? CYP_LCMS->CYP_Result ManualPatch Tier 2: Manual Patch Clamp (Physiological Temp) hERG_Result->ManualPatch No (Safe range) Redesign STOP / REDESIGN (Reduce Lipophilicity) hERG_Result->Redesign Yes (Toxic) LysoAssay Tier 2: LysoTracker Red (Lysosomotropism) CYP_Result->LysoAssay No CYP_Result->Redesign Yes (DDI Risk) ManualPatch->Redesign Safety Margin < 30x Proceed PROCEED TO IN VIVO (PK/Tox) ManualPatch->Proceed Safety Margin > 30x LysoAssay->Redesign High Accumulation LysoAssay->Proceed Low Accumulation

Figure 1: Integrated Screening Workflow for Quinoline-Based Compounds. Note the parallel processing of hERG and CYP due to the high probability of dual-liability in this scaffold.

References

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization.[9] Retrieved from [Link]

  • Dunkern, T., & Hatzelmann, A. (2007). Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS.[10] Journal of Biomolecular Screening. Retrieved from [Link]

  • Nadanaciva, S., et al. (2011).[11] A high content screening assay for identifying lysosomotropic compounds.[1][11][12] Toxicology in Vitro.[11] Retrieved from [Link]

  • Polak, S., et al. (2009). Early identification of hERG liability in drug discovery programs by automated patch clamp.[13][14][15] Frontiers in Pharmacology. Retrieved from [Link]

  • Vandenberg, J.I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. Retrieved from [Link]

Sources

Comparative

Comparative ADME Guide: 2-Chloro-6-fluoroquinoline-3-carbonitrile and Bioactive Analogs

[1] Executive Summary: The Scaffold Paradox The 2-Chloro-6-fluoroquinoline-3-carbonitrile scaffold represents a critical "privileged structure" in modern medicinal chemistry. It serves as the electrophilic linchpin for s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold Paradox

The 2-Chloro-6-fluoroquinoline-3-carbonitrile scaffold represents a critical "privileged structure" in modern medicinal chemistry. It serves as the electrophilic linchpin for synthesizing 4-aminoquinoline kinase inhibitors (e.g., EGFR, Src, and MEK inhibitors) and heterocyclic antibacterial hybrids.[1]

While the core scaffold is chemically reactive and lipophilic, its transformation into bioactive analogs introduces drastic shifts in ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] This guide objectively compares the ADME performance of the Core Scaffold against its two primary derivative classes: Class A (4-Anilino Kinase Inhibitors) and Class B (3-Heterocyclic Hybrids) .[1]

The "Brick Dust" Challenge

A recurring theme in this chemical space is the "brick dust" phenomenon—high crystallinity and low aqueous solubility driven by the planar quinoline stacking.[1] Successful optimization requires balancing the lipophilic 6-fluoro/3-cyano motifs with solubilizing vectors at the C7 or C4 positions.

Chemical Space & Analog Classification

To provide a structured comparison, we define the three distinct chemical entities analyzed in this guide:

  • The Core (Precursor): 2-Chloro-6-fluoroquinoline-3-carbonitrile.[1]

    • Role: Synthetic intermediate.[1][2][3][4]

    • Key Feature: Highly reactive 2-Cl "warhead" for nucleophilic aromatic substitution (

      
      ).[1]
      
  • Class A (Kinase Inhibitors): 4-Anilino-6-fluoroquinoline-3-carbonitriles (e.g., Pelitinib/Bosutinib analogs).[1]

    • Role: Targeted cancer therapy (EGFR, Src).[1]

    • Key Feature: 4-Aniline moiety drives potency but increases molecular weight (MW) and lipophilicity (LogP).[1]

  • Class B (Bio-Hybrids): 3-Heterocyclic-6-fluoroquinolines (e.g., Tetrazoles, Oxadiazoles).[1]

    • Role: Antibacterial/Antitumor agents.[1][5][6]

    • Key Feature: Conversion of 3-CN to polar heterocycles to disrupt planarity and improve metabolic stability.[1]

Visualization: Scaffold Divergence Pathways

Scaffold_Divergence Core Core Scaffold (2-Cl-6-F-3-CN) ClassA Class A: Kinase Inhibitors (4-Anilino-3-CN) Target: EGFR/Src Core->ClassA SnAr w/ Aniline (Retains 3-CN) ClassB Class B: Bio-Hybrids (3-Heterocycle) Target: Bacteria/Tumor Core->ClassB 3-CN Cyclization (Tetrazole/Oxadiazole) PropA High Potency Low Solubility CYP Inhibition Risk ClassA->PropA PropB Moderate Potency Improved Solubility Lower CYP Risk ClassB->PropB

Figure 1: Divergent synthesis pathways from the 2-chloro core determine the downstream ADME fate of the molecule.[1]

Comparative ADME Profiling

The following data synthesizes experimental trends from recent SAR studies on quinoline-3-carbonitrile derivatives [1][2][5].

Table 1: Physicochemical & ADME Metrics[1]
PropertyCore Scaffold (Precursor)Class A (Kinase Inhibitors)Class B (Heterocyclic Hybrids)Optimization Insight
MW (Da) ~206350 – 500300 – 450Class A often pushes "Rule of 5" limits.[1]
cLogP 2.1 – 2.54.0 – 5.5 (High)2.5 – 3.5 (Moderate)Class A requires solubilizing groups (e.g., piperazine) to offset high LogP.[1]
Solubility (Aq) Low (< 10 µM)Very Low (< 1 µM)Moderate (10–50 µM)Critical Bottleneck: Class A requires formulation (salts/nanoparticles).[1]
Permeability (

)
High (

cm/s)
Moderate-HighLow-Moderate3-CN group in Class A maintains permeability; polar heterocycles in Class B reduce it.[1]
PPB (%) ModerateHigh (> 95%)Moderate (80–90%)High lipophilicity in Class A drives albumin binding.[1]
Metabolic Stability (

)
Low (Reactive)Moderate (30–60 min)High (> 60 min)6-Fluoro protects against oxidative defluorination; 3-Heterocycles resist hydrolysis.[1]
CYP Inhibition LowHigh Risk (CYP3A4) Low RiskThe planar quinoline + aniline moiety in Class A is a known CYP3A4 pharmacophore.[1]
Deep Dive: The Solubility/Permeability Trade-off
  • Class A (Kinase Inhibitors): The retention of the 3-cyano group (

    
    ) is crucial for maintaining the electron-deficient nature of the ring, enhancing Michael acceptor reactivity (for covalent inhibitors like Pelitinib).[1] However, this planar rigidity leads to strong 
    
    
    
    -
    
    
    stacking, causing poor solubility.[1]
  • Class B (Hybrids): Converting the nitrile to a tetrazole or oxadiazole introduces a "kink" in the planarity and adds hydrogen bond donors/acceptors, significantly improving aqueous solubility at the cost of reduced membrane permeability [3][5].[1]

Critical ADME Protocols

To validate these properties in your own pipeline, use the following standardized protocols. These are designed to handle the specific "brick dust" nature of quinolines.[1]

Protocol 1: Kinetic Solubility (Nephelometry)

Why this method? Standard UV methods fail if the compound precipitates immediately.[1] Laser nephelometry detects micro-precipitates common with quinolines.[1]

  • Preparation: Prepare a 10 mM stock solution of the analog in DMSO.

  • Dilution: Serial dilute into pH 7.4 phosphate-buffered saline (PBS) in a 96-well plate (Final DMSO < 1%).

  • Incubation: Shake at 300 rpm for 2 hours at 25°C.

  • Measurement: Read light scattering (nephelometry) to detect the onset of precipitation.[1]

  • Quantification: Compare against a standard curve of a soluble reference (e.g., Caffeine).[1]

    • Pass Criteria: Solubility > 20 µM is required for reliable cell-based assays.[1]

Protocol 2: Microsomal Stability (Metabolic Clearance)

Why this method? The 4-position aniline is a "metabolic soft spot" susceptible to N-dealkylation.

  • System: Pooled liver microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate microsomes with 1 µM test compound for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH).[1]
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    [1]
    

Mechanism of Action & Signaling Pathways[1]

Understanding the biological context of these ADME properties is vital. Class A analogs typically function as Type I or Type II kinase inhibitors , often targeting the EGFR signaling cascade.[1]

Visualization: EGFR Inhibition Pathway[1]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Activation Phospho Autophosphorylation (Tyr Residues) EGFR->Phospho Inhibitor Class A Analog (4-Anilino-3-CN) Inhibitor->EGFR Competitive/Covalent Binding (ATP Site) Ras Ras-GTP Phospho->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Class A analogs block the ATP-binding pocket of EGFR, halting the downstream Ras/Raf/MEK/ERK proliferation cascade.[1]

Expert Recommendations

Based on the comparative data, the following optimization strategies are recommended for drug development professionals working with this scaffold:

  • Solubility Fixes for Class A:

    • Problem: The 3-CN group creates a "grease ball" effect.

    • Solution: Introduce a solubilizing tail (e.g., N-methylpiperazine or morpholine) at the C7 position (via

      
       on the 7-fluoro, if available, or pre-synthetic modification) or on the 4-aniline ring.[1] This is the strategy used in Bosutinib  [1].
      
  • Metabolic Shielding:

    • Problem: Rapid oxidation of the aniline ring.[1]

    • Solution: Substitution of the aniline with electron-withdrawing groups (Cl, F) at the 3' or 4' positions slows down CYP-mediated oxidation [2].[1]

  • Toxicity Watch:

    • Alert: The 3-carbonitrile group can theoretically be metabolized to release cyanide, though this is rare in stable aromatic systems.[1] However, Michael acceptor analogs (with acrylamides) must be screened for glutathione (GSH) depletion to avoid hepatotoxicity.[1]

References

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Source: PubMed Central (PMC).[1] URL:[Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Source: Asian Journal of Chemistry.[1][2] URL:[Link][1]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Source: Frontiers in Chemistry.[1] URL:[Link]

  • 2-Chloro-6-fluoroquinoline-3-carboxamide | C10H6ClFN2O. Source:[1][7] PubChem.[1][7] URL:[Link][1]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Source: Molecules (MDPI).[1] URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chloro-6-fluoroquinoline-3-carbonitrile

[1] Executive Safety Directive Do not treat this compound as a standard reagent. 2-Chloro-6-fluoroquinoline-3-carbonitrile possesses a pharmacophore common in kinase inhibitors and antimalarial agents.[1] Its structure—a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

Do not treat this compound as a standard reagent. 2-Chloro-6-fluoroquinoline-3-carbonitrile possesses a pharmacophore common in kinase inhibitors and antimalarial agents.[1] Its structure—a fused pyridine-benzene ring with halogen and nitrile substitutions—dictates a Category 3 Acute Toxicity risk profile (Oral/Dermal/Inhalation).[1]

The Core Hazard Mechanism:

  • Nitrile Moiety (-CN): Potential for metabolic release of cyanide ions, though typically slower than simple salts.

  • Quinoline Scaffold: Associated with DNA intercalation; potential mutagenic/genotoxic effects.[1]

  • Halogenation (Cl, F): Increases lipophilicity, facilitating dermal absorption and enhancing bioavailability.

Immediate Action: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1]

Hazard Profiling & Risk Assessment

In the absence of a completed REACH registration dossier for this specific intermediate, we apply the Precautionary Principle . We utilize Structure-Activity Relationship (SAR) analysis to establish the safety baseline.[1]

Hazard ClassGHS Category (Inferred)H-CodeRisk Description
Acute Toxicity (Oral) Category 3H301 Toxic if swallowed.[1][2] High bioavailability expected.[1]
Acute Toxicity (Dermal) Category 3H311 Toxic in contact with skin.[1][2] Fluorine substitution enhances skin permeation.[1]
Eye Damage/Irritation Category 2A/1H319 Causes serious eye irritation.[1][2][3][4] Solid dust is abrasive and chemically reactive.[1]
Sensitization Category 1H317 May cause an allergic skin reaction (Quinoline derivative).[1][2]
Target Organ Tox Category 3H335 May cause respiratory irritation (Mucosal membrane attack).[1][2]

PPE Matrix: The Barrier Defense System

The following PPE selection is based on permeation breakthrough times for halogenated heterocycles. Standard latex gloves are insufficient .[1]

Primary PPE Configuration (OEB 3 Protocol)
Protection ZoneRecommended EquipmentTechnical Specification
Respiratory P100 / N95 (Minimum)Use N95 for minor weighing (<10 mg).[1][2] Use PAPR (Powered Air Purifying Respirator) for bulk handling (>100 mg) outside a glovebox.[1]
Hand (Inner) Nitrile 4 mil (0.10 mm) thickness.[1][2] Inspection for pinholes is mandatory.[1]
Hand (Outer) Nitrile (Extended Cuff) 8 mil (0.20 mm) thickness.[1][2] Must overlap lab coat/sleeve.[1] Breakthrough time > 480 mins.
Body Tyvek® Lab Coat Disposable, non-woven polyethylene.[1][2] Closed front (zipper/velcro), elastic wrists.[1]
Ocular Safety Goggles Indirect venting.[1][2] Face shield required if working with liquid reaction mixtures under pressure.[1]

Engineering Controls & Handling Protocol

The Hierarchy of Defense (Visualized)

This decision logic ensures you select the correct containment based on the operation scale.[1]

PPE_Decision_Tree Start START: Define Operation Scale SmallScale < 100 mg (Weighing/Aliquot) Start->SmallScale LargeScale > 100 mg or Solution Prep Start->LargeScale Hood Certified Fume Hood (Face Velocity: 100 fpm) SmallScale->Hood LargeScale->Hood If Isolator Unavailable Isolator Glovebox / Isolator (Negative Pressure) LargeScale->Isolator Preferred PPE_Level1 PPE Level 1: Double Nitrile Gloves Lab Coat + N95 (Optional) Hood->PPE_Level1 Standard Risk PPE_Level2 PPE Level 2: Double Nitrile (Taped) Tyvek Sleeves + P100/PAPR Hood->PPE_Level2 High Exposure Risk Isolator->PPE_Level1 Contained Risk

Caption: Operational decision tree for selecting Engineering Controls versus PPE intensity based on compound quantity.

Step-by-Step Handling Procedure
  • Pre-Operational Check:

    • Verify Fume Hood flow rate is > 100 fpm (0.5 m/s).[1]

    • Place a disposable absorbent mat (bench protector) in the hood to capture minor spills.

    • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersion.

  • Donning (Gowning):

    • Put on inner nitrile gloves.[1]

    • Don Tyvek lab coat.[1]

    • Put on outer extended-cuff nitrile gloves.[1] Crucial: Pull the outer glove over the Tyvek cuff.

    • Self-Validation: Check for exposed skin at the wrist. If skin is visible, the barrier is failed.

  • Weighing & Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • After weighing, wipe the exterior of the secondary container with a solvent-dampened wipe (Ethanol/DCM) before removing it from the hood.

  • Doffing (Removal):

    • Technique: "Beak Method."[1] Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out.[1] Hold the removed glove in the gloved hand. Slide a finger under the wrist of the remaining glove and peel off, creating a bag containing both gloves.

    • Dispose of gloves as Hazardous Chemical Waste immediately.[1] Do not use general trash.

Emergency Response: Spills & Exposure[5]

Spill Cleanup Workflow (Dry Powder)

Do NOT use a brush or broom. This generates dust aerosols, increasing inhalation risk.[1]

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Don Tyvek, Goggles, Double Gloves, N95 Alert->PPE Cover 3. COVER Place Solvent-Dampened Pads over Powder PPE->Cover Collect 4. COLLECT Wipe inward. Do not sweep. Cover->Collect Waste 5. DISPOSE Seal in HazWaste Bag. Label 'Toxic Quinoline'. Collect->Waste

Caption: Wet-wiping technique workflow to prevent aerosolization during spill cleanup.

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If breathing is labored, medical attention is urgent (Cyanide/Nitrile protocol).[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not scrub hard (abrasion increases absorption).[1]

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[1][4][5] Do not use neutralization agents in the eye.

Disposal & Decontamination[2][5]

  • Chemical Waste: 2-Chloro-6-fluoroquinoline-3-carbonitrile must be disposed of via High-Temperature Incineration .[1]

  • Waste Labeling: Clearly tag waste containers with:

    • Contains: 2-Chloro-6-fluoroquinoline-3-carbonitrile.[1][3]

    • Hazards: Toxic, Irritant.[1][6]

  • Glassware: Rinse glassware with Acetone or DCM inside the fume hood. Collect the first 3 rinses as hazardous waste. Only then move glassware to the washing station.

References

  • PubChem. (2023).[1] Compound Summary: Quinoline-3-carbonitrile derivatives.[1][7] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1][8] C&L Inventory: Quinoline derivatives hazard classification. Retrieved from [Link][1]

Sources

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